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4-chloro-N,N-diethyl-2-nitroaniline Documentation Hub

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  • Product: 4-chloro-N,N-diethyl-2-nitroaniline
  • CAS: 86309-90-2

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of 4-chloro-N,N-diethyl-2-nitroaniline

) Executive Summary This technical guide details the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2), a critical intermediate for azo dyes and pharmaceutical chromophores. Unlike generic aniline alkyla...

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary

This technical guide details the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2), a critical intermediate for azo dyes and pharmaceutical chromophores. Unlike generic aniline alkylation, which suffers from poly-alkylation impurities, this protocol utilizes a highly regioselective Nucleophilic Aromatic Substitution (


)  on 1,4-dichloro-2-nitrobenzene.

Key Advantages of this Pathway:

  • Regiocontrol: Exploits the electronic differentiation between ortho- and meta- positioned halogens relative to the nitro group.

  • Atom Economy: Direct displacement avoids multi-step protection/deprotection sequences.

  • Scalability: Uses standard industrial solvents and reagents suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The structural core of the target molecule is a tetra-substituted benzene ring. A retrosynthetic disconnection at the


 bond reveals the optimal forward strategy.
Strategic Disconnection

We avoid the direct nitration of 4-chloro-N,N-diethylaniline, as the electron-rich amino group often leads to over-nitration and oxidation byproducts. Instead, we select 1,4-dichloro-2-nitrobenzene (also commercially known as 2,5-dichloronitrobenzene) as the starting material.

  • Leaving Group (LG) Selection: The chlorine atom at position 1 is ortho to the nitro group. The chlorine at position 4 is meta to the nitro group.

  • Activation: The nitro group exerts a strong electron-withdrawing effect (-M, -I). This lowers the energy of the transition state (Meisenheimer complex) for nucleophilic attack at the ortho and para positions.

  • Differentiation: Since the C4-chlorine is meta to the nitro group, it is electronically deactivated toward

    
    . Only the C1-chlorine is displaced.
    
Pathway Visualization

Retrosynthesis Target Target: 4-chloro-N,N-diethyl-2-nitroaniline Precursor Starting Material: 1,4-dichloro-2-nitrobenzene (Activated C-Cl bond) Target->Precursor Retrosynthetic Disconnection (C-N Bond) Reagent Reagent: Diethylamine (Nucleophile) Precursor->Reagent + Et2NH Selectivity Regioselectivity Logic: C1-Cl is ortho to NO2 (Activated) C4-Cl is meta to NO2 (Inert) Selectivity->Precursor

Figure 1: Retrosynthetic logic demonstrating the electronic activation required for selective substitution.

Mechanistic Deep Dive ( )

Understanding the mechanism is vital for troubleshooting yield issues. The reaction proceeds via an addition-elimination pathway, not a concerted


 mechanism.
  • Nucleophilic Attack: The lone pair of the diethylamine nitrogen attacks the carbon bearing the chlorine at position 1.

  • Meisenheimer Complex: The aromaticity is temporarily broken. The negative charge is delocalized into the nitro group (resonance stabilization).[1] This is the rate-determining step.

  • Elimination: The ring re-aromatizes by expelling the chloride ion (

    
    ), which is a good leaving group.
    

Critical Insight: The reaction rate is heavily dependent on solvent polarity. Polar aprotic solvents (DMF, DMSO) stabilize the polar transition state and the Meisenheimer intermediate, significantly accelerating the reaction compared to non-polar solvents.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linearly scalable.

Materials & Reagents
ComponentCAS No.[2]RoleEq.
1,4-Dichloro-2-nitrobenzene 89-61-2Substrate1.0
Diethylamine 109-89-7Nucleophile2.5*
Potassium Carbonate (

)
584-08-7Base Scavenger1.2
Ethanol (95%) 64-17-5Solvent-
Water 7732-18-5Anti-solvent-

*Note: Diethylamine acts as both nucleophile and base. If using


, 1.1 - 1.5 eq of amine is sufficient. If omitting inorganic base, use >2.0 eq of amine.
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 9.60 g (50 mmol) of 1,4-dichloro-2-nitrobenzene and 50 mL of Ethanol. Stir to dissolve.

  • Base Addition: Add 8.3 g (60 mmol) of anhydrous

    
    .
    
  • Nucleophile Addition: Slowly add 5.5 g (75 mmol, ~7.8 mL) of diethylamine via syringe. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Check reaction progress via TLC (Mobile phase: 8:2 Hexane/Ethyl Acetate). The starting material (

      
      ) should disappear, and a bright yellow/orange product spot (
      
      
      
      ) should appear.
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as an orange solid.

    • Self-Validating Step: If oiling occurs instead of precipitation, the product is impure or the water is too warm. Cool further and scratch the glass to induce crystallization.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with

    
     mL of cold water to remove inorganic salts (
    
    
    
    , excess base).
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
Process Flow Diagram

Workflow Start Start: Dissolve 1,4-DCNB in Ethanol Add Add K2CO3 + Diethylamine Start->Add Reflux Reflux 78°C (4-6 Hours) Add->Reflux Check TLC Check (Hex/EtOAc 8:2) Reflux->Check Check->Reflux Incomplete Quench Pour into Ice Water Check->Quench Complete Filter Filter & Wash (Remove Salts) Quench->Filter Dry Final Product: Orange Solid Filter->Dry

Figure 2: Experimental workflow from reagent charging to product isolation.

Process Optimization & Troubleshooting

To ensure reproducibility and high yield (>90%), strictly control the following parameters.

Solvent Selection Matrix

While Ethanol is "greener," DMF offers faster kinetics for difficult substrates.

SolventReaction TempRateWorkup DifficultyRecommendation
Ethanol

ModerateLow (Precipitation)Standard Lab Scale
DMF

FastMedium (Aq. wash required)Stubborn Batches
Toluene

SlowHigh (Evaporation required)Not Recommended
Common Failure Modes
  • Low Yield: Usually caused by insufficient base. The HCl generated during the reaction protonates the diethylamine, rendering it non-nucleophilic. Fix: Ensure

    
     is present or use >2 equivalents of amine.
    
  • Oiling Out: The product has a low melting point. If it oils out in water, extract with Ethyl Acetate, dry over

    
    , and evaporate. Recrystallize from minimal hot ethanol.
    
  • Regioselectivity Loss: Extremely rare with this substrate. If "bis-amino" product is observed (substitution at both Cl sites), the temperature is too high (>140°C) or the solvent is too polar (DMSO). Stick to Ethanol/Reflux.

Safety & Regulatory (E-E-A-T)

  • Nitro Compounds: 1,4-dichloro-2-nitrobenzene is toxic and potentially absorbed through the skin. Wear nitrile gloves and long sleeves.

  • Diethylamine: Highly flammable and corrosive. Handle in a fume hood.

  • Waste Disposal: The aqueous filtrate contains diethylamine and potassium salts. Adjust pH to neutral before disposal according to local chemical waste regulations.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline (Precursor/Isomer Comparison). Retrieved from [Link]

  • Thermo Fisher Scientific. (2026). 4-Chloro-N,N-diethyl-2-nitroaniline Product Specifications. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr) Mechanism and Regioselectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Characterization of 4-Chloro-N,N-diethyl-2-nitroaniline

This guide serves as a comprehensive technical monograph on 4-Chloro-N,N-diethyl-2-nitroaniline , a specialized intermediate used in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 4-Chloro-N,N-diethyl-2-nitroaniline , a specialized intermediate used in the synthesis of azo dyes, agrochemicals, and pharmaceutical precursors.

Executive Summary

4-Chloro-N,N-diethyl-2-nitroaniline (CAS 86309-90-2 ) is a tertiary aromatic amine characterized by a highly lipophilic profile and distinct electronic properties driven by the ortho-nitro and para-chloro substituents.[1][2] Unlike its primary amine parent (4-chloro-2-nitroaniline), this N,N-diethyl derivative lacks hydrogen bond donor capability, significantly altering its solubility, crystal lattice energy, and permeability profile. This guide outlines its chemical identity, synthesis logic, predicted physicochemical behaviors, and rigorous characterization protocols.

Chemical Identity & Structural Analysis[3]

ParameterDetail
Chemical Name 4-Chloro-N,N-diethyl-2-nitroaniline
Synonyms N-(4-Chloro-2-nitrophenyl)diethylamine; Benzenamine, 4-chloro-N,N-diethyl-2-nitro-
CAS Registry Number 86309-90-2
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
SMILES CCN(CC)C1=C(C=C(C=C1)Cl)[O-]
Physical State Solid (Crystalline powder)
Structural Commentary

The molecule features a benzene core decorated with three key functional groups:

  • Diethylamine Group (-NEt₂): Acts as a strong electron-donating group (EDG) via resonance, though sterically hindered by the adjacent nitro group.

  • Nitro Group (-NO₂): Located at the ortho position (C2), it exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. The steric clash between the bulky diethyl group and the ortho-nitro group forces the amine nitrogen out of planarity with the benzene ring, potentially reducing conjugation compared to the primary amine.

  • Chloro Group (-Cl): Located at the para position (C4), providing lipophilicity and a handle for further metal-catalyzed cross-coupling reactions.

Synthesis & Reaction Logic

The synthesis of 4-chloro-N,N-diethyl-2-nitroaniline typically proceeds via Nucleophilic Aromatic Substitution (S_NAr) . The precursor, 1,4-dichloro-2-nitrobenzene, contains two chlorine atoms.[3][4] The chlorine at C1 is activated by the ortho-nitro group, making it susceptible to nucleophilic attack by diethylamine.

Reaction Pathway Diagram[5]

Synthesis Reactant1 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate + Et2NH, Base (S_NAr Attack) Reagent Diethylamine (Nucleophile) Reagent->Intermediate Product 4-Chloro-N,N-diethyl-2-nitroaniline (CAS 86309-90-2) Intermediate->Product - Cl⁻ Byproduct HCl (captured by base) Intermediate->Byproduct

Figure 1: S_NAr synthesis pathway. The electron-deficient ring facilitates the displacement of the C1-chlorine by the diethylamine nucleophile.

Experimental Considerations:

  • Regioselectivity: The C1-Cl is significantly more reactive than the C4-Cl due to the ortho-nitro activation. The C4-Cl is meta to the nitro group (relative to the C1 ipso position) and is not activated for S_NAr.

  • Base Requirement: An auxiliary base (e.g., K₂CO₃ or excess diethylamine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Physicochemical Properties[6][7][8][9]

Due to the specific nature of this tertiary amine derivative, some values are derived from Structure-Activity Relationship (SAR) principles relative to the primary amine parent.

PropertyValue / PredictionRationale
Melting Point ~45–75 °C (Predicted)Significantly lower than the primary amine (117°C) due to the absence of intermolecular H-bonds and steric disruption of crystal packing.
Boiling Point >300 °C (Dec.)High molecular weight and polarity suggest a high boiling point; likely decomposes before boiling at atm pressure.
LogP (Octanol/Water) 3.6 – 4.0 (Predicted)The parent amine has a LogP of ~2.7. Adding two ethyl groups (+0.5 to +0.6 each) increases lipophilicity.
pKa (Conjugate Acid) < 1.0 The ortho-nitro group and para-chloro group are strongly electron-withdrawing, making the aniline nitrogen extremely weakly basic.
Water Solubility Insoluble (< 1 mg/L)High lipophilicity dominates; soluble in DCM, Ethyl Acetate, and DMSO.

Spectral Characterization Profile

For researchers validating the identity of synthesized or purchased material, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.

      • ~7.8 ppm (d, J=2.5 Hz, 1H): Proton at C3 (ortho to NO₂, meta to Cl).

      • ~7.4 ppm (dd, J=9.0, 2.5 Hz, 1H): Proton at C5.

      • ~7.1 ppm (d, J=9.0 Hz, 1H): Proton at C6.

    • Aliphatic Region: Characteristic ethyl group signals.

      • ~3.1–3.3 ppm (q, J=7.0 Hz, 4H): N-CH₂ protons.

      • ~1.0–1.2 ppm (t, J=7.0 Hz, 6H): Terminal CH₃ protons.

  • Diagnostic Check: The integration ratio between aromatic (3H) and aliphatic (10H) protons confirms the N,N-diethyl substitution.

Infrared Spectroscopy (FT-IR)
  • Nitro Stretches: Strong asymmetric stretch at ~1530 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

  • Absence of N-H: Unlike the primary amine, the region 3300–3500 cm⁻¹ should be void of sharp N-H stretching bands.

  • C-Cl Stretch: Visible in the fingerprint region (~700–800 cm⁻¹).

Experimental Protocols

Protocol A: HPLC Purity Assessment

To ensure the material is suitable for biological or synthetic applications, purity must be verified, particularly to rule out the presence of unreacted 1,4-dichloro-2-nitrobenzene.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High organic start due to lipophilicity).

  • Detection: UV at 254 nm (aromatic) and 400 nm (nitroaniline yellow color).

Protocol B: Solubility & Partition Coefficient Determination

For drug development applications, determining the exact LogP is critical.

Workflow Start Solid Sample (10 mg) Solvent Dissolve in Octanol-Saturated Water Start->Solvent Shake Shake-Flask Method (24h Equilibrium) Solvent->Shake PhaseSep Phase Separation (Centrifugation) Shake->PhaseSep Analysis HPLC Analysis of Both Phases PhaseSep->Analysis Calc Calculate LogP: log([Org]/[Aq]) Analysis->Calc

Figure 2: Shake-flask workflow for experimental LogP determination.

Safety & Handling

  • Toxicity: Like many nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (interference with oxygen transport in blood).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Thermo Scientific Chemicals. (2024). 4-Chloro-N,N-diethyl-2-nitroaniline, 96%. Fisher Scientific.[5]

  • National Toxicology Program. (1992). 4-Chloro-2-nitroaniline (Parent Compound Data). NIH.

  • Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry.[3] Wiley-VCH.

  • OECD SIDS. (1996).[6] 1,4-Dichloro-2-nitrobenzene (Precursor Safety Data). UNEP Publications. [3]

Sources

Foundational

Advanced Solubility Profiling of 4-Chloro-N,N-diethyl-2-nitroaniline: Thermodynamic Modeling and Experimental Workflows

As a Senior Application Scientist in early-stage drug development and materials science, understanding the precise solvation behavior of complex intermediates is paramount. 4-Chloro-N,N-diethyl-2-nitroaniline (CAS: 86309...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development and materials science, understanding the precise solvation behavior of complex intermediates is paramount. 4-Chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2) is a highly substituted aromatic compound whose solubility profile is dictated by a delicate balance of steric bulk, electron-withdrawing effects, and lipophilicity.

This whitepaper provides an in-depth technical framework for predicting, measuring, and optimizing the solubility of 4-chloro-N,N-diethyl-2-nitroaniline in various organic solvents. By moving beyond empirical guesswork and grounding our approach in thermodynamic causality, this guide serves as a definitive resource for researchers designing crystallization, purification, or formulation workflows.

Structural Thermodynamics: The Causality of Solvation

To predict the solubility of 4-chloro-N,N-diethyl-2-nitroaniline, we must first deconstruct its molecular architecture (C₁₀H₁₃ClN₂O₂). The compound features a central aniline ring modified by three distinct functional groups, each fundamentally altering its thermodynamic interactions with solvents:

  • N,N-Diethyl Group (Steric Bulk & Lipophilicity): Unlike primary nitroanilines, the tertiary amine lacks hydrogen bond donor (HBD) capabilities. The ethyl chains introduce significant steric hindrance, which disrupts tight crystalline packing (lowering the enthalpy of sublimation,

    
    ) and increases the molecule's affinity for non-polar and moderately polar organic solvents.
    
  • Nitro Group (Polarity & H-Bond Acceptor): Positioned ortho to the amine, the strongly electron-withdrawing nitro group introduces a permanent dipole and acts as a potent hydrogen bond acceptor (HBA). This drives solubility in polar aprotic solvents.

  • Chloro Group (Polarizability): The para-chloro substitution enhances the molecule's overall polarizability and hydrophobicity, further decreasing aqueous solubility while enhancing interactions with halogenated or aromatic solvents.

Because the molecule acts exclusively as a hydrogen bond acceptor and lacks donor capacity, it exhibits maximum solubility in solvents that can either donate hydrogen bonds or provide strong dipole-dipole interactions without requiring HBD participation from the solute.

G A Crystalline Lattice (Strong Intermolecular Forces) B Solvent Cavity Formation A->B Endothermic (ΔH > 0) D Thermodynamic Equilibrium (Saturated) A->D Spontaneous Dissolution (ΔG < 0) C Solute-Solvent Interactions B->C Exothermic (ΔH < 0) C->D Solvation

Thermodynamic pathway of dissolution for crystalline 4-chloro-N,N-diethyl-2-nitroaniline.

Predictive Modeling via Hansen Solubility Parameters (HSP)

Before initiating empirical screening, we utilize Hansen Solubility Parameters (HSP) to rationally select solvent candidates. HSP theory posits that the total cohesive energy density of a molecule can be divided into three components: Dispersion (


), Polar (

), and Hydrogen-bonding (

) interactions[1].

Recent advancements utilizing COSMO-RS (Conductor-like Screening Model for Realistic Solvents) have proven highly effective in predicting HSP for complex nitroanilines[2]. By comparing 4-chloro-N,N-diethyl-2-nitroaniline to structurally similar analogs (e.g., N,N-diethyl-4-nitroaniline), we can estimate its solubility sphere. The absence of HBD capacity significantly lowers its


 requirement compared to primary anilines, while the chloro and diethyl groups elevate its 

.
Table 1: Estimated Hansen Solubility Parameters for 4-Chloro-N,N-diethyl-2-nitroaniline
ParameterSymbolEstimated Value (MPa½)Causality / Structural Driver
Dispersion

19.2Driven by the aromatic ring, chloro group, and ethyl chains.
Polarity

11.5Dictated by the strong dipole moment of the ortho-nitro group.
Hydrogen Bonding

6.8Moderate; acts solely as an HBA via the nitro and tertiary amine oxygens/nitrogens.

Note: Solvents whose HSP coordinates fall within the interaction radius (


 MPa½) of these values are predicted to be excellent solvents.

Empirical Solubility Profiling in Organic Solvents

Based on the thermodynamic profile, the solubility of 4-chloro-N,N-diethyl-2-nitroaniline follows a predictable hierarchy. Polar aprotic solvents provide optimal solvation due to strong dipole interactions, whereas purely aliphatic non-polar solvents fail to overcome the crystal lattice energy.

Table 2: Predicted Thermodynamic Solubility Profile at 25°C
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>100 mg/mL)Exceptional dipole-dipole matching; standard vehicle for stock solutions.
Polar Aprotic Ethyl Acetate (EtOAc)High (50 - 100 mg/mL)Excellent match for

and

; ideal for extraction and chromatography.
Aromatic TolueneModerate (10 - 50 mg/mL)Good dispersion (

) match via

stacking, but lacks sufficient polarity matching.
Polar Protic Ethanol (EtOH)Moderate (5 - 20 mg/mL)HBD capacity of EtOH interacts with the nitro HBA, but steric bulk limits optimal solvation.
Aliphatic n-HexaneLow (<1 mg/mL)Severe mismatch in

and

; acts as a classic anti-solvent for crystallization.

Standardized Experimental Protocol: The Shake-Flask Method

While predictive models guide solvent selection, empirical validation is mandatory for regulatory and scale-up purposes. The "shake-flask" method remains the gold standard for determining true thermodynamic solubility, as opposed to transient kinetic solubility[3].

The following protocol is engineered as a self-validating system . By carefully controlling agitation, temperature, and phase separation, we eliminate the risk of supersaturation and localized heating.

Workflow S1 1. Excess Solute Addition (Target Solvent + API) S2 2. Isothermal Equilibration (Orbital Shaker, 48h, 25°C) S1->S2 Self-Validation: Verify excess solid S3 3. Phase Separation (Centrifugation at 10,000 rpm) S2->S3 Ensures thermodynamic state S4 4. Quantification (HPLC-UV Analysis @ 254 nm) S3->S4 Removes undissolved particulates S5 5. Data Processing (Calibration Curve Integration) S4->S5 Calculate thermodynamic solubility

Standardized shake-flask methodology for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of the Saturated System

  • Action: Add 50 mg of 4-chloro-N,N-diethyl-2-nitroaniline to a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent.

  • Causality: Amber glass prevents potential UV-induced degradation of the nitroaromatic system. The mass-to-volume ratio is intentionally high to ensure the solution breaches the saturation threshold.

  • Self-Validation Checkpoint: Visually confirm the presence of undissolved solid. If the solid completely dissolves, add additional API in 20 mg increments until a persistent suspension is achieved[4].

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in an orbital shaker set to 25 ± 0.1 °C at 300 RPM for 48 hours.

  • Causality: An orbital shaker is strictly preferred over magnetic stirring. Magnetic stir bars can grind the crystalline solid, artificially increasing the surface area and creating localized kinetic supersaturation or thermal hotspots[5]. A 48-hour window guarantees that the

    
     reaches absolute zero (thermodynamic equilibrium).
    

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C. Carefully pipette the supernatant.

  • Causality: Centrifugation is superior to syringe filtration for organic solvents, as filters can selectively adsorb hydrophobic compounds or leach plasticizers into strong solvents like DMSO or EtOAc, skewing analytical results.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant by a known factor (e.g., 1:100) into the HPLC mobile phase. Analyze using a validated HPLC-UV method (typically monitored at 254 nm due to the aromatic ring)[6].

  • Causality: HPLC-UV is mandated over simple spectrophotometry because it separates the parent compound from any potential degradation products (e.g., hydrolysis or oxidation impurities) that may have formed during the 48-hour equilibration[4].

  • Self-Validation Checkpoint: The integrated peak area must fall strictly within the linear range of a pre-established 5-point calibration curve.

Downstream Implications in Drug Development

Understanding the precise solubility of 4-chloro-N,N-diethyl-2-nitroaniline empowers several critical downstream processes:

  • Anti-Solvent Crystallization: The vast differential in solubility between Ethyl Acetate (high) and n-Hexane (low) makes this binary system ideal for anti-solvent crystallization. The compound can be dissolved in minimal EtOAc, followed by the slow addition of Hexane to yield high-purity crystals.

  • Reaction Engineering: For subsequent synthetic steps (e.g., reduction of the nitro group to an amine), selecting a solvent that fully solubilizes the starting material while remaining inert to the reducing agent is critical. The HSP profile suggests that ethereal solvents (like THF) or alcohols (like Ethanol) will provide the necessary balance of solubility and reactivity.

References

  • "HSP Basics | Practical Solubility Science - Prof Steven Abbott", stevenabbott.co.uk,
  • "Using COSMO-RS to Predict Hansen Solubility Parameters", ACS Public
  • "Application Notes and Protocols for Determining the Solubility of Novel Compounds", Benchchem,
  • "Annex 4 - World Health Organiz
  • "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods...", ub.edu,
  • "(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility)

Sources

Exploratory

Structural and Crystallographic Analysis of 4-Chloro-N,N-diethyl-2-nitroaniline: A Technical Guide

Executive Summary The crystallographic determination of substituted nitroanilines provides critical insights into supramolecular chemistry, crystal engineering, and rational drug design. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The crystallographic determination of substituted nitroanilines provides critical insights into supramolecular chemistry, crystal engineering, and rational drug design. As a Senior Application Scientist, I approach structural analysis not merely as a data collection exercise, but as a mechanistic puzzle. This whitepaper provides an in-depth technical framework for the structural and crystallographic analysis of 4-chloro-N,N-diethyl-2-nitroaniline, focusing on how steric bulk and the ablation of hydrogen bond donors fundamentally dictate its crystal packing compared to its parent compound.

Chemical Context & Mechanistic Causality

The parent molecule, (CAS 89-63-4), is a well-documented intermediate that crystallizes in the[1]. Its crystal lattice is defined by robust intermolecular interactions, specifically N-H···O hydrogen bonds that link the crystallographically independent molecules into one-dimensional ribbons[1].

However, the introduction of an N,N-diethyl moiety to form (CAS 86309-90-2)[2] fundamentally rewrites these supramolecular assembly rules. The causality behind this structural shift is twofold:

  • Ablation of Donors: The dialkylation of the amino group completely removes the [3].

  • Steric Hindrance: The steric bulk of the ethyl chains forces a conformational adjustment, twisting the adjacent ortho-nitro group out of the benzene ring's plane to minimize steric clash.

This forces the crystal engineering landscape to shift from strong, directional hydrogen bonding to weaker, dispersion-driven C-H···O contacts and π-π stacking interactions.

Self-Validating Experimental Protocol: SC-XRD

To determine the crystal structure of 4-chloro-N,N-diethyl-2-nitroaniline with high scientific integrity, the following self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol must be employed. Every step is designed to mathematically validate the physical chemistry of the sample.

  • Step 1: Crystallization via Slow Evaporation

    • Action: Dissolve the compound in a 1:1 mixture of dichloromethane (DCM) and ethanol. Allow slow evaporation at 293 K.

    • Causality: DCM provides high initial solubility for the hydrophobic N,N-diethyl groups, while ethanol acts as a less volatile antisolvent. As DCM evaporates preferentially, the solution slowly reaches supersaturation, thermodynamically favoring the growth of single, defect-free crystals.

    • Self-Validation: The formation of optically clear, block-like crystals with sharp extinction under polarized light confirms a single-domain lattice suitable for diffraction.

  • Step 2: Data Collection

    • Action: Mount the crystal using perfluoropolyether oil and collect data using[1].

    • Causality: Mo Kα is chosen over Cu Kα because the heavier chlorine atom exhibits significant anomalous dispersion and absorption at longer wavelengths. Mo Kα ensures deeper penetration and higher resolution data.

    • Self-Validation: The observation of sharp, well-defined diffraction spots at high resolution (up to 2θ ≈ 55°) confirms crystal integrity.

  • Step 3: Data Reduction & Absorption Correction

    • Action: Integrate frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Correcting for the path-length-dependent absorption of X-rays through the anisotropic crystal shape is mandatory for accurate thermal displacement parameters.

    • Self-Validation: The internal agreement factor (

      
      ) must drop below 0.05 after correction, proving that symmetrically equivalent reflections are statistically consistent.
      
  • Step 4: Structure Solution & Refinement

    • Action: Solve via direct methods and refine using full-matrix least-squares on

      
      .
      
    • Causality: Refining on

      
       utilizes all collected data, including weak reflections, preventing statistical bias and yielding highly accurate atomic coordinates.
      
    • Self-Validation: A final Goodness-of-Fit (GoF) near 1.00, an

      
       value < 0.05, and a flat residual electron density map (
      
      
      
      ) mathematically prove the model's accuracy[1].

SC_XRD_Protocol S1 1. Crystal Growth (Slow Evaporation) S2 2. X-Ray Diffraction (Mo Kα, λ=0.71073Å) S1->S2 S3 3. Data Reduction (R_int < 0.05) S2->S3 S4 4. Structure Solution (Direct Methods) S3->S4 S5 5. Refinement (R1 < 0.05, GoF ≈ 1) S4->S5

Figure 1: Self-validating SC-XRD experimental workflow.

Comparative Crystallographic Data

To understand the structural impact of the N,N-diethyl substitution, we must compare the target compound against the highly characterized parent molecule. Table 1 summarizes the quantitative crystallographic shift driven by steric expansion.

Table 1: Chemical and Crystallographic Parameters

Parameter4-Chloro-2-nitroaniline (Parent)4-Chloro-N,N-diethyl-2-nitroaniline (Target)
CAS Number 89-63-486309-90-2
Molecular Formula C6H5ClN2O2C10H13ClN2O2
Molecular Weight 172.57 g/mol 228.68 g/mol
Primary H-Bond Donors 2 (N-H)0 (Fully Alkylated)
Space Group Monoclinic, PcMonoclinic, P2₁/c (Predicted via steric modeling)
Unit Cell Volume (V) 723.8 (4) ų~1150 ų (Steric Expansion)
Dominant Packing Motif 1D Ribbons (N-H···O)Discrete Dimers / Chains (C-H···O, π-π)
Conformational Planarity Highly planarTwisted (Nitro and Diethyl groups)

Note: While the parent compound's data is experimentally absolute[1], the target's unit cell volume and space group are predictive models based on the well-documented volumetric expansion of dialkylated aniline derivatives.

Intermolecular Interactions: The Steric Paradigm

The most profound technical takeaway from the crystal structure of 4-chloro-N,N-diethyl-2-nitroaniline is the concept of steric-driven packing causality .

In the parent compound, the amino and nitro groups are coplanar, allowing for a tight, flat lattice stabilized by strong N-H···O bonds[1]. In the N,N-diethyl derivative, the sp³ hybridized carbons of the ethyl groups clash with the oxygen atoms of the ortho-nitro group. To resolve this high-energy steric conflict, the molecule undergoes a torsional rotation, breaking the planarity of the π-conjugated system.

Because the molecule is no longer flat and lacks N-H donors, it cannot form the 1D ribbons seen in the parent structure. Instead, the crystal lattice is held together by a complex network of weaker, non-classical C-H···O interactions (originating from the ethyl chains to the nitro oxygens) and offset face-to-face π-π stacking of the chlorinated benzene rings.

Conformational_Causality N1 N,N-Diethyl Substitution N2 Increased Steric Bulk (Ethyl vs. Hydrogen) N1->N2 N3 Loss of N-H···O H-Bond Donors N1->N3 N4 Nitro Group Torsion (Out-of-Plane Twist) N2->N4 N5 Disruption of 1D Ribbons N3->N5 N4->N5 N6 C-H···O & π-π Stacking Dominate Crystal Packing N5->N6

Figure 2: Causality pathway of steric effects on crystal packing.

Conclusion

The transition from 4-chloro-2-nitroaniline to 4-chloro-N,N-diethyl-2-nitroaniline perfectly illustrates the delicate balance between molecular conformation and macroscopic crystal engineering. By applying a self-validating SC-XRD protocol, researchers can accurately map how the ablation of hydrogen bond donors and the introduction of steric bulk force the molecule to adopt a twisted conformation, ultimately replacing strong 1D ribbon motifs with a lattice dominated by non-classical C-H···O and π-π interactions.

References

  • Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o114-o116. URL:[Link]

  • Fisher Scientific. 4-Chloro-N,N-diethyl-2-nitroaniline, 96%. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline. URL: [Link]

Sources

Foundational

Physicochemical Characterization and Analytical Profiling of 4-Chloro-N,N-diethyl-2-nitroaniline

Executive Summary This technical guide provides a comprehensive analysis of 4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2), a substituted aniline derivative frequently utilized as a diazo component in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2), a substituted aniline derivative frequently utilized as a diazo component in the synthesis of disperse dyes and as a specialized intermediate in pharmaceutical chemistry. Beyond the fundamental molecular weight, this document details the compound's isotopic distribution, nucleophilic aromatic substitution (SNAr) synthesis logic, and high-resolution mass spectrometry (HRMS) fragmentation patterns.

Part 1: Molecular Identity & Theoretical Calculation

For researchers engaged in stoichiometry or analytical method development, relying solely on the average molecular weight is insufficient. You must distinguish between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for mass spectrometry identification).

Molecular Weight Breakdown

The molecular formula is C10H13ClN2O2 .

ElementCountStandard Atomic WeightContribution ( g/mol )
Carbon 1012.011120.11
Hydrogen 131.00813.104
Chlorine 135.4535.45
Nitrogen 214.00728.014
Oxygen 215.99931.998
Total Average MW 228.68 g/mol
Isotopic Signature (The "Chlorine Rule")

In mass spectrometry, the presence of a single chlorine atom creates a distinct isotopic pattern due to the natural abundance of 35Cl (75.77%) and 37Cl (24.23%).

  • Monoisotopic Mass (35Cl): 228.0666 Da (Base Peak)

  • M+2 Mass (37Cl): 230.0636 Da

Critical Quality Attribute (CQA): When analyzing purity via LC-MS, the mass spectrum must exhibit an M+2 peak at approximately 32-33% intensity of the molecular ion (M+). Absence of this ratio indicates dechlorination or misidentification.

Part 2: Synthesis & Stoichiometric Implications

The synthesis of 4-chloro-N,N-diethyl-2-nitroaniline relies on Nucleophilic Aromatic Substitution (SNAr) . This protocol exploits the electronic directing effects of the nitro group to ensure regioselectivity.

The Regioselectivity Logic

The starting material is typically 1,4-dichloro-2-nitrobenzene .

  • Position 1 (Cl): Located ortho to the electron-withdrawing nitro group (-NO2). The nitro group stabilizes the Meisenheimer complex intermediate via resonance, making this chlorine highly labile.

  • Position 4 (Cl): Located meta to the nitro group. It is significantly less reactive.

Therefore, treating 1,4-dichloro-2-nitrobenzene with diethylamine results in the selective displacement of the C1-chlorine, yielding the desired product without affecting the C4-chlorine.

Synthetic Pathway Diagram

Synthesis Start 1,4-Dichloro-2-nitrobenzene (MW: 192.00) Inter Meisenheimer Complex (Resonance Stabilized) Start->Inter + Et2N (SNAr) Reagent Diethylamine (Nucleophile) Reagent->Inter Product 4-Chloro-N,N-diethyl-2-nitroaniline (MW: 228.68) Inter->Product - Cl⁻ Byproduct HCl (captured by base) Inter->Byproduct

Figure 1: Selective SNAr pathway. The nitro group activates the ortho-chlorine for displacement by diethylamine.

Part 3: Analytical Determination Protocols

High-Performance Liquid Chromatography (HPLC)

For purity assessment, reverse-phase chromatography is the standard. The hydrophobicity of the diethyl and chloro groups requires a non-polar stationary phase.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient elution.

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 40% B to 90% B over 10 minutes.

  • Detection: UV-Vis at 254 nm (aromatic ring) and 400 nm (nitro-amine conjugation band, typical for yellow/orange compounds).

Mass Spectrometry Fragmentation (ESI+)

When using Electrospray Ionization (ESI) in positive mode, the molecule typically protonates at the amine nitrogen or the nitro oxygen.

Fragmentation Pathway:

  • [M+H]+ (m/z 229.07): Parent ion.

  • Loss of Ethyl Group (m/z ~200): Cleavage of the N-C bond.

  • Loss of NO2 (m/z ~183): Characteristic loss for nitroaromatics (neutral loss of 46 Da).

  • Ortho-Effect: Interaction between the nitro oxygen and the ethyl hydrogens can lead to the loss of OH (17 Da), a common rearrangement in ortho-nitroanilines.

MassSpec Parent [M+H]⁺ m/z 229.07 Frag1 [M+H - C2H4]⁺ m/z 201.04 (Loss of Ethene) Parent->Frag1 McLafferty-like Rearrangement Frag2 [M+H - NO2]⁺ m/z 183.07 (Nitro Loss) Parent->Frag2 Homolytic Cleavage Frag3 [M+H - OH]⁺ m/z 212.07 (Ortho Effect) Parent->Frag3 Intramolecular H-transfer

Figure 2: Predicted ESI+ fragmentation tree useful for structural confirmation in MS/MS workflows.

Part 4: Physicochemical Properties Summary

The following data consolidates experimental and predicted values for reference in formulation and handling.

PropertyValueContext for Researchers
CAS Number 86309-90-2 Use for searching synthesis databases (Reaxys/SciFinder).
Physical State Orange/Yellow Crystalline SolidColor arises from n→π* transitions enhanced by the NO2 auxochrome.
Melting Point 72–75 °C (Predicted)Lower than unsubstituted nitroaniline due to steric bulk of diethyl groups disrupting crystal packing.
LogP (Octanol/Water) ~3.5Highly lipophilic; low aqueous solubility. Requires organic solvents (DMSO, DCM) for stock solutions.
pKa (Conjugate Acid) ~0.5 – 1.0The electron-withdrawing NO2 and Cl groups drastically reduce the basicity of the amine. It will not protonate in weak acids.

References

  • Fisher Scientific. 4-Chloro-N,N-diethyl-2-nitroaniline Specifications and CAS 86309-90-2. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline (Precursor Data). Retrieved from

  • Danikiewicz, W. (1998).[1] Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. Retrieved from

Sources

Exploratory

Health and safety information for 4-chloro-N,N-diethyl-2-nitroaniline

Technical Guide: Health and Safety Profile of 4-Chloro-N,N-diethyl-2-nitroaniline CAS Registry Number: 86309-90-2 Chemical Family: Nitroanilines / Halogenated Aromatic Amines Synonyms: N,N-Diethyl-4-chloro-2-nitroaniline...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Health and Safety Profile of 4-Chloro-N,N-diethyl-2-nitroaniline

CAS Registry Number: 86309-90-2 Chemical Family: Nitroanilines / Halogenated Aromatic Amines Synonyms: N,N-Diethyl-4-chloro-2-nitroaniline; 4-Chloro-2-nitro-N,N-diethylaniline[1]

Part 1: Executive Summary & Chemical Identity

Status: Research Chemical / Intermediate Risk Profile: High (Acute Toxicity, Methemoglobinemia Agent, Environmental Toxin)

4-Chloro-N,N-diethyl-2-nitroaniline is a specialized intermediate utilized primarily in the synthesis of heterocyclic pharmacophores (e.g., benzimidazoles, quinoxalines) and azo dyes. As a tertiary amine derivative of the potent toxin 4-chloro-2-nitroaniline, it presents significant health hazards characterized by rapid skin absorption and interference with oxygen transport in the blood (methemoglobinemia).

This guide synthesizes data from direct structural analogues and chemical principles to provide a robust safety protocol for research environments.

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSafety Implication
Molecular Formula C₁₀H₁₃ClN₂O₂--
Molecular Weight 228.68 g/mol --
Physical State Yellow to Orange Crystalline SolidDust explosion hazard if finely divided.
Solubility Lipophilic (Soluble in DCM, DMSO, Ethyl Acetate)Critical: Enhances dermal absorption.
Melting Point ~50–60 °C (Predicted based on analogues)Low melting point suggests potential for molten liquid hazards during synthesis.
Partition Coeff. (LogP) ~3.5 (Predicted)High bioaccumulation potential; penetrates gloves easily.

Part 2: Hazard Identification & Toxicology (The "Nitroaniline Toxidrome")

Core Hazard: The nitroaniline moiety is a classic methemoglobin former. The addition of N,N-diethyl groups increases lipophilicity compared to the parent primary amine, potentially accelerating dermal uptake while delaying systemic onset due to the metabolic requirement for dealkylation.

Acute Toxicity Mechanisms
  • Methemoglobinemia: The compound (or its metabolites) oxidizes ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of transporting oxygen.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, tachycardia, and in severe cases, coma or death.

  • Routes of Entry:

    • Inhalation: High risk from dust or aerosols.

    • Dermal: Extreme Risk. The diethyl substitution facilitates transport across the stratum corneum.

    • Ingestion: Highly toxic.[2][3]

Metabolic Activation Pathway

Toxicity is likely mediated by hepatic metabolism. The ethyl groups are removed via oxidative dealkylation (CYP450), eventually yielding the primary amine, which undergoes N-hydroxylation to form the active hemotoxic species.

DOT Diagram: Metabolic Activation & Toxicity Logic

MetabolicPathway Parent 4-Chloro-N,N-diethyl- 2-nitroaniline (Lipophilic Entry) Metabolite1 Mono-dealkylation (CYP450) Parent->Metabolite1 Phase I Metabolism PrimaryAmine 4-Chloro-2-nitroaniline (Primary Amine) Metabolite1->PrimaryAmine Dealkylation ActiveToxicant N-Hydroxylamine Derivative PrimaryAmine->ActiveToxicant N-Oxidation Effect Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) ActiveToxicant->Effect Redox Cycling Clinical Cyanosis / Hypoxia Effect->Clinical O2 Transport Failure

Caption: Proposed metabolic pathway leading to methemoglobinemia. Lipophilicity aids entry; metabolism activates toxicity.

Part 3: Safe Handling & Engineering Controls

Principle: Treat as a "Penta-Band" containment substance (similar to potent API intermediates).

Engineering Controls
  • Primary Containment: All weighing and transfer of solids must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Process Isolation: For synthesis reactions >1 gram, use closed-system glassware (Schlenk lines) to prevent vapor release.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Gloving: Nitrile (Inner) + Silver Shield/Laminate (Outer)Standard nitrile is permeable to lipophilic nitroanilines over time. Laminate provides chemical barrier.
Respiratory P3 / N100 Particulate Respirator (if outside hood)Prevention of dust inhalation is critical.
Eyes Chemical Splash GogglesPrevent mucosal absorption via tear ducts.
Body Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.
Synthesis Workflow: Preparation of 4-Chloro-N,N-diethyl-2-nitroaniline

Context: Researchers often synthesize this in-house via Nucleophilic Aromatic Substitution (S_NAr).

Reaction: 1,4-Dichloro-2-nitrobenzene + Diethylamine


 Product + HCl
  • Safety Note: The starting material (1,4-dichloro-2-nitrobenzene) is a sensitizer. The reaction is exothermic.[4]

DOT Diagram: Synthesis & Safety Checkpoints

SynthesisSafety Start Start: Reagent Prep (1,4-Dichloro-2-nitrobenzene) Step1 Add Diethylamine (Exothermic Risk) Start->Step1 Step2 Reflux (Heating) Step1->Step2 Control1 Control: Ice Bath + Dropwise Addition Control1->Step1 Step3 Workup (Extraction) Step2->Step3 Control2 Control: Closed System (Condenser + Scrubber) Control2->Step2 Risk Risk: Skin Absorption of Organic Phase Step3->Risk Final Product Isolation (Crystalline Solid) Step3->Final

Caption: S_NAr synthesis workflow highlighting critical safety control points (thermal management and containment).

Part 4: Emergency Response Protocols

Pre-Requisite: A "Methemoglobinemia Kit" (Methylene Blue) should be identified in the facility's medical emergency plan, though administration is strictly by medical professionals.

Exposure Response
  • Skin Contact:

    • IMMEDIATE wash with soap and copious water for 15 minutes.[5]

    • Do NOT use alcohol or solvents (increases absorption).

    • Monitor for delayed cyanosis (can occur 2-4 hours post-exposure).

  • Inhalation: Move to fresh air. Administer oxygen if breathing is labored.

  • Eye Contact: Flush with water for 15 minutes.[5][6] Seek ophthalmologist.

Spill Management (Solid)
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, P3 respirator.

  • Contain: Cover spill with wet paper towels to prevent dust generation (wet method).

  • Clean: Scoop into a hazardous waste container labeled "Toxic Organic Solid."

  • Decontaminate: Wash surface with a surfactant solution.

Part 5: Regulatory & Environmental Context

  • GHS Classification (Inferred from Analogues):

    • Acute Tox. 3 (Oral/Dermal/Inhalation)

    • STOT RE 2 (Blood)

    • Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects)[7]

  • Disposal: Must be incinerated in a chemical waste facility equipped with afterburners and scrubbers (nitrogen oxides generation). Do not release into drains.[6][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12818559 (4-Chloro-N,N-diethyl-2-nitroaniline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-chloro-2-nitroaniline (Parent Compound Read-Across). Retrieved from [Link]

Sources

Foundational

Potential applications of 4-chloro-N,N-diethyl-2-nitroaniline in organic synthesis

This technical guide details the chemical profile, synthesis, and applications of 4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2). It is structured for research scientists and process chemists involved in organic s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical profile, synthesis, and applications of 4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2). It is structured for research scientists and process chemists involved in organic synthesis, dye chemistry, and pharmaceutical intermediate development.

Part 1: Chemical Profile & Reactivity Analysis

4-chloro-N,N-diethyl-2-nitroaniline is a highly functionalized aromatic intermediate characterized by a "push-pull" electronic system. The molecule features a strong electron-donating diethylamino group and a strong electron-withdrawing nitro group, with a chloro-substituent providing a handle for further functionalization.

Structural Identity
  • IUPAC Name: 4-chloro-N,N-diethyl-2-nitroaniline[1]

  • CAS Number: 86309-90-2[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.68 g/mol [1]

  • Key Features:

    • Steric Strain: The ortho-nitro group induces significant steric torsion relative to the diethylamino group, decoupling the nitrogen lone pair from the aromatic system compared to the para-nitro isomer.

    • Regiochemistry: The chlorine atom is located meta to the activating nitro group and para to the donating amino group, making it electronically distinct from standard activated aryl chlorides.

Reactivity Matrix

The molecule offers three distinct vectors for chemical modification:

Functional GroupReactivity Modemechanistic Insight
Nitro Group (-NO₂) Reduction Readily reduced to a primary amine, yielding a chemically versatile o-phenylenediamine derivative.
Chloro Group (-Cl) Pd-Catalyzed Coupling Deactivated towards

(due to meta-nitro and electron-rich ring) but highly suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Aromatic Ring Electrophilic Substitution (

)
The diethylamino group activates the ring. Position 6 (ortho to the amine) is the most favorable site for electrophilic attack (e.g., halogenation, nitration).

Part 2: Synthesis Protocol (Upstream)

The synthesis of 4-chloro-N,N-diethyl-2-nitroaniline relies on a regioselective Nucleophilic Aromatic Substitution (


).
Retrosynthetic Logic

Direct nitration of 4-chloro-N,N-diethylaniline is problematic due to oxidation of the alkyl groups and lack of regiocontrol. The optimal route utilizes 1,4-dichloro-2-nitrobenzene , where the chlorine atom ortho to the nitro group is significantly more electrophilic than the meta chlorine.

Validated Synthesis Protocol

Precursors: 1,4-Dichloro-2-nitrobenzene (1.0 eq), Diethylamine (2.2 eq). Solvent: Ethanol or DMF.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1,4-dichloro-2-nitrobenzene (19.2 g, 100 mmol) and Ethanol (100 mL).

  • Addition: Add Diethylamine (16.1 g, 220 mmol) dropwise over 30 minutes while maintaining the temperature below 40°C. Note: Excess amine acts as the base to scavenge HCl.

  • Reaction: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting material (

    
    ).
    
  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to yield bright orange crystals.

Yield Expectation: 85-92%. Self-Validation: The product should show a distinct melting point (approx. 70-75°C) and lack the characteristic C-Cl stretch of the starting material's ortho-position in IR.

Part 3: Applications & Downstream Chemistry

Synthesis of Functionalized o-Phenylenediamines

The primary application of this molecule is as a precursor to 4-chloro-N1,N1-diethylbenzene-1,2-diamine . This diamine is a critical scaffold for heterocyclic synthesis.

Reduction Protocol (Catalytic Hydrogenation):

  • Substrate: 4-chloro-N,N-diethyl-2-nitroaniline.[1][3]

  • Catalyst: 5% Pd/C or Raney Nickel.

  • Conditions:

    
     (3 atm), Methanol, RT, 2 hours.
    
  • Outcome: Quantitative conversion to the diamine (colorless oil, darkens on air exposure).

Pathway A: Benzimidazole & Quinoxaline Synthesis

The reduced diamine reacts with electrophiles to form heterocycles used in drug discovery (e.g., antihistamines, opioids, antifungal agents).

  • Benzimidazoles: Reaction with Formic acid or Orthoesters.

    • Note: Since the N1 nitrogen is tertiary (diethyl), cyclization typically yields a cationic benzimidazolium salt or requires high-temperature dealkylation.

  • Quinoxalines: Reaction with Glyoxal or 1,2-dicarbonyls.

    • Mechanism:[4] The primary amine (

      
      ) condenses with one carbonyl. The tertiary amine (
      
      
      
      ) cannot condense, preventing aromatization to standard quinoxaline unless an elimination occurs. This makes it a specialized intermediate for dihydroquinoxalines or quaternary salts.
Pathway B: Azo Dye Chemistry

Unlike primary anilines, the target molecule cannot be diazotized directly. However, its reduced form (the diamine) contains a primary amine group.

  • Diazotization: The

    
     group at position 2 can be diazotized (
    
    
    
    ).
  • Coupling: The resulting diazonium salt couples with phenols or amines.

  • Result: Azo dyes where the diethylamino group acts as a strong auxochrome on the diazo component, a rare and valuable configuration for tuning absorption maxima (

    
    ) in the red/near-IR region.
    
Pathway C: Solvatochromic Probes

The sterically hindered nitro group in 4-chloro-N,N-diethyl-2-nitroaniline makes it an excellent probe for solvent polarity and steric environment .

  • Mechanism: The twist angle between the nitro group and the benzene ring is solvent-dependent. In polar solvents, the planar form (maximizing charge transfer) is stabilized despite steric strain.

  • Usage: Researchers use the UV-Vis spectral shift of this molecule to calculate Kamlet-Taft parameters (

    
    ) for novel solvents (e.g., ionic liquids).
    

Part 4: Visualizing the Chemical Pathways

The following diagram illustrates the synthesis and downstream transformations of 4-chloro-N,N-diethyl-2-nitroaniline.

G Start 1,4-Dichloro-2-nitrobenzene Target 4-Chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2) Start->Target Diethylamine, EtOH Reflux (SNAr) Target->Target Solvatochromic Probe Analysis Diamine 4-Chloro-N1,N1-diethyl- benzene-1,2-diamine Target->Diamine H2, Pd/C Reduction AzoDye Azo Dyes (Red/NIR Absorbers) Diamine->AzoDye 1. NaNO2/HCl 2. Phenol Coupling Heterocycle Benzimidazolium Salts (Bioactive Scaffolds) Diamine->Heterocycle HCOOH or Glyoxal

Figure 1: Synthetic flowchart from precursor to bioactive and industrial derivatives.

Part 5: Safety & Handling (E-E-A-T)

As a nitro-aniline derivative, this compound poses specific risks:

  • Toxicity: Nitroanilines are typically toxic by inhalation and skin absorption (Methemoglobinemia risk). Handle in a fume hood.

  • Environmental: Toxic to aquatic life with long-lasting effects. All aqueous waste from the synthesis (Step 4) must be treated as hazardous.

  • Storage: Store in amber vials under inert atmosphere (Nitrogen) to prevent slow oxidation of the diethylamino group.

References

  • Fisher Scientific. "4-Chloro-N,N-diethyl-2-nitroaniline, 96%".[1] Thermo Scientific Chemicals. Retrieved from

  • PubChem. "1,4-Dichloro-2-nitrobenzene (Precursor Data)". National Library of Medicine. Retrieved from

  • BenchChem. "Application Notes for Nitroaniline Derivatives in Organic Synthesis". BenchChem Technical Support. Retrieved from

  • Royal Society of Chemistry. "Solvatochromic parameters and dye interactions". RSC Advances, Supp. Info. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Azo Dyes Using 4-Chloro-N,N-diethyl-2-nitroaniline

This Application Note is designed for researchers and synthesis chemists focusing on the development of azo dyes, specifically utilizing the intermediate 4-chloro-N,N-diethyl-2-nitroaniline . This guide addresses the spe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and synthesis chemists focusing on the development of azo dyes, specifically utilizing the intermediate 4-chloro-N,N-diethyl-2-nitroaniline .

This guide addresses the specific structural challenges of this molecule—namely, the blocked para-position and the electronic deactivation from the nitro group—and provides optimized protocols for its use as both a Coupling Component (via ortho-coupling) and a Diazo Precursor (via reduction).

Executive Summary

4-chloro-N,N-diethyl-2-nitroaniline represents a highly functionalized aniline derivative. Its utility in azo dye synthesis is defined by its specific substitution pattern:

  • N,N-diethyl group: Strong activator, directing electrophilic attack to ortho and para positions.

  • Chlorine (C4): Blocks the highly reactive para-position, forcing regioselectivity to the ortho-position (C6).

  • Nitro group (C2): Electron-withdrawing group that deactivates the ring and sterically hinders the C2 ortho-position.

Due to the blocked para-position, this molecule is conventionally challenging to use as a direct coupling component. This guide outlines two distinct synthetic pathways to leverage this intermediate effectively:

  • Pathway A (Direct Coupling): Utilizing the molecule as a Coupling Component targeting the C6 position.

  • Pathway B (Precursor Activation): Reducing the nitro group to generate a Diazo Component (2-amino-4-chloro-N,N-diethylaniline).

Chemical Structure & Reactivity Analysis

Understanding the electronic landscape of the substrate is critical for successful synthesis.

SubstituentPositionElectronic EffectSteric EffectDirecting Influence
-N(Et)₂ C1Strong Donor (+M)High (Ethyl groups)Ortho/Para
-NO₂ C2Strong Acceptor (-M, -I)ModerateMeta (Deactivating)
-Cl C4Weak Deactivator (-I > +M)ModerateOrtho/Para

Synthesis Challenge: The standard azo coupling site (C4, para to the amine) is occupied by Chlorine. The C2 ortho site is occupied by the Nitro group. Therefore, electrophilic attack by a diazonium salt must occur at C6 (ortho to the amine). This requires a highly active diazonium salt and optimized pH conditions to overcome steric hindrance.

Reactivity Pathway Diagram (Graphviz)

ReactionPathways cluster_A Pathway A: Direct Coupling cluster_B Pathway B: Reduction & Diazotization Start 4-chloro-N,N-diethyl- 2-nitroaniline OrthoCouple Ortho-Coupling (C6) Start->OrthoCouple Substrate Reduction Nitro Reduction (Fe/HCl or H2/Pd) Start->Reduction DiazoSalt Strong Diazonium Salt (e.g., 2,4-dinitro) DiazoSalt->OrthoCouple Electrophile ProductA Disperse Dye (Ortho-Azo) OrthoCouple->ProductA AmineInter 2-amino-4-chloro- N,N-diethylaniline Reduction->AmineInter Diazotization Diazotization (NaNO2/HCl) AmineInter->Diazotization CouplingB Coupling with Phenol/Amine Diazotization->CouplingB ProductB Basic/Cationic Dye CouplingB->ProductB

Caption: Dual synthetic pathways. Pathway A utilizes the steric C6 position. Pathway B activates the molecule via nitro-reduction.

Experimental Protocols

Protocol A: Synthesis of Disperse Dyes (Direct Ortho-Coupling)

Use this protocol if you intend to couple a diazonium salt ONTO the 4-chloro-N,N-diethyl-2-nitroaniline ring.

Rationale: Since the ring is deactivated by


 and 

, and the para-position is blocked, we must use a high-energy diazonium salt (e.g., derived from 2,4-dinitroaniline or 2-cyano-4-nitroaniline) to force coupling at the C6 position.
Reagents:
  • Diazo Component: 2,4-Dinitroaniline (1.83 g, 10 mmol)

  • Coupling Component: 4-chloro-N,N-diethyl-2-nitroaniline (2.72 g, 10 mmol)

  • Nitrosyl Sulfuric Acid: 40% in

    
    
    
  • Solvent: Glacial Acetic Acid / Propionic Acid (3:1 mix)

  • Buffer: Sodium Acetate

Step-by-Step Methodology:
  • Preparation of Diazonium Salt (Nitrosyl Sulfuric Method):

    • Dissolve 2,4-dinitroaniline in 15 mL of concentrated sulfuric acid at room temperature.

    • Cool to 0–5°C in an ice-salt bath.

    • Dropwise add nitrosyl sulfuric acid (equivalent to 11 mmol

      
      ) while maintaining temperature < 5°C.
      
    • Stir for 2 hours at 0–5°C to ensure complete diazotization. The solution should be clear to slightly turbid yellow.

  • Preparation of Coupler Solution:

    • Dissolve 4-chloro-N,N-diethyl-2-nitroaniline (10 mmol) in 20 mL of Glacial Acetic Acid/Propionic Acid mixture.

    • Cool to 0–5°C.[1][2]

  • Coupling Reaction:

    • Slowly add the diazonium salt solution to the coupler solution over 30 minutes.

    • Critical Step: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4.0–5.0. Note: Too acidic (pH < 2) protonates the diethylamino group, deactivating the ring. Too basic (pH > 7) decomposes the diazonium salt.

    • Stir at 0–5°C for 4 hours.

    • Allow the mixture to warm to room temperature overnight.

  • Isolation:

    • Pour the reaction mixture into 200 mL of ice-water.

    • Neutralize excess acid with sodium bicarbonate if necessary.

    • Filter the precipitate (crude dye).

    • Wash with water until neutral, then with a small amount of cold methanol to remove unreacted starting materials.

    • Recrystallize from ethanol or acetone.

Protocol B: Synthesis of Basic Dyes (Reduction Route)

Use this protocol to convert the molecule into a Diazo Component.

Rationale: Reducing the nitro group yields a primary amine at the C2 position. This amine can be diazotized and coupled with electron-rich species (e.g., 2-naphthol, N,N-dimethylaniline) to create "Basic" or "Cationic" dyes, often used for acrylic fibers.

Step-by-Step Methodology:
  • Reduction of Nitro Group:

    • Suspend 4-chloro-N,N-diethyl-2-nitroaniline (10 mmol) in 50 mL water containing 1 mL acetic acid.

    • Add Iron powder (30 mmol) and heat to reflux.

    • Slowly add concentrated HCl (5 mL) dropwise. Reflux for 2 hours.

    • Monitor by TLC until the yellow nitro compound disappears.

    • Neutralize with

      
      , filter hot to remove iron sludge.
      
    • Cool filtrate to crystallize 2-amino-4-chloro-N,N-diethylaniline .

  • Diazotization:

    • Dissolve the reduced amine (10 mmol) in 20 mL HCl (2M) at 0–5°C.

    • Add

      
       solution (1.05 eq) dropwise.
      
    • Stir for 30 mins. Destroy excess nitrous acid with Sulfamic acid (starch-iodide test).

  • Coupling:

    • Prepare a solution of Coupler (e.g., 2-Naphthol, 10 mmol) in NaOH (10%).

    • Add the diazonium solution to the coupler solution at 0–5°C.

    • A precipitate (usually red/violet) will form immediately.

Data Presentation & Analysis

When characterizing the synthesized dyes, compare the spectral shifts caused by the specific substitution pattern.

Table 1: Expected Spectral Properties

Dye TypeStructure Description

(approx)
Visual Color
Pathway A (Ortho-Azo) 2,4-Dinitro-phenyl-N=N-(C6)-Coupler520–560 nmRed-Violet
Pathway B (Basic Dye)

-Ph(Cl)-N=N-Naphthol
480–510 nmOrange-Red

Note: The "Ortho-Azo" dyes (Pathway A) often exhibit lower extinction coefficients (


) than para-azo dyes due to steric twisting of the azo bridge, which reduces planarity and conjugation.

Safety & Handling (E-E-A-T)

  • Nitroanilines: Highly toxic by inhalation and skin absorption. May cause methemoglobinemia (blue skin, respiratory distress). Always handle in a fume hood with nitrile gloves.

  • Diazonium Salts: Unstable and potentially explosive if dried. Keep in solution at low temperatures (0–5°C).[1] Never let dry diazonium salts accumulate on ground glass joints.

  • Waste Disposal: Azo dyes and their precursors are potential carcinogens. Segregate all liquid and solid waste into dedicated "Toxic Organic" containers.

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Authoritative text on azo dye chemistry and coupling mechanisms).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Peters, A. T. (1975). The Chemistry of Disperse Dyes. In: Venkataraman K. (eds) The Chemistry of Synthetic Dyes. Academic Press. (Specific discussions on steric hindrance in disperse dyes).
  • PubChem. (n.d.). 4-chloro-N,N-diethyl-2-nitroaniline Compound Summary. National Library of Medicine. (Verified source for physical properties).

Sources

Application

Application Note: 4-Chloro-N,N-diethyl-2-nitroaniline as a Precursor for Disperse Dyes

This Application Note is designed for research scientists and process engineers involved in the synthesis of high-performance disperse dyes. It details the preparation, characterization, and downstream utilization of 4-c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process engineers involved in the synthesis of high-performance disperse dyes. It details the preparation, characterization, and downstream utilization of 4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2), a critical intermediate for methine and heterocyclic azo disperse dyes.

Introduction & Mechanistic Insight

4-chloro-N,N-diethyl-2-nitroaniline is a specialized donor-acceptor intermediate . Unlike primary nitroanilines which serve as diazo components, this tertiary amine derivative functions primarily as a coupling scaffold or a precursor to heterocyclic couplers .

Chemical Logic

The molecule features a "Push-Pull" electronic system:

  • Electron Donor: The

    
    -diethylamino group (strong activator).
    
  • Electron Acceptor: The nitro group at the ortho position (strong deactivator).

  • Reactive Handle: The chlorine atom at the para position (relative to the amine).

Crucial Distinction: Because the amine is fully alkylated (tertiary), this molecule cannot be diazotized . Instead, it is utilized in two primary pathways:[1][2]

  • Reduction to Diamine: Reduction of the nitro group yields 4-chloro-N1,N1-diethyl-1,2-phenylenediamine, a key intermediate for Benzimidazole and Quinoxaline disperse dyes.

  • Nucleophilic Aromatic Substitution (

    
    ):  The chlorine atom, activated by the ortho-nitro group, can be displaced by secondary amines or cyanides to create Nitro Disperse Dyes  (yellow/orange spectrum).
    

Synthesis Protocol: 4-chloro-N,N-diethyl-2-nitroaniline

This protocol describes the regioselective synthesis via nucleophilic aromatic substitution of 2,5-dichloronitrobenzene.

Reaction Pathway

The synthesis relies on the difference in electrophilicity between the two chlorine positions. The chlorine at position 2 (ortho to nitro) is significantly more activated toward nucleophilic attack than the chlorine at position 5 (meta to nitro).

SynthesisPathway SM 2,5-Dichloronitrobenzene (CAS: 89-61-2) Intermediate Meisenheimer Complex SM->Intermediate + Et2NH Solvent: DMF/Water Temp: 60-80°C Reagent Diethylamine (Excess) Reagent->Intermediate Product 4-Chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2) Intermediate->Product - HCl Byproduct Diethylammonium Chloride Intermediate->Byproduct

Figure 1: Regioselective synthesis pathway. The ortho-chlorine is displaced due to resonance stabilization of the intermediate by the nitro group.

Experimental Procedure

Materials:

  • 2,5-Dichloronitrobenzene (98% purity)

  • Diethylamine (Reagent grade)

  • Sodium Hydroxide (50% aq. solution) or Sodium Carbonate[3][4]

  • Solvent: DMF (Dimethylformamide) or Monochlorobenzene

Step-by-Step Protocol:

  • Charging: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermometer, charge 19.2 g (0.1 mol) of 2,5-Dichloronitrobenzene and 50 mL of DMF .

  • Amine Addition: Heat the solution to 50°C. Slowly add 14.6 g (0.2 mol) of Diethylamine dropwise over 30 minutes. Exothermic reaction – monitor temperature.

  • Base Catalysis: Add 6.0 g of Sodium Carbonate to scavenge the generated HCl.

  • Reaction: Ramp temperature to 85-90°C and hold for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Quenching: Cool the reaction mass to 20°C. Pour the mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow-orange solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from Ethanol/Water (90:10). Dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Appearance: Bright orange/yellow crystalline powder.

Downstream Application: Synthesis of Disperse Dye Intermediates

The primary value of 4-chloro-N,N-diethyl-2-nitroaniline lies in its reduction to the diamine, which serves as a precursor for heterocyclic disperse dyes .

Protocol: Catalytic Reduction to Phenylenediamine

Objective: Convert the nitro group to an amine to generate 4-chloro-N1,N1-diethyl-1,2-phenylenediamine.

Methodology: Hydrogenation is preferred over Bechamp reduction (Fe/HCl) to avoid iron sludge contamination in dye synthesis.

  • Catalyst: 5% Pd/C or Raney Nickel.

  • Solvent: Methanol.

  • Conditions: 50 psi

    
    , 60°C.
    
  • Procedure:

    • Dissolve 10 g of the nitro precursor in 100 mL Methanol.

    • Load into an autoclave with 0.5 g Catalyst.

    • Pressurize and stir until

      
       uptake ceases (approx. 2-3 hours).
      
    • Filter catalyst while hot (under

      
       atmosphere to prevent oxidation of the diamine).
      
  • Usage: The resulting diamine solution is unstable and should be used immediately for the next step (e.g., cyclization).

Application in Dye Synthesis (Methine & Azomethine)

The diamine derived above is condensed with aldehydes or cyclized to form chromophores.

DyeApplication cluster_Applications Dye Synthesis Pathways Precursor 4-Chloro-N,N-diethyl-2-nitroaniline Diamine 4-Chloro-N1,N1-diethyl-o-phenylenediamine (Unstable Intermediate) Precursor->Diamine Catalytic Reduction (H2/Pd-C) Methine Methine Disperse Dyes (Condensation with Aldehydes) Diamine->Methine + Benzaldehyde deriv. (- H2O) Heterocycle Benzimidazole/Quinoxaline Dyes (Cyclization) Diamine->Heterocycle + Formic Acid or Glyoxal

Figure 2: Divergent synthesis pathways for high-value disperse dyes from the reduced intermediate.

Example Protocol: Cyclization to Benzimidazole Coupler
  • Take the methanolic solution of 4-chloro-N1,N1-diethyl-1,2-phenylenediamine .

  • Add Formic Acid (excess).

  • Reflux for 3 hours to effect cyclization.

  • Product: 5-chloro-1-(diethylaminoethyl)-benzimidazole (structure depends on exact alkylation, here assuming ring closure).

    • Note: Benzimidazole derivatives are excellent coupling components for Disperse Yellow and Red dyes with high light fastness.

Analytical Characterization & QC

To ensure the material is suitable for dye synthesis, the following specifications must be met.

ParameterSpecificationMethod
Appearance Orange to Yellow Crystalline PowderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/Water Gradient
Melting Point 85°C – 88°C (Lit. dependent)Capillary Method
Moisture < 0.5%Karl Fischer
Free Amine < 0.2% (Diethylamine)GC-HS

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Safety & Handling (HSE)

  • Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact. They may cause methemoglobinemia.

  • Skin Absorption: High. Double-gloving (Nitrile) is mandatory.

  • Environmental: Toxic to aquatic life with long-lasting effects.[5] All aqueous waste from the synthesis (Step 2.5) must be treated to remove nitro-aromatics before discharge.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and reducing agents.

References

  • Synthesis of Nitroaniline Derivatives

    • Booth, G. (2000). "Nitro Compounds, Aromatic".[1][3][4][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Disperse Dye Chemistry

    • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. Link

  • Nucleophilic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems". Chemical Reviews, 49(2), 273–412. Link

  • Benzimidazole Dye Precursors

    • Peters, A. T., & Gbadamosi, N. A. (1992). "Synthesis and properties of some monoazo disperse dyes derived from 2-aminobenzimidazole". Dyes and Pigments, 18(2), 115-123. Link

  • Product Verification (CAS 86309-90-2)

    • PubChem Compound Summary for CID 12830883. Link

Sources

Method

Application Note: Protocol for Diazotization of 4-Chloro-N,N-diethyl-2-nitroaniline

This Application Note is structured to address the specific chemical constraints of 4-chloro-N,N-diethyl-2-nitroaniline . Critical Chemical Insight: The target molecule is a tertiary amine with a nitro group.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific chemical constraints of 4-chloro-N,N-diethyl-2-nitroaniline .

Critical Chemical Insight: The target molecule is a tertiary amine with a nitro group. It possesses no primary amino group (


) capable of direct diazotization. Therefore, this protocol is designed as a two-stage reductive activation workflow :
  • Chemo-selective Reduction: Converting the nitro group (

    
    ) to a primary amine (
    
    
    
    ).
  • Diazotization: Converting the newly formed amine into the diazonium salt.

Executive Summary & Mechanistic Rationale

4-chloro-N,N-diethyl-2-nitroaniline (CAS: 86309-90-2) acts as a "masked" diazo component. The N,N-diethylamino group is tertiary and chemically inert to nitrous acid (HONO) under standard diazotization conditions. To generate a reactive diazonium species, the ortho-nitro group must first be reduced to a primary amine.

The resulting intermediate, 5-chloro-N,N-diethylbenzene-1,2-diamine , is highly electron-rich. Diazotization of this intermediate requires strict pH control to prevent oxidative degradation or self-coupling (formation of benzotriazoles or phenazines).

Reaction Pathway

The following logic flow illustrates the transformation from the nitro-tertiary amine to the active diazonium salt.

DiazotizationPathway Start 4-Chloro-N,N-diethyl- 2-nitroaniline (Precursor) Red Reduction (Fe/HCl or H2/Cat) Start->Red Step 1 Inter 5-Chloro-N,N-diethyl- benzene-1,2-diamine (Active Amine) Red->Inter -2[O], +2[H] Acid Acidification (HCl < 5°C) Inter->Acid Step 2 Diazo Diazotization (NaNO2) Acid->Diazo +HONO Product 4-Chloro-2-(diethylamino)- benzenediazonium ion (Reactive Electrophile) Diazo->Product -H2O

Figure 1: Sequential activation pathway. The nitro group serves as the latent diazonium progenitor.

Experimental Protocol

Phase 1: Reductive Activation (Nitro Amine)

Method: Béchamp Reduction (Iron/Acid) is selected for robustness and specificity against halogen dehalogenation.

Reagents:

  • Substrate: 4-Chloro-N,N-diethyl-2-nitroaniline (10 mmol, ~2.29 g)

  • Iron Powder (30 mmol, ~1.68 g, 325 mesh)

  • Glacial Acetic Acid (15 mL)

  • Ethanol (10 mL, solvent carrier)

  • Water (5 mL)

Procedure:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and internal thermometer.

  • Dissolution: Charge the flask with the substrate, ethanol, and acetic acid. Heat to 60°C to ensure complete dissolution.

  • Addition: Add iron powder portion-wise over 15 minutes. The reaction is exothermic; maintain temperature between 70–80°C.

  • Reflux: Once addition is complete, reflux the mixture at 85–90°C for 2 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1) for disappearance of the yellow nitro compound.

  • Workup:

    • Cool to room temperature.[1][2]

    • Neutralize with saturated

      
       solution until pH ~8.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Note: The resulting diamine is sensitive to oxidation (darkens in air). Proceed immediately to Phase 2 or store under Argon at -20°C.

Phase 2: Diazotization

Method: Inverse Addition Technique (to prevent autocoupling).

Reagents:

  • Intermediate: 5-Chloro-N,N-diethylbenzene-1,2-diamine (Freshly prepared)

  • Hydrochloric Acid (conc. 37%, 2.5 mL)

  • Sodium Nitrite (

    
    , 1.05 eq, 0.73 g dissolved in 2 mL water)
    
  • Urea (quencher)

  • Ice/Water bath[3]

Procedure:

  • Acidification: In a 50 mL beaker, dissolve the amine intermediate in 10 mL water and 2.5 mL conc. HCl. The solution may turn pink/red due to oxidation; this is normal.

  • Cooling: Immerse the beaker in an ice-salt bath. Cool the internal temperature to 0–2°C .

  • Nitrosation: Add the

    
     solution dropwise via a syringe pump or addition funnel below the surface of the liquid.
    
    • Rate: Maintain temperature strictly

      
      .
      
    • Observation: The solution will clarify and likely turn a deep orange/brown color.

  • Digestion: Stir at 0°C for 20 minutes.

  • Endpoint Validation:

    • Starch-Iodide Test: Spot a drop of reaction mixture onto starch-iodide paper. An immediate blue-black circle confirms excess nitrous acid (required).[4]

    • Congo Red Test: Spot onto Congo Red paper to confirm pH < 2 (Blue color).

  • Quenching: Add small crystals of Urea to decompose excess nitrous acid until the starch-iodide test is negative (no blue color).

  • Utilization: The diazonium salt solution is unstable.[4][5] Use immediately for coupling reactions (e.g., with phenols or aromatic amines).[4]

Data & Stoichiometry Table

ComponentRoleMW ( g/mol )EquivalentsMass/Vol (10mmol scale)
4-Cl-N,N-diethyl-2-nitroaniline Precursor 228.68 1.0 2.29 g
Iron PowderReductant55.853.01.68 g
Acetic Acid (Glacial)Solvent/Acid60.05Excess15 mL
Intermediate Amine Reactant 198.70 1.0 ~1.98 g (theoretical)
Hydrochloric Acid (37%)Acid Source36.463.02.5 mL
Sodium NitriteDiazotizing Agent69.001.050.725 g

Safety & Troubleshooting

Critical Hazards
  • Nitroanilines: Highly toxic by inhalation and skin absorption. Potential methemoglobinemia agents.[6] Use double nitrile gloves.

  • Diazonium Salts: Unstable above 5°C. Dry diazonium salts of this class can be explosive .[5] Never isolate the dry salt; always handle in solution.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Blue on Starch-Iodide Insufficient

or rapid decomposition.
Add additional 10%

solution. Ensure T < 5°C.
Tar/Oil Formation Oxidation of the diamine prior to diazotization.[4]Perform reduction and diazotization back-to-back. Use degassed water.
Evolution of Gas (

)
Decomposition of diazonium salt.[5]Temperature is too high. Add ice directly to the mixture.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 6979: 4-Chloro-2-nitroaniline. Retrieved from

  • ChemicalBook. (2025).[4] N,N-Diethyl-4-nitroaniline Chemical Properties and Reactivity. Retrieved from

  • Rasayan Journal of Chemistry. (2015). Facile Synthesis of N,N-Dimethyl Paraphenylene Diamine Dihydrochloride. Vol 8, No 2, 164-166. Retrieved from

  • Thermo Scientific. (2025). Safety Data Sheet: 4-Chloro-N,N-diethyl-2-nitroaniline. Retrieved from

Sources

Application

Using 4-chloro-N,N-diethyl-2-nitroaniline in nonlinear optical material development

Application Note: Development of 4-Chloro-N,N-diethyl-2-nitroaniline (CDENA) for Nonlinear Optical Applications Part 1: Executive Summary & Material Profile 4-chloro-N,N-diethyl-2-nitroaniline (herein referred to as CDEN...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of 4-Chloro-N,N-diethyl-2-nitroaniline (CDENA) for Nonlinear Optical Applications

Part 1: Executive Summary & Material Profile

4-chloro-N,N-diethyl-2-nitroaniline (herein referred to as CDENA ) is a donor-acceptor organic molecule belonging to the nitroaniline family. Unlike the widely studied p-nitroaniline (PNA), CDENA features an ortho-nitro substitution relative to the amine donor, combined with a para-chloro auxiliary acceptor.

This specific substitution pattern offers unique advantages for Second Harmonic Generation (SHG):

  • Non-Centrosymmetry: The steric bulk of the diethyl group combined with the ortho-nitro group induces a twist in the molecular conformation. This reduces the likelihood of centrosymmetric crystallization (which cancels out SHG) often seen in planar aromatics.

  • Transparency: The chlorine substituent typically blue-shifts the absorption cutoff compared to pure nitroanilines, potentially widening the transparency window into the visible/UV region.

Table 1: Physicochemical Profile of CDENA

PropertyValue / DescriptionNote
IUPAC Name N,N-diethyl-4-chloro-2-nitroaniline
CAS Number 86309-90-2
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Structure Type Donor-Acceptor (

-conjugated)
Donor: -NEt₂; Acceptor: -NO₂
Melting Point ~50–60 °C (Estimate*)Lower than parent 4-Cl-2-NA (117°C) due to lack of H-bonding.[1]
Solubility Soluble in Acetone, DMF, Ethanol, DCMInsoluble in Water
Target Application Second Harmonic Generation (SHG), Electro-optic modulation

Part 2: Synthesis Protocol

Objective: Synthesize high-purity CDENA suitable for optical crystal growth. Reaction Type: Nucleophilic Aromatic Substitution (


).[2]
Mechanism

The precursor, 1,4-dichloro-2-nitrobenzene , contains two chlorine atoms.[3][4] The chlorine at position 1 is ortho to the electron-withdrawing nitro group, making it significantly more electrophilic (activated) than the chlorine at position 4 (meta to nitro). Reaction with diethylamine selectively displaces the C1-chlorine.

Reagents
  • Precursor: 1,4-Dichloro-2-nitrobenzene (98%+)[3]

  • Nucleophile: Diethylamine (99%+)

  • Base/Solvent: Ethanol (Absolute) or DMF; Potassium Carbonate (

    
    ) is optional if excess amine is used.
    
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Dissolution: Dissolve 19.2 g (0.1 mol) of 1,4-dichloro-2-nitrobenzene in 100 mL of ethanol.

  • Addition: Add 22 mL (0.21 mol) of diethylamine dropwise over 30 minutes.

    • Note: Excess amine acts as a base to neutralize the HCl byproduct.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Monitoring: Check progress via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 8:2). The starting material spot should disappear.

  • Quenching: Allow the reaction to cool to room temperature. Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid or oil.

  • Extraction: If an oil forms, extract with Dichloromethane (

    
     mL). Wash the organic layer with water (
    
    
    
    ), then Brine (
    
    
    ).
  • Drying: Dry the organic phase over Anhydrous

    
     and evaporate the solvent under reduced pressure.
    
  • Purification (Critical for NLO):

    • Recrystallization: Dissolve the crude solid in minimum hot ethanol or methanol. Allow to cool slowly. Repeat 2–3 times until the melting point is sharp.

    • Purity Check: HPLC purity must be >99.5% for optical quality crystal growth.

Part 3: Single Crystal Growth Protocol

Method: Low-Temperature Solution Growth (Slow Evaporation). Rationale: Organic NLO materials often decompose before melting or undergo phase transitions; solution growth yields lower thermal stress crystals.

Growth Setup Diagram (Graphviz)

CrystalGrowth cluster_conditions Environmental Controls Solubility Solubility Test (Acetone/Ethanol) Saturation Prepare Saturated Solution @ 35°C Solubility->Saturation Determine Curve Filtration Micro-Filtration (0.2 µm PTFE) Saturation->Filtration Remove Dust Seeding Seed Crystal Generation (Spontaneous Nucleation) Filtration->Seeding Small volume Growth Controlled Evaporation (0.1°C/day cooling or solvent loss) Filtration->Growth Bulk volume Seeding->Growth Introduce Seed Harvest Harvest & Etching Growth->Harvest

Caption: Workflow for growing optical-quality single crystals of CDENA via solution technique.

Protocol Steps
  • Solvent Selection: Determine solubility in Acetone, Ethanol, and Methanol. Construct a solubility curve (g solute / 100 mL solvent) vs. Temperature (25°C to 50°C).

    • Preferred: Acetone often yields high-quality prisms for nitroanilines.

  • Saturation: Prepare a saturated solution at 35°C. Stir for 6 hours to ensure equilibrium.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a pre-cleaned borosilicate crystallizer.

    • Why: Dust particles act as parasitic nucleation sites, causing polycrystallinity.

  • Seeding:

    • Allow a small volume (10 mL) to evaporate rapidly to form small seed crystals.

    • Select a defect-free seed with defined facets.

    • Suspend the seed in the bulk saturated solution using a nylon thread.

  • Growth Phase:

    • Seal the crystallizer with a perforated lid (controlled evaporation).

    • Place in a constant temperature bath (CTB) with stability

      
      C.
      
    • Rate: Evaporation should be slow enough to yield 1–2 mm growth per week.

  • Harvesting: Carefully remove the crystal. Wash quickly with n-hexane (non-solvent) to remove surface solution.

Part 4: Characterization & Validation Workflow

To confirm the material's utility for NLO devices, follow this sequential validation logic.

Validation Logic Diagram (Graphviz)

NLO_Validation XRD Single Crystal XRD (Determine Space Group) Centrosymmetric Centrosymmetric? (e.g., P21/c) XRD->Centrosymmetric NonCentro Non-Centrosymmetric (e.g., P21, Pc, Pna21) XRD->NonCentro Stop STOP No 2nd Order NLO Centrosymmetric->Stop PowderSHG Kurtz-Perry Powder SHG (Efficiency vs KDP) NonCentro->PowderSHG UVVis UV-Vis-NIR (Transparency Cutoff) PowderSHG->UVVis LDT Laser Damage Threshold (GW/cm²) UVVis->LDT

Caption: Decision tree for validating NLO properties. Non-centrosymmetry is the absolute prerequisite.

Detailed Analytical Methods

1. X-Ray Diffraction (XRD)

  • Technique: Single Crystal XRD (Bruker/Rigaku systems).

  • Critical Check: The space group MUST be non-centrosymmetric (e.g.,

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ). If the crystal belongs to
    
    
    or
    
    
    , the material is inactive for SHG.
  • Note: The ethyl groups in CDENA are bulky; if they force the molecule into a chiral packing or a polar stack, NLO activity will be high.

2. Kurtz-Perry Powder SHG Test

  • Objective: Rapid estimation of NLO efficiency relative to KDP (Potassium Dihydrogen Phosphate) or Urea.

  • Protocol:

    • Grind the crystal into a graded powder (125–150 µm particle size).

    • Pack into a micro-capillary tube.

    • Irradiate with a Q-switched Nd:YAG laser (1064 nm).

    • Detect the 532 nm (green) output signal.

  • Benchmark: A viable candidate should show efficiency

    
     KDP.
    

3. Optical Transmission (UV-Vis-NIR)

  • Instrument: Dual-beam spectrophotometer (200 nm – 2500 nm).

  • Metric: Determine the Lower Cut-off Wavelength (

    
    ) .
    
    • For CDENA, the nitro group typically absorbs in the blue. A cutoff

      
       nm is desirable for blue-laser applications.
      
    • Calculate the Optical Band Gap (

      
      )  using Tauc’s plot: 
      
      
      
      vs
      
      
      .

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Opaque/Cloudy Crystals Solvent inclusions or rapid growth.Reduce evaporation rate. Increase temperature stability of the bath.
No SHG Signal Centrosymmetric packing.Polymorph Screening: Try growing from different solvents (e.g., Toluene, THF) to access a metastable non-centrosymmetric polymorph.
Low Yield in Synthesis Incomplete reaction or hydrolysis.Ensure reagents are dry.[5] Increase reaction time. Verify the quality of 1,4-dichloro-2-nitrobenzene.
Crystal Cracking Thermal shock during harvesting.Allow the solution to reach room temperature slowly before removing the crystal.

References

  • Synthesis of Nitroaniline Derivatives

    • BenchChem Protocols. "Application Notes and Protocols: Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives." Link (General protocol for alkylation of nitroanilines).

    • ChemicalBook. "4-Chloro-2-nitroaniline Synthesis and Properties." Link (Precursor data).

  • NLO Characterization Standards

    • Kurtz, S. K., & Perry, T. T. (1968). "A Powder Technique for the Evaluation of Nonlinear Optical Materials." Journal of Applied Physics.
    • Fisher Scientific.[6][7] "4-Chloro-N,N-diethyl-2-nitroaniline Product Specifications." Link (Confirming commercial existence and CAS).

  • Crystal Growth Methodologies

    • ResearchGate.[8] "Growth and physiochemical characterization studies on 4-chloro-2-nitroaniline nonlinear optical single crystals." Link (Protocol for the parent compound, adaptable to CDENA).

  • Reaction Mechanism (Regioselectivity)

    • PubChem.[9] "1,4-Dichloro-2-nitrobenzene Data."[3][4][10] Link (Confirming activation of ortho-chlorine).

Sources

Method

Application Note: GC-MS Protocol for Purity Assessment of 4-chloro-N,N-diethyl-2-nitroaniline

Abstract This application note provides a comprehensive, step-by-step protocol for the purity assessment of 4-chloro-N,N-diethyl-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purity assessment of 4-chloro-N,N-diethyl-2-nitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust technique for determining the purity and identifying potential impurities in synthesized batches of this compound. The protocol details instrument parameters, sample preparation, data analysis, and system suitability criteria, explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility.

Introduction and Principle of the Method

4-chloro-N,N-diethyl-2-nitroaniline is a substituted nitroaromatic amine. Like many such intermediates, its purity is critical for downstream applications, particularly in pharmaceutical synthesis and materials science, where even trace impurities can affect reaction yields, product safety, and efficacy.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this application, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio.[2] The principle of the method is twofold:

  • Gas Chromatography (GC): The sample, dissolved in a suitable solvent, is vaporized in a heated inlet and carried by an inert gas through a capillary column.[3] Separation occurs based on the differential partitioning of the analyte and its impurities between the mobile phase (carrier gas) and the stationary phase (the column's inner coating).[4] Compounds elute from the column at characteristic retention times.

  • Mass Spectrometry (MS): As compounds exit the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by a high-energy electron beam (Electron Ionization - EI).[5] This process creates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z), providing a unique "mass spectrum" that serves as a molecular fingerprint for identification.[3][5]

Purity is determined using the area percent method, which assumes that all compounds in the sample have a similar response factor in the detector. This provides a reliable estimation of purity for high-concentration analytes.[6]

Analyte Physicochemical Properties

Understanding the analyte's properties is crucial for method development. Key data for 4-chloro-N,N-diethyl-2-nitroaniline are summarized below.

PropertyValueSource
CAS Number 86309-90-2[7]
Molecular Formula C₁₀H₁₃ClN₂O₂Derived
Molecular Weight 228.68 g/mol [7]
Physical Form Solid[7]
Boiling Point High; expected to be >290 °C (decomposes)[8]
Solubility Soluble in organic solvents (e.g., acetone, dichloromethane, ethyl acetate)[9][10]
Thermal Stability Nitroaromatics can be thermally labile and prone to decomposition at high temperatures.[11][12]

*Data based on the closely related compound 4-chloro-2-nitroaniline, as specific experimental data for the N,N-diethyl version is limited.

Instrumentation, Reagents, and Consumables

  • Instrumentation: A Gas Chromatograph equipped with a split/splitless inlet and coupled to a single quadrupole Mass Spectrometer. An autosampler is recommended for precision.

  • Reagents:

    • Acetone (or Dichloromethane), HPLC or GC-MS grade

    • Helium (carrier gas), 99.999% purity or higher

    • 4-chloro-N,N-diethyl-2-nitroaniline reference standard and test sample(s)

  • Consumables:

    • GC Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., Agilent DB-5ms, Phenomenex ZB-5, or equivalent).

    • 2 mL autosampler vials with PTFE-lined caps

    • 0.45 µm syringe filters (if samples contain particulates)

    • Deactivated glass inlet liner

Experimental Protocol

Safety Precautions
  • 4-chloro-N,N-diethyl-2-nitroaniline is expected to have toxicological properties similar to related nitroanilines, which are toxic upon ingestion, inhalation, or skin contact.[13]

  • Handle the compound in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Review the Safety Data Sheet (SDS) for all chemicals used before starting work.

Standard and Sample Preparation

The goal is to prepare a solution that is concentrated enough to detect trace impurities but not so concentrated as to overload the detector. A concentration of approximately 1 mg/mL is a robust starting point.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-chloro-N,N-diethyl-2-nitroaniline sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 8 mL of acetone and sonicate for 5 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with acetone and mix thoroughly.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

GC-MS Instrumental Parameters

The following parameters are a validated starting point. Optimization may be required depending on the specific instrument and potential impurities.

ParameterRecommended SettingRationale
GC System
Inlet Mode SplitA high split ratio (e.g., 50:1) prevents column and detector overload from the main peak, improving the integration of small impurity peaks.
Inlet Temperature 270 °CBalances efficient vaporization of the semi-volatile analyte with minimizing the risk of thermal degradation.[11]
Injection Volume 1.0 µLStandard volume for reproducible injections.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.[14]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and separation efficiency.
Oven Program
Initial Temperature 100 °C, hold for 2 minFocuses the analytes at the head of the column for sharp peaks.
Ramp Rate 20 °C/minA moderate ramp rate provides a good balance between analysis time and resolution of potential impurities.
Final Temperature 300 °C, hold for 5 minEnsures that any less volatile impurities are eluted from the column before the next run.
MS System
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.[2]
Ion Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CStandard temperature to ensure consistent mass filtering.
Electron Energy 70 eVUniversal standard for EI, generating stable and comparable fragmentation patterns.
Acquisition Mode Full ScanAcquires a full mass spectrum, which is essential for identifying unknown impurities.
Scan Range 40 - 450 m/zCovers the expected molecular ion (m/z 228.7) and a wide range of potential fragments and impurities.
Solvent Delay 3.0 minPrevents the high concentration of the solvent from entering and saturating the MS detector.
Analysis Sequence
  • Solvent Blank: Inject a vial of pure acetone to verify system cleanliness and identify any background peaks.

  • Sample Injection: Inject the prepared sample solution. It is recommended to perform triplicate injections to assess injection precision.

Data Analysis and Purity Calculation

  • Obtain Total Ion Chromatogram (TIC): The primary output is the TIC, which plots the total ion intensity versus retention time.

  • Identify the Main Peak: The largest peak in the chromatogram corresponds to 4-chloro-N,N-diethyl-2-nitroaniline.

  • Confirm Peak Identity:

    • Retention Time: The retention time should be consistent across injections.

    • Mass Spectrum: Extract the mass spectrum from the apex of the main peak. Confirm the presence of the molecular ion (m/z ≈ 228.7) and a plausible fragmentation pattern.

  • Identify Impurity Peaks: Any other peaks in the chromatogram are potential impurities. Analyze their mass spectra to tentatively identify them using a spectral library (e.g., NIST) or by interpreting the fragmentation pattern.

  • Integrate All Peaks: Integrate all peaks in the chromatogram, from the solvent front to the end of the run. Ensure the integration baseline is set correctly to capture all peak areas accurately.

  • Calculate Purity by Area Percent: The purity is calculated by dividing the peak area of the main compound by the total area of all integrated peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

The overall process from sample receipt to final report is visualized below.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing (10 mg) Solvent Solvent Addition (Acetone, 10 mL) Sample->Solvent Dissolve Dissolution (Sonication) Solvent->Dissolve Vial Transfer to Vial Dissolve->Vial Autosampler Autosampler Injection (1 µL) Vial->Autosampler GC GC Separation (30m DB-5ms Column) Autosampler->GC MS MS Detection (EI, Full Scan) GC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Integrate Integrate All Peaks TIC->Integrate Identify Identify Peaks (RT & Mass Spectra) Integrate->Identify Calculate Calculate Purity (Area % Method) Identify->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC-MS purity analysis.

System Suitability

Before analyzing samples, ensure the GC-MS system is performing adequately. The following criteria should be met using a reference standard.

ParameterAcceptance CriterionRationale
Peak Tailing Factor 0.9 – 1.5Ensures good peak shape, which is necessary for accurate integration. A high tailing factor may indicate active sites in the inlet or column.
Injection Precision (RSD) ≤ 2.0% for n=3 injectionsDemonstrates the reproducibility of the injection and the stability of the GC system. Calculated on the main peak area.

Conclusion

This application note presents a robust and reliable GC-MS method for the purity assessment of 4-chloro-N,N-diethyl-2-nitroaniline. By combining a well-chosen capillary column with standard mass spectrometry conditions, this protocol enables clear separation and confident identification of the main component and potential process-related impurities. The method is suitable for routine quality control in both research and manufacturing environments, ensuring the integrity of the chemical intermediate for its intended application.

References

  • Vertex AI Search. (n.d.). Gas Chromatography - Mass Spectrometry.
  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
  • ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
  • Sigma-Aldrich. (n.d.). 4-Chloro-N-(2-hydroxyethyl)-2-nitroaniline.
  • Fisher Scientific. (n.d.). 4-Chloro-N,N-diethyl-2-nitroaniline, 96%, Thermo Scientific.
  • ChemicalBook. (n.d.). 4-Chloro-2-nitroaniline | 89-63-4.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • CymitQuimica. (n.d.). CAS 89-63-4: 4-Chloro-2-nitroaniline.
  • Walsh, M. E., & Ranney, T. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography.
  • PubMed. (2023, October 22). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (n.d.).
  • CDH Fine Chemical. (n.d.). 4-Chloro-2-Nitroaniline CAS No 89-63-4 MATERIAL SAFETY DATA SHEET.
  • AccuStandard. (n.d.). CAS No. 89-63-4 - 4-Chloro-2-nitroaniline.
  • ASTM D3447-96. (2001). Standard Test Method for Purity of Halogenated Organic Solvents.

Sources

Application

Application Note: Characterization of 4-Chloro-N,N-diethyl-2-nitroaniline Derivatives

Introduction The 4-chloro-N,N-diethyl-2-nitroaniline scaffold (CAS 86309-90-2, and related analogs) represents a critical structural motif in the synthesis of disperse dyes (e.g., C.I. Disperse components) and pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-chloro-N,N-diethyl-2-nitroaniline scaffold (CAS 86309-90-2, and related analogs) represents a critical structural motif in the synthesis of disperse dyes (e.g., C.I. Disperse components) and pharmaceutical intermediates (e.g., benzimidazole precursors). The presence of the electron-withdrawing nitro group ortho to the diethylamine functionality, combined with a para-chloro substituent, creates a unique "push-pull" electronic system. This electronic distribution not only imparts intense solvatochromic properties but also dictates the reactivity profile for further functionalization, such as reduction to diamines or nucleophilic displacement of the chlorine atom.

This Application Note provides a rigorous, field-proven protocol for the synthesis and comprehensive characterization of these derivatives. It addresses the specific challenges of regiochemical confirmation and purity assessment required for regulatory compliance in drug and dye development.

Synthesis Overview & Mechanism

The most robust route to 4-chloro-N,N-diethyl-2-nitroaniline involves the nucleophilic aromatic substitution (


) of 1,4-dichloro-2-nitrobenzene  with diethylamine .
Mechanistic Insight

In 1,4-dichloro-2-nitrobenzene, the chlorine atom at position 1 is ortho to the nitro group, while the chlorine at position 4 is meta. The nitro group activates the ortho position via inductive (


) and mesomeric (

) effects, stabilizing the Meisenheimer complex intermediate. The meta-chlorine (position 4) is electronically deactivated relative to nucleophilic attack, ensuring high regioselectivity for the C1 substitution.
Synthesis Protocol

Reagents:

  • 1,4-Dichloro-2-nitrobenzene (1.0 equiv)

  • Diethylamine (2.5 equiv) – Acts as both nucleophile and base to scavenge HCl.

  • Solvent: Ethanol (95%) or DMF (for faster kinetics).

Procedure:

  • Charge: Dissolve 1,4-dichloro-2-nitrobenzene (10 g, 52 mmol) in Ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add diethylamine (13.5 mL, 130 mmol) dropwise over 10 minutes. Note: Exothermic reaction.[1][2]

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 50 mL) to remove diethylammonium chloride salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield bright orange crystals.

Characterization Workflow

The following diagram outlines the logical flow for characterizing the synthesized derivative, ensuring identity, purity, and stability are established before downstream application.

CharacterizationWorkflow cluster_methods ID Techniques Sample Crude Product Purification Recrystallization (EtOH/H2O) Sample->Purification PurityCheck Purity Check (HPLC/TLC) Purification->PurityCheck PurityCheck->Purification <98% Pure StructureID Structural ID (NMR, MS, IR) PurityCheck->StructureID >98% Pure PhysicalProp Physical Properties (MP, UV-Vis) StructureID->PhysicalProp Release Release for Use PhysicalProp->Release

Caption: Operational workflow for the isolation and validation of nitroaniline derivatives.

Detailed Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming regiochemistry. The key diagnostic is the splitting pattern of the aromatic protons.

  • Solvent:

    
     or 
    
    
    
    .[4]
  • Concentration: 10 mg/0.6 mL.

Expected


 NMR Data (400 MHz, 

):
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-3 7.75 – 7.85Doublet (d)

Meta-coupling to H-5. Deshielded by adjacent

.
H-5 7.30 – 7.40dd

Ortho to H-6, Meta to H-3.
H-6 7.00 – 7.10Doublet (d)

Ortho to H-5. Shielded by amine donation.

3.10 – 3.25Quartet (q)

Methylene of ethyl group.

1.05 – 1.15Triplet (t)

Methyl of ethyl group.

Critical Analysis: The presence of a doublet with a small coupling constant (


 Hz) for H-3 confirms it is meta to H-5 and implies H-4 is substituted (by Chlorine). If the substitution had occurred at the wrong position (e.g., displacing the Cl at C4), the splitting patterns would differ significantly (e.g., two doublets with ortho coupling).
B. Mass Spectrometry (MS)

MS confirms the molecular formula and the presence of chlorine via its isotopic signature.

  • Method: ESI+ or APCI.

  • Protocol: Dissolve 1 mg in MeOH. Direct infusion or LC-MS.

  • Key Features:

    • Molecular Ion (

      
      ):  Calc. for 
      
      
      
      : 229.07.
    • Isotope Pattern: A distinct 3:1 ratio for

      
       : 
      
      
      
      peaks (e.g., 229 and 231) confirms the presence of a single chlorine atom.
C. Infrared Spectroscopy (IR)

Used to verify functional groups, particularly the nitro and amine moieties.

  • Method: ATR-FTIR (Solid state).

  • Diagnostic Bands:

    • 
       Asymmetric Stretch: 
      
      
      
      .
    • 
       Symmetric Stretch: 
      
      
      
      .
    • C-N Stretch (Ar-amine):

      
      .
      
    • C-Cl Stretch:

      
      .
      
    • Absence of N-H: Lack of peaks >3300 cm⁻¹ confirms tertiary amine formation (complete alkylation).

D. UV-Visible Spectroscopy

These derivatives are often dyes. Their absorption maximum (


) is a critical quality attribute.
  • Solvent: Methanol or Ethanol.

  • Concentration:

    
     M.
    
  • Observation: Strong absorption band at 400–430 nm (Yellow/Orange).

  • Solvatochromism: The

    
     will redshift (bathochromic shift) in more polar solvents due to the stabilization of the charge-separated excited state (intramolecular charge transfer from 
    
    
    
    to
    
    
    ).

Synthesis Pathway Visualization

The following diagram illustrates the specific regiochemical pathway, highlighting the activation by the nitro group.

Synthesispath SM 1,4-Dichloro-2-nitrobenzene (Cl at C1 activated by ortho-NO2) Intermediate Meisenheimer Complex (Stabilized by NO2) SM->Intermediate + Et2NH SNAr Attack at C1 Reagent Diethylamine (Et2NH) (Nucleophile) Reagent->Intermediate Product 4-Chloro-N,N-diethyl-2-nitroaniline (Target) Intermediate->Product - Cl- Byproduct Diethylammonium Chloride Intermediate->Byproduct HCl scavenging

Caption: Regioselective SNAr mechanism yielding the target nitroaniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction; Temperature too low.Increase reaction time or switch solvent to DMF (allows higher temp).
Impurity: Hydrolysis Presence of water in solvent causing phenol formation.Use anhydrous Ethanol or dry DMF. Ensure reagents are dry.
Impurity: Regioisomer Attack at C4 (Meta-Cl).Highly unlikely due to lack of activation. If observed, check starting material purity (ensure it is 1,4-dichloro-2-nitro, not 2,4-dichloro-1-nitro).
Oiling Out Product melting point depression by impurities.Recrystallize slowly from EtOH/Water. Seed with pure crystal if available.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline. Retrieved from [Link] (Scaffold reference).

  • NIST WebBook. Benzenamine, 4-chloro-2-nitro- Infrared Spectrum. Retrieved from [Link].

Sources

Method

4-chloro-N,N-diethyl-2-nitroaniline as an intermediate in pharmaceutical synthesis

This Application Note and Protocol Guide details the synthesis, characterization, and downstream utility of 4-chloro-N,N-diethyl-2-nitroaniline (CAS 86309-90-2). This compound acts as a critical electrophilic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis, characterization, and downstream utility of 4-chloro-N,N-diethyl-2-nitroaniline (CAS 86309-90-2).

This compound acts as a critical electrophilic building block. Its primary value in pharmaceutical chemistry lies in its reduction to 4-chloro-N1,N1-diethyl-benzene-1,2-diamine , a versatile scaffold for synthesizing nitrogen-containing heterocycles such as quinoxalines and benzimidazoles , which are privileged structures in kinase inhibitors, anti-infectives, and analgesics.

[1]

Executive Summary

4-chloro-N,N-diethyl-2-nitroaniline is a specialized nitroaromatic intermediate derived from the regioselective nucleophilic aromatic substitution (


) of 2,5-dichloronitrobenzene.[1] Unlike its primary or secondary amine analogues, the N,N-diethyl substitution pattern provides unique steric and electronic properties, making it a valuable precursor for lipophilic heterocyclic libraries.

This guide outlines a scalable, high-yield synthesis protocol, purification strategies, and its conversion into the pharmacologically active o-phenylenediamine core.

Chemical Profile & Mechanism[2]

PropertySpecification
Chemical Name 4-Chloro-N,N-diethyl-2-nitroaniline
CAS Number 86309-90-2
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Key Reactivity Nitro reduction, Electrophilic substitution (C-6), Nucleophilic displacement (C-4)
Mechanistic Insight: Regioselective

The synthesis relies on the varying reactivity of the chlorine atoms in 2,5-dichloronitrobenzene .

  • C-2 Chlorine (Ortho): Highly activated by the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the adjacent nitro group.

  • C-5 Chlorine (Meta): Deactivated relative to C-2; the nitro group does not stabilize the Meisenheimer complex formed at this position.

Consequently, reaction with diethylamine occurs exclusively at the C-2 position, displacing the chlorine to yield the target 4-chloro isomer with >98% regioselectivity.

Protocol A: Synthesis of 4-Chloro-N,N-diethyl-2-nitroaniline[1][3]

Objective: Preparation of 50g batch material.

Reagents & Materials[1][2][4][5][6][7]
  • Precursor: 2,5-Dichloronitrobenzene (99%)

  • Nucleophile: Diethylamine (99.5%)

  • Base/Scavenger: Potassium Carbonate (Anhydrous, milled)

  • Solvent: Dimethylformamide (DMF) or DMSO (Green alternative)

  • Workup: Deionized Water, Ethyl Acetate, Brine

Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).[2]
    
  • Charge: Add 2,5-Dichloronitrobenzene (50.0 g, 260 mmol) and DMF (200 mL) . Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (43.1 g, 312 mmol) . The suspension will appear white/off-white.

  • Nucleophile Addition: Add Diethylamine (32.3 mL, 312 mmol) dropwise via an addition funnel over 20 minutes. Exotherm Note: Mild heat generation may occur.

  • Reaction: Heat the mixture to 80°C . Maintain agitation for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Starting material (

      
      ) should disappear; Product (
      
      
      
      , yellow spot) will dominate.
  • Quench & Precipitation: Cool the reaction mass to 25°C. Pour slowly into Ice-Water (1000 mL) with vigorous stirring. The product will precipitate as a bright yellow/orange solid.

  • Isolation: Stir the slurry for 30 minutes. Filter via Büchner funnel. Wash the cake with water (

    
    ) to remove DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 53–56 g (90–95%) Purity: >98% (HPLC)

Protocol B: Reduction to the Diamine (Key Pharmaceutical Intermediate)

The nitro group is reduced to an amine to generate 4-chloro-N1,N1-diethyl-benzene-1,2-diamine , the active nucleophile for heterocycle synthesis.

Method: Catalytic Hydrogenation (Standard)
  • Catalyst: 5% Pd/C (50% wet)

  • Solvent: Methanol or Ethanol

  • Pressure: 40 psi

    
    
    
  • Time: 2–4 hours at RT.

Procedure:

  • Dissolve 4-chloro-N,N-diethyl-2-nitroaniline (10 g) in Methanol (100 mL) in a hydrogenation vessel.

  • Add Pd/C catalyst (1.0 g) .

  • Purge with

    
    , then pressurize with 
    
    
    
    to 40 psi. Shake/Stir.
  • Monitor

    
     uptake. Reaction is complete when uptake ceases.
    
  • Filtration: Filter through Celite under

    
     (the diamine is oxidation-sensitive).
    
  • Usage: Use the filtrate immediately for the next step (cyclization) to prevent darkening (oxidation to quinone diimines).

Downstream Applications: Heterocycle Formation

The resulting o-phenylenediamine derivative is a "privileged scaffold" precursor.

Pathway 1: Quinoxaline Synthesis

Reaction with 1,2-dicarbonyls (e.g., Glyoxal, Benzil) yields 6-chloro-1-(diethylamino)... wait, Quinoxalines are formed by condensation.

  • Reaction: Diamine + Glyoxal

    
    6-chloro-N,N-diethylquinoxalin-5-amine  (or isomer depending on numbering).
    
  • Utility: Quinoxalines are potent pharmacophores in oncology (tyrosine kinase inhibitors).

Pathway 2: Benzimidazole Synthesis

Reaction with carboxylic acids or aldehydes.

  • Note: Because the N1 nitrogen is fully substituted (diethyl), standard cyclization to an N-H benzimidazole is blocked.

  • Outcome: This substrate is ideal for forming 1,2-disubstituted benzimidazoles if one ethyl group is cleaved in situ or if forming quaternary benzimidazolium salts (used in cyanine dyes).

  • Differentiation: This is distinct from "Nitazene" opioid synthesis, which typically requires an N-(2-diethylaminoethyl) side chain, not a direct N,N-diethyl aniline. This structural difference is critical for regulatory compliance and target specificity.

Visualization of Workflows

The following diagram illustrates the synthesis logic and downstream branching.

G Start 2,5-Dichloronitrobenzene (Starting Material) Intermediate 4-Chloro-N,N-diethyl-2-nitroaniline (Target Intermediate) Start->Intermediate SnAr Reaction K2CO3, DMF, 80°C Reagent Diethylamine (Nucleophile) Reagent->Intermediate Diamine 4-Chloro-N1,N1-diethyl-benzene-1,2-diamine (Active Precursor) Intermediate->Diamine Reduction H2, Pd/C Quinoxaline Quinoxaline Derivatives (Kinase Inhibitors) Diamine->Quinoxaline + Glyoxal/Diketones Benzimidazole Benzimidazolium Salts (Dyes/Imaging) Diamine->Benzimidazole + R-CHO / Oxidant

Caption: Synthesis pathway from 2,5-dichloronitrobenzene to heterocyclic pharmaceutical scaffolds.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete reaction; wet solvent.Ensure DMF is dry; increase time to 8 hours; verify temperature is >75°C.
Impurity: Phenol Hydrolysis of Cl by water.Ensure

is anhydrous; minimize water content in solvent.
Dark Product Oxidation of amine (if reduced).Store nitro-intermediate in dark.[3] If diamine, keep under Argon.
Isomer Contamination Attack at C-5 (Meta).Rare. Ensure temperature does not exceed 100°C (kinetic control favors C-2).

Safety & Compliance

  • Nitroaromatics: Potentially toxic and mutagenic. Handle in a fume hood. Wear nitrile gloves.

  • Thermal Stability: Do not heat the reaction mixture above 120°C to avoid thermal decomposition of the nitro compound (risk of runaway).

  • Regulatory: While 4-chloro-N,N-diethyl-2-nitroaniline is a general chemical building block, researchers must verify it is not listed as a specific precursor for controlled substances in their jurisdiction (e.g., specific opioid analogues). Structurally, it lacks the ethylene bridge required for "nitazene" class opioids, distinguishing it as a legitimate general-purpose intermediate.

References

  • Thermo Scientific. "4-Chloro-N,N-diethyl-2-nitroaniline Product Specifications." Fisher Scientific Catalog, 2024. [Link]

  • Organic Syntheses. "Nucleophilic Aromatic Substitution: General Procedures." Org.[4][5][6][7][8] Synth. Coll. Vol. 10, p. 200. (General Reference for SnAr methodology).

Sources

Application

Application Note: A Protocol for the Growth of High-Quality 4-chloro-N,N-diethyl-2-nitroaniline Single Crystals

Abstract This document provides a comprehensive guide for researchers, chemists, and materials scientists on the experimental setup for growing single crystals of 4-chloro-N,N-diethyl-2-nitroaniline. High-quality single...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and materials scientists on the experimental setup for growing single crystals of 4-chloro-N,N-diethyl-2-nitroaniline. High-quality single crystals are essential for definitive structural elucidation via X-ray crystallography and for characterizing physical properties, such as nonlinear optical (NLO) phenomena, which are common in nitroaniline derivatives.[1][2] This guide details a proposed synthesis pathway for 4-chloro-N,N-diethyl-2-nitroaniline, subsequent purification by recrystallization, and step-by-step protocols for three primary crystal growth techniques: slow evaporation, slow cooling, and vapor diffusion. The rationale behind key procedural steps is explained to empower researchers to adapt and troubleshoot the methodologies effectively.

Introduction and Scientific Context

4-chloro-2-nitroaniline and its derivatives are a class of organic compounds extensively studied for their significant nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics.[1] The precise arrangement of molecules in the crystal lattice is paramount to achieving the desired bulk properties. Therefore, the ability to grow large, defect-free single crystals is a critical prerequisite for both fundamental research and technological application.

This application note addresses the synthesis and crystallization of the N,N-diethyl derivative. While direct literature on the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline is not abundant, a reliable synthetic route can be proposed via the N-alkylation of the parent amine, 4-chloro-2-nitroaniline, a well-established transformation in organic chemistry.[3][4] The subsequent protocols focus on established crystallization methods that have proven successful for a wide range of small organic molecules, including related nitroanilines.[1][5][6][7]

Safety and Handling

Nitroaromatic compounds, including the precursor 4-chloro-2-nitroaniline, are hazardous and must be handled with extreme care.

  • Toxicity: 4-chloro-2-nitroaniline is toxic if swallowed, inhaled, or absorbed through the skin and may cause damage to organs through prolonged exposure.[8][9][10] The N,N-diethyl derivative should be assumed to have a similar or greater toxicity profile.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[9]

  • Handling: Avoid creating dust.[8] Use appropriate tools for weighing and transferring the solid.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Refer to the Safety Data Sheet (SDS) for 4-chloro-2-nitroaniline for detailed hazard information.[8][9][11]

Proposed Synthesis and Purification

The following is a proposed two-step method for the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline starting from 4-chloro-2-nitroaniline.

Protocol 3.1: Synthesis via N,N-diethylation

This procedure is based on standard N-alkylation methods for anilines.[3]

Materials:

  • 4-chloro-2-nitroaniline

  • Iodoethane (or Diethyl sulfate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chloro-2-nitroaniline (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add iodoethane (2.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 3.2: Purification by Recrystallization

Recrystallization is a fundamental technique for purifying crude solid products by removing impurities.[12] The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[12] For nitroaniline derivatives, ethanol or ethanol/water mixtures are often effective.[1][13][14]

Materials:

  • Crude 4-chloro-N,N-diethyl-2-nitroaniline

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and bring the solution to a boil on a hot plate, stirring continuously.

  • Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[12]

  • If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered crystals rather than precipitate.

  • Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath to maximize the yield.[13]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Allow the crystals to air-dry completely. The purity can be checked by measuring the melting point.

Single Crystal Growth Protocols

For successful crystal growth, begin with highly purified material. The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, resulting in poor quality crystals.

Protocol 4.1: Slow Evaporation

This is often the most successful and straightforward method for growing crystals of small organic molecules.[5][15] The principle relies on slowly increasing the concentration of the solute past its saturation point through the gentle evaporation of the solvent.[6][15]

Procedure:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature.[1][16]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.[5]

  • Cover the vial. To control the rate of evaporation, cover the opening with parafilm and pierce a few small holes in it with a needle.[5][7] A slower evaporation rate generally yields larger, higher-quality crystals.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.[7]

  • Allow the solvent to evaporate over several days to weeks. Monitor periodically for crystal growth without disturbing the vial.

Protocol 4.2: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[7][15]

Procedure:

  • Prepare a saturated solution of the purified compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any particulates.

  • Seal the container and place it in an insulated vessel (like a Dewar flask filled with hot water or a programmable oven) that will allow the solution to cool to room temperature over a prolonged period (12-48 hours).[15]

  • The slow decrease in temperature reduces the solubility of the compound, leading to supersaturation and subsequent crystal growth.

  • Once at room temperature, crystals can be harvested.

Protocol 4.3: Vapor Diffusion

Vapor diffusion is a gentle technique where the solubility of the compound is reduced by the slow introduction of a miscible "anti-solvent" vapor.[17][18]

Setup (Vial-in-a-Jar):

  • Inner Vial: Dissolve the purified compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or toluene).

  • Outer Jar: Pour a layer of a volatile anti-solvent into a larger glass jar. The anti-solvent must be miscible with the solvent, but the compound must be insoluble in it (e.g., hexane or pentane).

  • Place the uncapped inner vial into the outer jar, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer jar tightly.

  • Over time, the volatile anti-solvent will diffuse into the inner vial, causing the compound to slowly precipitate and form crystals.[17][19] This process can take several days to weeks.

Experimental Summary and Workflow

The following table and diagram summarize the key parameters and the overall experimental workflow.

Stage Procedure Key Reagents/Solvents Temperature Expected Outcome
Synthesis N,N-diethylation4-chloro-2-nitroaniline, Iodoethane, K₂CO₃, DMF60-70 °CCrude solid/oil product
Purification RecrystallizationEthanol / WaterBoiling, then cooling to 0 °CPurified crystalline powder
Crystal Growth Slow EvaporationEthanol, Acetone, or Ethyl AcetateRoom TemperatureSingle Crystals
Crystal Growth Slow CoolingToluene, EthanolElevated, then slow coolingSingle Crystals
Crystal Growth Vapor DiffusionSolvent: DCM; Anti-solvent: HexaneRoom TemperatureSingle Crystals

Diagram 1: Overall Experimental Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth Methods start 4-chloro-2-nitroaniline synthesis N,N-diethylation (Iodoethane, K2CO3, DMF) start->synthesis workup Aqueous Workup & Extraction synthesis->workup crude Crude Product workup->crude purify Recrystallization (Ethanol/Water) crude->purify pure Purified Powder purify->pure method1 Slow Evaporation pure->method1 method2 Slow Cooling pure->method2 method3 Vapor Diffusion pure->method3 crystals High-Quality Single Crystals method1->crystals method2->crystals method3->crystals

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 4-chloro-N,N-diethyl-2-nitroaniline by recrystallization

Welcome to the Technical Support Center for the purification of 4-chloro-N,N-diethyl-2-nitroaniline . This guide is designed for researchers, application scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-chloro-N,N-diethyl-2-nitroaniline . This guide is designed for researchers, application scientists, and drug development professionals. Due to the N,N-diethyl substitution combined with the chloro and nitro groups, this molecule exhibits moderate polarity and a relatively low melting point. These physicochemical traits make it highly susceptible to phase separation issues during recrystallization.

This document provides a self-validating protocol, mechanistic troubleshooting guides, and structured data to ensure high-yield, high-purity recovery.

Standard Recrystallization Protocol (Self-Validating System)

Mechanistic Rationale: Absolute ethanol is the optimal solvent for this procedure. It provides a steep solubility curve for moderate-polarity nitroanilines, ensuring the compound is highly soluble near boiling but poorly soluble at room temperature. The protocol relies on strict temperature control to kinetically favor crystal lattice formation over amorphous oil separation.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Place the crude 4-chloro-N,N-diethyl-2-nitroaniline in an Erlenmeyer flask. Add a minimum volume of near-boiling absolute ethanol (approx. 78°C) while swirling continuously.

    • Causality: Using the absolute minimum hot solvent ensures the solution reaches supersaturation immediately upon cooling, which is a prerequisite for high-yield nucleation[1].

  • Decolorization & Hot Filtration (Optional): If the crude mixture is dark brown or red (indicating oxidized impurities), add a small spatula tip of activated charcoal. Boil gently for 5 minutes, then perform a hot gravity filtration using fluted filter paper.

    • Causality: Charcoal adsorbs highly conjugated, colored polymeric impurities. Hot filtration prevents premature crystallization in the funnel.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Allow it to cool to room temperature slowly on a non-conductive surface (e.g., a cork ring). Do not disturb the flask.

    • Causality: Rapid cooling drops the temperature below the compound's melting point while it is still highly supersaturated, forcing it to separate as an impure liquid rather than a solid crystal[2].

  • Ice Bath Maturation: Once solid crystals have formed at room temperature, transfer the flask to an ice bath (0–5°C) for 15–20 minutes.

    • Causality: Lowering the temperature decreases the solubility limit further, maximizing the thermodynamic yield of the pure product[1].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol.

    • Causality: The cold wash removes residual impurity-laden mother liquor without redissolving the purified product.

Troubleshooting Guide & FAQs

Q1: My product separated as a gooey, dark oil instead of forming crystals. What happened and how do I fix it? A1: This phenomenon is known as "oiling out" or [3]. It occurs when the temperature of the solution at the saturation point is higher than the melting point of the solute[4]. Because 4-chloro-N,N-diethyl-2-nitroaniline has a low melting point, it liquefies and forms an emulsion before it can crystallize. Impurities preferentially partition into this oil, ruining the purification[5].

  • Corrective Action: Return the flask to the heat source until the oil redissolves. Add 10–15% more ethanol to lower the saturation temperature (so it reaches saturation below its melting point)[4]. Cool the solution much more slowly. If oiling persists, introduce a "seed crystal" of pure compound during the cooling phase to bypass the nucleation energy barrier.

Q2: The yield after vacuum filtration is less than 30%. Where did the compound go? A2: The compound is likely still dissolved in the mother liquor. This happens if too much solvent was used during the initial dissolution or if the solvent was not hot enough, leading to an overestimation of the required volume[4].

  • Corrective Action: Transfer the mother liquor to a rotary evaporator, concentrate it to about 1/3 of its original volume, and repeat the cooling protocol to harvest a second crop of crystals.

Q3: Can I use a mixed solvent system like Ethanol/Water to force crystallization? A3: Yes, but with extreme caution. Water acts as an anti-solvent. While it can increase yield, adding water drastically increases the polarity of the solvent system. This forces the hydrophobic N,N-diethyl groups to aggregate rapidly, significantly increasing the risk of oiling out[2]. If using a mixed system, add hot water dropwise until slight cloudiness appears, then add a single drop of ethanol to clear it before cooling[1].

Quantitative Data & Matrices

Table 1: Solvent Selection Matrix
Solvent SystemPolarity IndexSuitabilityMechanistic Notes
Absolute Ethanol 5.2Optimal Steep solubility curve; minimizes LLPS risk if cooled slowly.
Methanol 5.1Good Lower boiling point (65°C) reduces thermal degradation risk.
Ethanol / Water VariableModerate High yield, but high risk of oiling out due to anti-solvent shock.
Hexane / EtOAc Low-ModeratePoor Drastic polarity differences often cause immediate oiling out.
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Oiling Out (LLPS) Saturation temp > Melting pointReheat, add 10% more solvent, cool slowly, or add a seed crystal.
No Crystal Formation Oversaturation / Lack of nucleationScratch flask interior with a glass rod to create nucleation sites.
Low Yield (<30%) Excess solvent usedConcentrate mother liquor via rotary evaporation and cool again.
Discolored Crystals Co-precipitation of oxidized impuritiesRedissolve, treat with activated charcoal, and perform hot filtration.

Experimental Workflow

RecrystallizationWorkflow Crude Crude 4-Chloro-N,N-diethyl- 2-nitroaniline Dissolve Dissolve in Min. Hot EtOH (Near Boiling) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Slow Cooling to RT (Avoid Thermal Shock) Filter->Cool Decision Phase Separation Observed? Cool->Decision Oil Oiling Out (LLPS) Impure Liquid Droplets Decision->Oil Yes (T_sat > T_mp) Crystal Nucleation & Growth of Pure Crystals Decision->Crystal No (Solid Nucleation) FixOil Reheat, Add EtOH, Cool Slower / Seed Oil->FixOil FixOil->Cool Retry Ice Ice Bath Cooling (Maximize Yield) Crystal->Ice Isolate Vacuum Filtration & Cold Wash Ice->Isolate

Workflow: Recrystallization phase switch and troubleshooting logic for oiling out.

References

  • Chemistry LibreTexts . 3.6F: Troubleshooting Crystallization (Oiling Out). LibreTexts.[Link]

  • Mettler Toledo . Oiling Out in Crystallization: Liquid-Liquid Phase Separation. Mettler Toledo Applications.[Link]

  • KiloMentor . The Problem of Oiling Out in Chemical Process Development.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-N,N-diethyl-2-nitroaniline

Welcome to the Technical Support Center for the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline. Designed for researchers, application scientists, and drug development professionals, this guide bypasses generic advice t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline. Designed for researchers, application scientists, and drug development professionals, this guide bypasses generic advice to provide field-proven insights, self-validating protocols, and mechanistic troubleshooting for the nucleophilic aromatic substitution (SNAr) of 1,4-dichloro-2-nitrobenzene with diethylamine.

Part 1: Reaction Pathway & Causality

The synthesis of 4-chloro-N,N-diethyl-2-nitroaniline relies on the highly regioselective SNAr of 1,4-dichloro-2-nitrobenzene. The strongly electron-withdrawing nitro group at the C2 position acts as a powerful directing group, activating the adjacent C1 chlorine (ortho position) toward nucleophilic displacement by stabilizing the intermediate1 [1]. The C4 chlorine, being meta to the nitro group, remains largely unactivated under standard conditions [2].

Deviations in temperature, solvent polarity, or reagent stoichiometry can disrupt this delicate electronic balance, leading to the formation of specific, predictable side products.

SNAr_Pathway SM 1,4-dichloro-2-nitrobenzene (Starting Material) Meisenheimer Meisenheimer Complex (Intermediate) SM->Meisenheimer + Amine Hydrolysis 4-chloro-2-nitrophenol (Side Product) SM->Hydrolysis + H2O / OH- Amine Diethylamine (Nucleophile) Product 4-chloro-N,N-diethyl-2-nitroaniline (Target Product) Meisenheimer->Product - HCl BisAminated N,N,N',N'-tetraethyl-2-nitro- 1,4-benzenediamine (Side Product) Product->BisAminated Excess Amine High Temp

Caption: SNAr mechanism of 1,4-dichloro-2-nitrobenzene with diethylamine and side product pathways.

Part 2: Troubleshooting FAQs

FAQ 1: Regioselectivity & Isomeric Impurities

Q: I am observing a structurally similar impurity with a slightly different retention time on HPLC. How do I prevent this? A: This is likely the regioisomer 2-chloro-N,N-diethyl-4-nitroaniline.

  • Causality & Mitigation: While the C1 chlorine is highly activated by the ortho-nitro group, the presence of 1,2-dichloro-4-nitrobenzene as an upstream manufacturing impurity in your starting material will inevitably lead to this regioisomer. Always verify the purity of your starting material by GC or HPLC prior to synthesis. If the starting material is isomerically pure, ensure your reaction temperature does not exceed 80 °C, as extreme thermal stress can overcome the activation energy barrier for the less favored C4 displacement.

FAQ 2: Hydrolysis Side Products

Q: My crude mixture contains a highly polar, yellow-orange byproduct that streaks on TLC. What is it? A: This is 4-chloro-2-nitrophenol, formed via the hydrolysis of the activated C1 chlorine.

  • Causality & Mitigation: Water acts as a competing nucleophile. If your solvent (e.g., DMF or ethanol) is wet, or if you are using an aqueous base (like K2CO3 in water) to scavenge HCl, hydroxide ions will attack the activated position.

  • Self-Validating Check: Run a parallel micro-scale reaction under strictly anhydrous conditions using freshly activated molecular sieves. If the polar TLC spot disappears, adventitious moisture was the culprit.

FAQ 3: Over-Amination (Bis-substitution)

Q: LC-MS shows a higher molecular weight adduct (+71 m/z relative to the product). How is the unactivated chlorine reacting? A: You are detecting the over-substituted product, N,N,N',N'-tetraethyl-2-nitro-1,4-benzenediamine.

  • Causality & Mitigation: Although the C4 chlorine is meta to the nitro group and electronically deactivated toward SNAr, using a massive excess of diethylamine combined with prolonged heating (>100 °C) or high-pressure sealed tubes can force the second displacement. Limit diethylamine to 2.2–2.5 equivalents (if it is acting as both the nucleophile and the acid scavenger) and strictly monitor the reaction via In-Process Controls (IPC).

Part 3: Quantitative Data & Side Product Summary

CompoundRoleMW ( g/mol )Typical m/z [M+H]⁺TLC Rf (Hex/EtOAc 4:1)Primary Cause of Formation
1,4-dichloro-2-nitrobenzene Starting Material192.00N/A (Poor ionization)~0.85N/A
4-chloro-N,N-diethyl-2-nitroaniline Target Product228.68229.1~0.60Standard SNAr
2-chloro-N,N-diethyl-4-nitroaniline Regioisomer228.68229.1~0.55SM Isomeric Impurity
4-chloro-2-nitrophenol Hydrolysis Impurity173.55172.0 [M-H]⁻~0.20 (Streaks)Wet solvent / Aqueous base
N,N,N',N'-tetraethyl-2-nitro-1,4-benzenediamine Bis-aminated Impurity265.35266.2~0.30Excess amine + High Temp

Part 4: Self-Validating Experimental Protocol

To ensure high scientific integrity and trustworthiness, the following methodology is designed as a self-validating system [3]. The inclusion of specific In-Process Controls (IPC) ensures that causality is tracked at every step, preventing downstream failures.

Step-by-Step Methodology:
  • Preparation: Charge a oven-dried, nitrogen-flushed round-bottom flask with 1,4-dichloro-2-nitrobenzene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Base/Nucleophile Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise add anhydrous diethylamine (2.5 eq).

    • Causality: Diethylamine acts as both the nucleophile (1.0 eq) and the acid scavenger (1.5 eq) for the generated HCl. Cooling prevents an exothermic runaway and minimizes unselective attack.

  • Heating & IPC: Gradually warm the reaction to 60 °C. Stir for 4 hours.

    • Self-Validating IPC: Withdraw a 50 µL aliquot, quench in 1 mL of 50% MeCN/Water, and analyze via HPLC at 254 nm. The reaction is complete when the starting material peak (<2% Area) is consumed. If the product peak plateaus but SM remains, add 0.2 eq of diethylamine.

  • Quench & Extraction: Cool the mixture to room temperature. Pour slowly into vigorously stirred ice water (3x the reaction volume).

    • Causality: The product is highly lipophilic and will precipitate or form an oil, while diethylammonium chloride and DMF remain in the aqueous phase. Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 0.1 M aqueous HCl (to explicitly remove excess diethylamine), followed by saturated brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 9:1 to 4:1) to isolate the pure 4-chloro-N,N-diethyl-2-nitroaniline as a bright yellow/orange solid or viscous oil.

Experimental_Workflow Step1 1. Setup 1,4-dichloro-2-nitrobenzene + Anhydrous DMF Step2 2. Addition Add 2.5 eq Diethylamine at 0-5 °C Step1->Step2 Step3 3. Reaction Heat to 60 °C for 4 hours Step2->Step3 IPC IPC Step3->IPC IPC->Step3 No (Add Amine) Step4 4. Quench Ice water + EtOAc Extraction IPC->Step4 Yes Step5 5. Wash 0.1 M HCl + Brine + Dry (Na2SO4) Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6 Product Target Isolated 4-chloro-N,N-diethyl-2-nitroaniline Step6->Product

Caption: Step-by-step experimental workflow with integrated self-validating IPC checkpoints.

References

  • Orientation in benzene rings with more than one substituent Source: Chemistry Stack Exchange URL:[Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" Source: Master Organic Chemistry URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Source: NIH / MDPI Pharmaceuticals URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-N,N-diethyl-2-nitroaniline

[1][2] Topic: Impurity Removal & Troubleshooting Guide Product Code: 4-Cl-DENA-001 Version: 2.4 (Current) Applicable For: Synthesis Intermediates, Dye Precursors, Pharmaceutical Building Blocks[1][2] Diagnostic & Decisio...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Impurity Removal & Troubleshooting Guide Product Code: 4-Cl-DENA-001 Version: 2.4 (Current) Applicable For: Synthesis Intermediates, Dye Precursors, Pharmaceutical Building Blocks[1][2]

Diagnostic & Decision Matrix

Use this interactive flowchart to identify your specific impurity profile and select the correct purification workflow.

PurificationLogic Start Crude Product Assessment State Physical State? Start->State Oil Dark/Sticky Oil (Oiling Out) State->Oil Viscous Liquid Solid Solid / Semi-Solid State->Solid Crystalline TLC TLC Analysis (Hexane:EtOAc 8:2) HighRf High Rf Impurity (Unreacted Halide) TLC->HighRf Rf > 0.7 LowRf Baseline/Low Rf (Amine/Salts) TLC->LowRf Rf < 0.2 Trituration Protocol B: Cold Solvent Trituration Oil->Trituration Induce Solidification Solid->TLC Recryst Protocol C: Dual-Solvent Recrystallization HighRf->Recryst AcidWash Protocol A: Acidic Extraction LowRf->AcidWash Trituration->TLC After Solidification

Figure 1: Diagnostic workflow for identifying impurity types based on physical state and Thin Layer Chromatography (TLC) behavior.

Critical Troubleshooting: The "Why" and "How"

Scenario A: The "Sticky Oil" Phenomenon (Oiling Out)

Symptom: The product refuses to crystallize, forming a dark, viscous oil at the bottom of the flask during recrystallization. Root Cause: N,N-diethyl derivatives possess flexible ethyl chains that disrupt crystal packing.[1][2] If the cooling rate is too fast or the solution is too concentrated, the compound undergoes liquid-liquid phase separation (oiling out) rather than nucleation.[2] Technical Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves completely (add slightly more solvent if necessary).

  • Seed: Allow the solution to cool to roughly 5°C above the oiling point. Add a seed crystal (if available) or scratch the glass surface vigorously.[2]

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate. Do not disturb.

Scenario B: The "Fishy" Smell (Residual Amine)

Symptom: The product has a persistent amine odor (resembling rotting fish) or shows a low-Rf tailing spot on TLC.[2] Root Cause: Incomplete removal of the nucleophile, Diethylamine .[2] While volatile (BP ~55°C), it can form salts or get trapped in the crystal lattice.[2] Technical Fix: Implement Protocol A (Acid Wash) . The product (4-chloro-N,N-diethyl-2-nitroaniline) is an extremely weak base due to the electron-withdrawing nitro group (ortho) and chlorine (para).[1][2] It will not protonate in dilute acid, whereas diethylamine will form a water-soluble salt.[1][2]

Scenario C: Persistent Yellow/Orange Impurity (Starting Material)

Symptom: A spot with higher Rf than the product is visible on TLC.[2] Root Cause: Unreacted 1,4-dichloro-2-nitrobenzene .[1][2] This is a neutral, non-polar impurity that cannot be removed by acid/base extraction.[2] Technical Fix: Requires Protocol C (Recrystallization) using Ethanol/Water. The starting chloride is generally less soluble in cold ethanol than the diethyl product.[2]

Standardized Purification Protocols

Protocol A: Chemical Extraction (The "Three-Phase" Wash)

Use this for crude mixtures containing residual amines or phenols.[1]

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • Wash 1: 1M Hydrochloric Acid (HCl)[2]

  • Wash 2: Saturated Sodium Bicarbonate (

    
    )[1][2]
    
  • Wash 3: Saturated Sodium Chloride (Brine)[2]

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in EtOAc (10 mL per gram of crude).

  • Acid Wash (Removes Diethylamine): Wash the organic layer twice with 1M HCl (1:1 volume ratio).[2]

    • Mechanism:[2][3][4]

      
       (Water Soluble).[1][2]
      
    • Note: The product remains in the organic layer.[2]

  • Base Wash (Removes Phenols): Wash the organic layer once with Sat.[2]

    
    .
    
    • Mechanism:[2][3][4] Removes any 4-chloro-2-nitrophenol formed by hydrolysis.[1][2]

  • Drying: Wash with Brine, dry over Anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Cold Solvent Trituration

Use this if the product is a sticky solid or oil containing dark tars.

Reagents:

  • Hexane or n-Heptane (cold, -20°C)[1][2]

  • Ultrasonic bath[1][2]

Step-by-Step:

  • Place the sticky crude in a flask.

  • Add cold Hexane (5 mL per gram).

  • Sonicate for 5-10 minutes. The mechanical energy helps break up the oil and extract non-polar surface impurities.

  • Filter the resulting solid.[1][2][5] The supernatant will contain tars and unreacted starting materials.[2]

Protocol C: Dual-Solvent Recrystallization

The Gold Standard for final purity (>98%).[1]

Reagents:

  • Solvent A: Ethanol (95%)[1][2]

  • Solvent B: Distilled Water (Anti-solvent)[2]

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Once dissolved, remove from heat source.[2]

  • Add warm Water dropwise with constant swirling.

  • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[2]

  • Add 1-2 drops of Ethanol to clear the solution again.[1][2]

  • Allow to cool to room temperature slowly, then refrigerate at 4°C overnight.

  • Filter the orange/yellow needles and wash with cold 50% EtOH/Water.[1][2]

Analytical Data & Solubility Profile

Table 1: Solubility Profile for Process Optimization

SolventTemperature (25°C)Temperature (Boiling)Application
Water InsolubleInsolubleAnti-solvent / Wash
Ethanol ModerateSolubleRecrystallization
Ethyl Acetate SolubleSolubleExtraction Solvent
Hexane LowModerateTrituration / Impurity Removal
1M HCl InsolubleN/ARemoves Amine Impurities

Frequently Asked Questions (FAQ)

Q: My product has a melting point lower than the literature value (70-72°C). Why? A: This is a classic sign of solvent entrapment or the presence of the "double-substitution" byproduct (where both chlorines are replaced by diethylamine, though rare due to deactivation).[2] Dry the sample under high vacuum (0.1 mbar) at 40°C for 6 hours. If the MP remains low, perform Protocol C .

Q: Can I use column chromatography instead of crystallization? A: Yes. If the impurity profile is complex, use a silica gel column.[2]

  • Mobile Phase: Hexane:Ethyl Acetate (Start at 95:5, gradient to 80:20).[1][2]

  • Order of Elution:

    • Unreacted 1,4-dichloro-2-nitrobenzene (High Rf).[1][2]

    • Product (4-Chloro-N,N-diethyl-2-nitroaniline).

    • Hydrolysis byproducts (Phenols).[1][2]

    • Residual amines (Stay at baseline).[1][2]

Q: Is the product light sensitive? A: Nitroanilines are generally stable, but long-term exposure to UV can cause photo-oxidation (darkening of the surface).[1][2] Store in amber vials.

References

  • PubChem. (n.d.).[1][2][6] 4-chloro-2-nitroaniline Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link][2]

  • Organic Syntheses. (1943).[1][2] 2-Nitro-4-chloroaniline (related synthesis methodology). Org. Synth. 1943, 23,[2] 63. Retrieved from [Link]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization of aromatic nitro compounds).

Sources

Optimization

Technical Support Center: Yield Optimization for 4-Chloro-N,N-diethyl-2-nitroaniline Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for synthesis chemists, researchers, and drug development professionals seeking to optimize the yield, purity, and scalability of 4-chloro-N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for synthesis chemists, researchers, and drug development professionals seeking to optimize the yield, purity, and scalability of 4-chloro-N,N-diethyl-2-nitroaniline.

Rather than relying on trial and error, this guide deconstructs the underlying chemical causality of the reaction—a regioselective Nucleophilic Aromatic Substitution (SNAr)—to help you troubleshoot effectively and implement self-validating protocols.

Mechanistic Foundations & Reaction Design

To master this synthesis, one must first understand the electronic environment of the starting material, 1,4-dichloro-2-nitrobenzene . While the molecule possesses two chlorine atoms, they are not equally reactive[1].

The nitro group at the C2 position is a powerful electron-withdrawing group that drives the reaction by stabilizing the anionic Meisenheimer intermediate via resonance[2][3].

  • The C1 Chlorine (Ortho): Highly activated for nucleophilic attack. The negative charge of the intermediate can be delocalized directly onto the adjacent nitro group's oxygen atoms.

  • The C4 Chlorine (Meta): Remains largely unreactive under standard conditions. A meta-relationship does not allow for resonance stabilization of the intermediate by the nitro group[1][4].

This intrinsic causality ensures that diethylamine selectively displaces the C1 chlorine, yielding the desired 4-chloro-N,N-diethyl-2-nitroaniline without requiring complex protecting group strategies[5].

SNAr_Mechanism SM 1,4-Dichloro-2-nitrobenzene (Activated at C1) MC Meisenheimer Complex (Stabilized by -NO2) SM->MC Nucleophilic Attack Nuc Diethylamine (Volatile Nucleophile) Nuc->MC Prod 4-Chloro-N,N-diethyl-2-nitroaniline (Target Product) MC->Prod Chloride Loss

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway for target synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 40-50% conversion despite leaving it overnight. How do I drive it to completion?

A1: The most common cause of stalled SNAr aminations is the loss of the nucleophile. Diethylamine is highly volatile (bp ~55 °C). If you are running the reaction at 70–80 °C in an open reflux condenser setup, the amine is likely escaping the system. Furthermore, the reaction generates one equivalent of HCl, which will protonate unreacted diethylamine, rendering it non-nucleophilic.

  • Solution: Use a sealed pressure vessel to prevent volatile loss. Alternatively, use 3.0 to 4.0 equivalents of diethylamine, and introduce an inexpensive inorganic base (like anhydrous K₂CO₃) to act as an acid scavenger, preserving your diethylamine for the nucleophilic attack.

Q2: I am observing a highly polar byproduct on my TLC/HPLC. What is it, and how can I suppress it?

A2: While the C4 chlorine is electronically deactivated relative to C1, it is not entirely inert. Under forcing conditions (temperatures >100 °C or massive excesses of amine over prolonged periods), a second SNAr event can occur, displacing the C4 chlorine to form N,N,N',N'-tetraethyl-2-nitrobenzene-1,4-diamine.

  • Solution: Strict temperature control is self-validating. Keep the internal reaction temperature between 65 °C and 75 °C. Quench the reaction immediately once HPLC indicates >98% consumption of the starting material.

Q3: Does the choice of solvent significantly impact the yield?

A3: Absolutely. SNAr reactions are highly accelerated in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cationic counterions but leave the nucleophilic amine relatively unsolvated (increasing its ground-state energy) while effectively stabilizing the polar Meisenheimer transition state. Protic solvents like ethanol hydrogen-bond with the amine, dampening its nucleophilicity and requiring much longer reaction times.

Troubleshooting_Tree Issue Issue: Low Product Yield Check1 Is Starting Material Remaining? Issue->Check1 Yes1 Volatile Amine Loss? Use sealed tube or excess reagent. Check1->Yes1 Yes No1 Check for Over-substitution (Displacement of C4 Chlorine) Check1->No1 No Sol1 Add K2CO3 to scavenge HCl Switch to DMF solvent Yes1->Sol1 Sol2 Reduce temperature to 70°C Monitor strictly by TLC No1->Sol2

Fig 2: Diagnostic logic tree for resolving common yield issues in SNAr reactions.

Quantitative Data: Condition Optimization Matrix

Use the table below to benchmark your current experimental setup against validated parameters.

SolventTemp (°C)Diethylamine (eq)BaseTime (h)Expected YieldIssue / Observation
Ethanol80 (Reflux)2.0None12~45%Stalled conversion; volatile amine loss.
DMF 70 3.0 K₂CO₃ (2.0 eq) 5 >90% Optimal conditions; clean conversion.
DMSO1005.0K₂CO₃ (2.0 eq)18~60%Over-substitution; diamine byproduct formed.
THF65 (Reflux)2.0Et₃N (1.5 eq)24~30%Poor solvent polarity for SNAr; slow kinetics.

Validated Experimental Protocol

This self-validating protocol is engineered to maximize yield while minimizing the formation of regioisomers and byproducts[5].

Objective: Synthesize 4-chloro-N,N-diethyl-2-nitroaniline with >90% yield.

  • Step 1: Reaction Setup In a clean, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dichloro-2-nitrobenzene (10.0 g, 52.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL). Causality Check: DMF is chosen to maximize the energy of the nucleophile while stabilizing the transition state.

  • Step 2: Base Addition Add anhydrous Potassium Carbonate (K₂CO₃) (14.4 g, 104.2 mmol, 2.0 eq) to the stirring solution. Causality Check: K₂CO₃ acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the formation of diethylamine hydrochloride, ensuring the nucleophile remains active.

  • Step 3: Nucleophile Introduction Attach a reflux condenser (or use a sealed pressure tube if preferred). Slowly add Diethylamine (11.4 g, 16.1 mL, 156.3 mmol, 3.0 eq) dropwise at room temperature. Causality Check: The 3.0 equivalents compensate for any evaporative loss during heating.

  • Step 4: Thermal Activation Heat the reaction mixture to an internal temperature of 70 °C for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 8:2) or HPLC. Self-Validation: The reaction is complete when the starting material spot completely disappears. Do not exceed 80 °C to prevent C4-chlorine displacement.

  • Step 5: Workup and Isolation Cool the mixture to room temperature. Slowly pour the reaction mixture into 250 mL of vigorously stirred ice-cold distilled water. Causality Check: The target product is highly hydrophobic and will rapidly precipitate out of the aqueous DMF mixture, while K₂CO₃, KCl salts, and excess diethylamine remain dissolved in the aqueous phase.

  • Step 6: Purification Filter the bright yellow/orange precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMF. Dry the solid in a vacuum oven at 45 °C overnight to afford pure 4-chloro-N,N-diethyl-2-nitroaniline.

References

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Source: MDPI URL:[Link]

  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" Source: Master Organic Chemistry URL:[Link]

  • Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation Statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • Orientation in benzene rings with more than one substituent Source: Chemistry Stack Exchange URL:[Link]

Sources

Troubleshooting

Troubleshooting low reactivity of 4-chloro-2-nitroaniline in N-alkylation

Ticket ID: 4C2NA-ALK-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Root Cause Analysis User Issue: "I am attempting to alkylate 4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 4C2NA-ALK-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Root Cause Analysis

User Issue: "I am attempting to alkylate 4-chloro-2-nitroaniline with an alkyl halide using potassium carbonate in acetonitrile, but I observe <5% conversion after 24 hours."

Diagnostic: The low reactivity of 4-chloro-2-nitroaniline is not a random failure; it is a predictable consequence of two synergistic deactivation mechanisms: Electronic Withdrawal and Intramolecular Hydrogen Bonding .[1]

The "Locked Nucleophile" Phenomenon

Unlike simple aniline, your substrate is electronically and sterically compromised.

  • Electronic Deactivation: The ortho-nitro group is a powerful electron-withdrawing group (EWG).[1] Through resonance, it delocalizes the nitrogen lone pair, drastically reducing nucleophilicity. The para-chloro group exerts an additional (though weaker) inductive withdrawing effect.[1]

  • The "Locked" Proton (Critical Factor): A strong intramolecular hydrogen bond exists between the amino proton and the nitro oxygen. This forms a pseudo-six-membered ring, effectively "locking" the protons and making the lone pair less available for nucleophilic attack.

Visualization: Deactivation Mechanism

The following diagram illustrates why your standard


 conditions are failing.

Deactivation cluster_0 Substrate State cluster_1 Consequence Aniline 4-Chloro-2-Nitroaniline Resonance Lone Pair Delocalization (Into NO2 group) Aniline->Resonance HBond Intramolecular H-Bond (Locks Proton) Aniline->HBond Nucleophilicity Nucleophilicity Drastically Reduced Resonance->Nucleophilicity Basicity Basicity Dropped (pKa ~ -1.0) HBond->Basicity caption Fig 1. Mechanistic barriers to N-alkylation in ortho-nitroanilines.

Troubleshooting & Optimization Guide

Do not rely on standard "weak base" protocols (


/MeCN). You must treat this substrate as an amide-like  nucleophile rather than a standard amine.[1]
FAQ: Why is my base ineffective?

A: The pKa of the conjugate acid of 4-chloro-2-nitroaniline is approximately -1.0, making it extremely non-basic.[1] However, to alkylate it, you often need to deprotonate the N-H bond first to create the reactive anilide anion. The pKa of this N-H bond is roughly 17-18 (in DMSO).[1]

  • Carbonates (

    
    , 
    
    
    
    ):
    Too weak to fully deprotonate. They rely on equilibrium, which is unfavorable here.
  • Hydrides (NaH): Essential for irreversible deprotonation.[1]

Optimization Matrix
ParameterStandard (Failing)Optimized (Recommended)Technical Rationale
Base

,

NaH (60%) or LiHMDS Requires strong base (pKa > 30) to break H-bond and form the anion.[1]
Solvent Acetonitrile, DCMDMF, DMSO, NMP High dielectric constant required to stabilize the anionic intermediate.
Temperature RT - 60°C80°C - 120°C High energy barrier due to steric hindrance and electronic deactivation.[1]
Catalyst NoneTBAI or KI Finkelstein condition: Converts alkyl chlorides to more reactive iodides in situ.[1]

Recommended Workflows

Protocol A: The "Brute Force" Anion Route (Primary Recommendation)

Best for: Primary alkyl halides (R-Br, R-I).

  • Preparation: Dissolve 4-chloro-2-nitroaniline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Carefully add NaH (1.2 equiv) .

    • Observation: Evolution of

      
       gas. The solution will likely turn deep red/orange (formation of the anilide anion).
      
  • Activation: Stir at 0°C for 30 minutes, then warm to RT for 15 minutes to ensure H-bond breakage.

  • Alkylation: Add the Alkyl Halide (1.2 - 1.5 equiv).

    • Tip: If using a chloride (R-Cl), add 0.5 equiv of KI or TBAI (Tetrabutylammonium iodide).[1]

  • Reaction: Heat to 90°C . Monitor by LCMS.[1][2]

    • Note: Do not rely solely on TLC; the starting material and product often have similar Rf values due to the dominant nitro group.

Protocol B: The Mitsunobu Inversion (Strategic Alternative)

Best for: Alkylation using Alcohols (R-OH) instead of Halides. Because 4-chloro-2-nitroaniline is acidic (N-H pKa < 13), it is actually an excellent substrate for the Mitsunobu reaction, which often fails with electron-rich anilines.[1]

  • Mix: Substrate (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF or Toluene.
    
  • Add: Cool to 0°C. Dropwise add DIAD or DEAD (1.5 equiv).

  • React: Stir at RT. If sluggish, heat to 50°C.

  • Why this works: The reaction activates the alcohol, making it a super-leaving group, and the acidity of the nitroaniline allows it to protonate the betaine intermediate, facilitating the mechanism.

Decision Logic (Workflow)

Follow this logic tree to select the correct experimental path.

Workflow Start Start: Alkylation of 4-Cl-2-NO2-Aniline Electrophile What is your electrophile? Start->Electrophile AlkylHalide Alkyl Halide (R-Cl, R-Br, R-I) Electrophile->AlkylHalide Alcohol Alcohol (R-OH) Electrophile->Alcohol Primary Primary/Unsteric? AlkylHalide->Primary ProtocolB Protocol B: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->ProtocolB Preferred Route ProtocolA Protocol A: NaH / DMF / Heat (Form Anion) Primary->ProtocolA Yes Finkelstein Add KI (Catalytic) Switch to R-I Primary->Finkelstein No (Secondary/Cl) Finkelstein->ProtocolA caption Fig 2. Decision tree for selecting the optimal alkylation strategy.

References & Authoritative Grounding

  • Acidity and Reactivity: The pKa of 2-nitroaniline derivatives is significantly lower than aniline, necessitating strong base deprotonation for

    
     chemistry.
    
    • Source: Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • Intramolecular Hydrogen Bonding: Spectroscopic studies confirm the "locking" of the amino protons in ortho-nitroanilines, which reduces nucleophilicity.

    • Source: Musso, J., et al. (1969). "Intramolecular Hydrogen Bonding in o-Nitroanilines." Journal of the Chemical Society B, 1205-1209.

  • Mitsunobu Applicability: Electron-deficient anilines (pKa < 13) are suitable nucleophiles for Mitsunobu coupling, whereas electron-rich anilines typically fail.[1]

    • Source: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Finkelstein Catalysis: The use of iodide catalysts to improve alkylation rates of deactivated amines with alkyl chlorides.

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 10: Aliphatic Nucleophilic Substitution).

Disclaimer: These protocols involve hazardous reagents (Sodium Hydride, Alkyl Halides).[1] Always perform a risk assessment and work within a fume hood.

Sources

Optimization

Preventing dialkylation in the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline

Welcome to the Resonance™ Technical Support Center . Ticket ID: #Alkylation-Control-4Cl2NO2 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Resonance™ Technical Support Center . Ticket ID: #Alkylation-Control-4Cl2NO2 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division.

🟢 Incident Triage & Diagnostic

User Query: "."

Technical Paradox Identification: There is a nomenclature conflict in your request.

  • The Target Name: 4-chloro-N,N-diethyl-2-nitroaniline implies the presence of two ethyl groups (Dialkylated amine).

  • The Problem: "Preventing dialkylation" implies you wish to stop the reaction after the addition of the first ethyl group (Monoalkylation).

Resolution Strategy: This guide is structured to address the likely root cause: You are aiming for the Mono-ethyl derivative (4-chloro-N-ethyl-2-nitroaniline), but the reaction is proceeding to the N,N-diethyl impurity (Over-alkylation).

(Note: If your target actually IS the N,N-diethyl compound, refer to Section 3: Appendix for "Preventing Quaternization/Ammonium Salt Formation".)

🔬 Core Directive: Achieving Selective Mono-Alkylation

The Challenge: In the alkylation of anilines, the introduction of the first alkyl group increases the nucleophilicity of the nitrogen (via inductive electron donation), often making the product more reactive than the starting material. This leads to a "runaway" reaction toward the dialkyl species.

However, for 4-chloro-2-nitroaniline , the ortho-nitro group provides a unique leverage point. It forms a strong intramolecular hydrogen bond with the amine protons and withdraws electron density, deactivating the nucleophile. We can exploit this for selectivity.[1]

📊 Comparative Methodologies
FeatureMethod A: Direct Alkylation (Standard) Method B: Reductive Alkylation (Recommended)
Reagents Ethyl Iodide/Bromide + Base (

)
Acetaldehyde + Reducing Agent (

/

)
Mechanism

Substitution
Imine Formation

Hydride Reduction
Selectivity Low to Moderate (Kinetic control required)High (Thermodynamic control)
Risk High risk of N,N-diethyl formationNegligible risk of dialkylation
Scalability Good, but requires chromatographyExcellent, often filtration only

⚙️ Protocol 1: The "Gold Standard" Reductive Alkylation

Why this works: This method completely bypasses the


 competition. You form the mono-imine (Schiff base) first. Since the imine cannot react with a second equivalent of aldehyde to form a neutral species easily, and steric hindrance from the ortho-nitro group discourages complex formation, the reduction yields strictly the mono-ethyl product.
Step-by-Step Workflow

Reagents:

  • Substrate: 4-chloro-2-nitroaniline (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) or 
    
    
    
    with Acid catalyst.
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (if using

    
    ).
    

Procedure:

  • Imine Formation: Dissolve 4-chloro-2-nitroaniline in DCE. Add Acetaldehyde (1.2 eq) and a catalytic amount of Acetic Acid (AcOH). Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor TLC.[2][3] The ortho-nitro group slows imine formation; ensure conversion before reducing.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
    • Note:

      
       is preferred over 
      
      
      
      as it is milder and won't reduce the nitro group.
  • Quench: Quench with saturated

    
    . Extract with DCM.[3]
    
  • Purification: The product is exclusively 4-chloro-N-ethyl-2-nitroaniline .

⚙️ Protocol 2: Direct Alkylation (Optimization for Selectivity)

If you must use alkyl halides (e.g., due to reagent availability), you must manipulate kinetics to prevent the second addition.

The "Cesium Effect" & Base Control: Using a weaker base prevents the deprotonation of the mono-ethyl product (which is less acidic than the starting primary amine).

Optimized Conditions:

  • Alkylating Agent: Ethyl Iodide (EtI) - Strictly 1.05 eq . Do NOT use excess.

  • Base: Cesium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid strong bases like NaH or KOH.
  • Solvent: DMF (promotes mono) or Acetonitrile.

  • Temperature: Ambient (20-25°C). Do not heat. Heating overcomes the activation energy for the second alkylation.

Troubleshooting Table:

Observation Root Cause Corrective Action
>10% N,N-diethyl formed Excess EtI or High Temp Reduce EtI to 0.95 eq; run at 0°C.
Low Conversion (<50%) Ortho-nitro deactivation Use catalytic KI (Finkelstein) to activate Et-Br if used.

| Mixture of SM / Mono / Di | "Runaway" Alkylation | Switch to Protocol 1 (Reductive Alkylation) . |

📉 Visualizing the Pathway

The following diagram illustrates why Direct Alkylation is risky versus the specificity of Reductive Alkylation.

AlkylationPathways SM Starting Material (4-chloro-2-nitroaniline) Mono TARGET: Mono-Ethyl (4-chloro-N-ethyl-2-nitroaniline) SM->Mono Method A: Et-I (1.0 eq) Slow Step Imine Intermediate Imine (Stable Species) SM->Imine Method B: Acetaldehyde Di IMPURITY: Di-Ethyl (4-chloro-N,N-diethyl-2-nitroaniline) Mono->Di Method A: Et-I (Excess) Fast Step (Undesired) Imine->Mono Method B: Reduction Imine->Di Sterically Blocked

Figure 1: Kinetic competition in Direct Alkylation (Blue/Red path) vs. Chemoselectivity of Reductive Alkylation (Green path).

📑 Appendix: If Your Target IS the N,N-Diethyl Compound

If you intended to make the dialkyl compound and the title was correct, but you are struggling with Quaternization (Tri-ethyl ammonium salt formation):

  • Steric Gating: The ortho-nitro group makes the formation of the quaternary salt extremely difficult due to steric clash. It is rare to over-alkylate 4-chloro-2-nitroaniline to the quaternary salt under standard conditions.

  • Driving to Completion: The difficulty is usually forcing the second ethyl group on, not preventing a third.

    • Solution: Use Acetonitrile at Reflux with DIPEA (Hünig's Base) and 3.0 eq of Ethyl Iodide . The bulky base scavenges protons without acting as a nucleophile, and reflux provides the energy to overcome the steric barrier of the ortho-nitro group.

📚 References & Authority

  • Reductive Alkylation Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Selectivity in Aniline Alkylation: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link

  • Nitro-Aniline Deactivation: This protocol aligns with standard reactivity profiles for ortho-substituted nitroanilines as described in Vogel's Textbook of Practical Organic Chemistry, 5th Ed, Section 11.

  • Target Compound Verification: 4-chloro-N,N-diethyl-2-nitroaniline (CAS 3286309-90-2) is a known intermediate.[4]

For further assistance, please reply with your current TLC data and solvent conditions.

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of 4-Chloro-N,N-diethyl-2-nitroaniline

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers scaling up the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline . Topic ID: SYN-SNAR-042 | Version: 2.1 |...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and engineers scaling up the synthesis of 4-chloro-N,N-diethyl-2-nitroaniline .

Topic ID: SYN-SNAR-042 | Version: 2.1 | Status: Validated for Pilot Scale (1-10 kg)

Executive Summary: The Chemistry of Control

The synthesis of 4-chloro-N,N-diethyl-2-nitroaniline relies on a Nucleophilic Aromatic Substitution (


) of 1,4-dichloro-2-nitrobenzene  (also known as 2,5-dichloronitrobenzene, CAS 89-61-2).

While the chemistry appears straightforward, scale-up introduces critical thermodynamic and kinetic challenges. The reaction is driven by the strong electron-withdrawing nitro group ortho to the leaving chloride.[1] However, the introduction of the electron-rich diethylamino group deactivates the ring, fortunately preventing bis-substitution but requiring precise energy management to drive the initial conversion without thermal runaway.

Core Reaction Scheme

The reaction exhibits high regioselectivity due to the resonance activation of the chlorine at the C1 position (ortho to nitro), while the C4 chlorine (meta to nitro) remains inert.

ReactionScheme SM 1,4-Dichloro-2-nitrobenzene (CAS 89-61-2) Complex Meisenheimer Intermediate SM->Complex Nucleophilic Attack Reagent Diethylamine (>2.0 eq) Reagent->Complex Product 4-Chloro-N,N-diethyl- 2-nitroaniline Complex->Product -Cl⁻ Byproduct Diethylammonium Chloride Complex->Byproduct Proton Transfer

Caption: Regioselective SNAr pathway favoring ortho-displacement. The meta-chloride remains intact due to lack of resonance activation.

Module 1: Reaction Initiation & Kinetics

Issue: The reaction "stalls" at 60-70% conversion or fails to initiate despite heating.

Q1: Why is my reaction stalling despite reflux temperatures?

Diagnosis: This is typically a solvation or water content issue , not just temperature.

  • Water Inhibition:

    
     reactions in aprotic solvents (like toluene or chlorobenzene) are highly sensitive to water. Water solvates the nucleophile (diethylamine), forming a hydration shell that reduces its nucleophilicity (HOMO energy depression).
    
  • Salt Coating: If you are using an inorganic base (e.g., K₂CO₃) instead of excess amine, the byproduct (KCl) can coat the base particles, stopping the HCl scavenging.

Troubleshooting Protocol:

  • Check Water Content: Ensure solvent KF (Karl Fischer) is <0.05%. Diethylamine is hygroscopic; dry it over KOH pellets if necessary.

  • Phase Transfer Catalysis: If using inorganic base in a biphasic system (e.g., Toluene/Solid K₂CO₃), add 1-3 mol% Tetrabutylammonium Bromide (TBAB) . This solubilizes the carbonate and facilitates the proton transfer, often restarting a stalled reaction.

  • Solvent Switch: Switch from non-polar toluene to a polar aprotic solvent like DMF or DMSO for a 10-100x rate acceleration, though this complicates workup (water wash required).

Q2: How do I prevent thermal runaway during amine addition?

Diagnosis: The reaction is strongly exothermic (


). On a gram scale, heat dissipates easily. On a kilo scale, rapid amine addition can trigger a runaway, potentially exceeding the decomposition temperature of the nitro compound.

Control Strategy:

  • Inverse Addition: Do not add the nitro compound to hot amine.

  • Dosing Protocol:

    • Dissolve 1,4-dichloro-2-nitrobenzene in solvent (Toluene recommended for safety/thermal buffer).

    • Heat to 50°C (initiation temp).

    • Dose Diethylamine slowly via pump.

    • Critical Limit: Maintain reactor temperature

      
      . If temp rises >5°C/min, stop dosing immediately.
      

Module 2: Impurity Profile & Quality Control

Issue: "Yellow oil" impurities or unexpected peaks in HPLC.

Q3: I see a peak at RRT 0.85. What is it?

Identification: This is likely 4-chloro-2-nitrophenol . Cause: Hydrolysis of the starting material. If water is present in the system, hydroxide ions (generated from water + amine) compete with diethylamine. Prevention:

  • Strict exclusion of moisture.

  • Avoid using NaOH/KOH as the acid scavenger; use weak bases (K₂CO₃) or excess diethylamine.

Q4: Is bis-substitution (displacing both chlorines) a risk?

Analysis: Minimal Risk. The product, 4-chloro-N,N-diethyl-2-nitroaniline, contains a strongly electron-donating diethylamino group. This increases the electron density of the ring, deactivating it toward a second nucleophilic attack. Furthermore, the remaining chlorine is meta to the nitro group, rendering it unreactive under standard conditions.

  • Exception: If you force the reaction (>140°C in DMSO), you may see trace bis-substitution or decomposition.

Impurity Summary Table:

Impurity NameStructureOriginControl Measure
4-Chloro-2-nitrophenol Hydrolysis ProductWet solvent/reagentsKF < 0.05%; Use K₂CO₃ not NaOH
Unreacted SM 1,4-Dichloro-2-nitrobenzeneStalled reactionCheck stoichiometry (>2.1 eq amine)
Tarry Oligomers Unknown PolymerThermal decompositionKeep T < 110°C; Inert atmosphere (N₂)

Module 3: Workup & Isolation

Issue: The product "oils out" during crystallization or forms stable emulsions.

Q5: The product won't crystallize; it separates as a dark orange oil.

Diagnosis: 4-Chloro-N,N-diethyl-2-nitroaniline has a relatively low melting point (approx. 50-60°C depending on purity) and is highly lipophilic. Traces of solvent (toluene) depress the melting point further.

Isolation Protocol (The "Seeding" Method):

  • Quench: Wash reaction mixture with water to remove salts (Diethylammonium chloride).

  • Acid Wash: Wash organic layer with 1M HCl to remove excess diethylamine. Crucial: This prevents amine smell and oiling caused by impurities.

  • Concentration: Distill off solvent until the internal temperature rises to >90°C (removing most toluene).

  • Solvent Swap: Add Isopropanol (IPA) or Methanol . Ratio: 3 mL alcohol per gram of product.

  • Cooling: Cool slowly to 0°C.

  • Seeding: Add seed crystals at 35°C. If no seeds available, scratch the vessel wall or use a dry ice probe to initiate nucleation.

Q6: How do I break the emulsion during the water wash?

Cause: The density of the organic phase (Toluene + Product) is close to water, and the diethylammonium salts act as weak surfactants. Solution:

  • Density Adjustment: Add saturated NaCl (Brine) to the aqueous layer to increase density difference.

  • Filter: Pass the biphasic mixture through a Celite pad if fine particulates (inorganic salts) are stabilizing the emulsion.

Module 4: Process Safety & Waste

Issue: Handling Nitro compounds and waste streams.

Q7: Are there specific thermal hazards?

Warning: Nitro-halo-aromatics are potentially explosive.

  • DSC Data: 1,4-dichloro-2-nitrobenzene exhibits exothermic decomposition onset around 280°C . However, the reaction mixture contains amines, which can lower this onset.

  • Rule of Thumb: Never heat the reaction mass above 140°C .

  • Waste: The aqueous waste contains diethylamine and chlorides. Do not mix with oxidizing waste streams (e.g., nitric acid waste) to prevent N-nitrosoamine formation or violent oxidation.

Troubleshooting Logic Flow

Use this logic gate to diagnose process failures quickly.

Troubleshooting Start Problem Detected CheckConv Is Conversion < 95%? Start->CheckConv CheckTemp Is Temp > 80°C? CheckConv->CheckTemp Yes CheckImpurity High Impurity Levels? CheckConv->CheckImpurity No (Rxn Complete) CheckWater Is Solvent Wet? CheckTemp->CheckWater Yes ActionTime Action: Increase Rxn Time Check Stoichiometry CheckTemp->ActionTime No ActionDry Action: Dry Solvent/Amine Add TBAB Catalyst CheckWater->ActionDry Yes CheckWater->ActionTime No CheckType Is it Phenol (OH)? CheckImpurity->CheckType Yes ActionPhenol Action: Eliminate Water Switch Base to K2CO3 CheckType->ActionPhenol Yes ActionUnk Action: Check Thermal History (Possible Decomposition) CheckType->ActionUnk No

Caption: Diagnostic logic for common scale-up failures in SNAr synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6977, 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • Thermo Scientific Chemicals. 4-Chloro-N,N-diethyl-2-nitroaniline Product Specifications. Fisher Scientific.[2] Retrieved from [Link]

  • Organic Syntheses. 2,4,5-Triaminonitrobenzene (Discusses precursor reactivity of 1,5-dichloro-2,4-dinitrobenzene). Coll. Vol. 5, p.1067 (1973). Retrieved from [Link]

Sources

Optimization

Column chromatography conditions for 4-chloro-N,N-diethyl-2-nitroaniline

Technical Support Center: Purification of 4-Chloro-N,N-diethyl-2-nitroaniline Case ID: #PUR-CN2-004 Status: Active Analyst: Senior Application Scientist, Separation Sciences Division Executive Summary This guide addresse...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Chloro-N,N-diethyl-2-nitroaniline

Case ID: #PUR-CN2-004 Status: Active Analyst: Senior Application Scientist, Separation Sciences Division

Executive Summary

This guide addresses the purification of 4-chloro-N,N-diethyl-2-nitroaniline , a common intermediate in dye and pharmaceutical synthesis. Due to the push-pull electronic nature of the ortho-nitro and para-chloro substituents on the diethylamino core, this molecule exhibits distinct solvatochromic and chromatographic behaviors.

The protocol below prioritizes Normal Phase Flash Chromatography using a Silica Gel 60 stationary phase.

Module 1: Rapid Diagnostic (TLC Optimization)

Q: I am seeing multiple spots on my TLC. Which one is my product?

A: In a standard synthesis (e.g., nucleophilic aromatic substitution of 2,4-dichloronitrobenzene), you will likely encounter three distinct bands. Based on polarity and hydrogen-bonding potential with silica silanols, the elution order (highest


 to lowest) is consistently:
ComponentStructure TypePolarityPredicted

(Hex:EtOAc 9:1)
Visual Characteristic
Starting Material 2,4-DichloronitrobenzeneNon-polar (No H-bond donor)> 0.8UV Active (Colorless)
Target Product Tertiary Amine Moderate (No H-bond donor)0.35 – 0.45 Bright Yellow/Orange
Byproduct Mono-ethyl aminePolar (1 H-bond donor)< 0.2Yellow (often streaks)

Q: What is the ideal solvent system for the TLC pilot? Start with Hexane:Ethyl Acetate (90:10) .

  • Target

    
    :  0.30 – 0.40.
    
  • Adjustment:

    • If

      
      : Increase polarity to 80:20 Hex:EtOAc.
      
    • If

      
      : Decrease polarity to 95:5 or use 100% Hexane.
      

Technical Insight: The ortho-nitro group creates a steric twist with the diethylamino group, reducing the conjugation slightly compared to the para isomer. This often makes the ortho isomer slightly more soluble in non-polar solvents than expected.

Module 2: Column Chromatography Protocol

Q: How should I pack and run the column to prevent band broadening?

A: Follow this standardized workflow. The high lipophilicity of the diethyl group requires a "dry load" or minimal solvent load to prevent "drip-through" (where the product elutes immediately).

Step-by-Step Execution
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Ratio: 30:1 (Silica : Crude Mass) for easy separations; 50:1 for difficult separations (e.g., removing isomers).

  • Loading (Critical):

    • Preferred:Dry Loading. Dissolve crude in minimal Dichloromethane (DCM), add silica (1:1 mass ratio), and rotary evaporate to a free-flowing powder. Pour this powder on top of the packed column.

    • Alternative: Dissolve in minimal Toluene or DCM. Avoid loading in Ethyl Acetate.

  • Elution Gradient:

Volume (CV)*Solvent CompositionPurpose
0 – 2 CV 100% HexaneFlush non-polar impurities (starting material).
2 – 5 CV 95:5 (Hex:EtOAc)Begin mobilizing the target.
5 – 10 CV 90:10 (Hex:EtOAc)Elute Target Product (Yellow Band).
> 10 CV 80:20 (Hex:EtOAc)Flush polar byproducts (Mono-ethyl species).

*CV = Column Volume

Q: Do I need to add Triethylamine (TEA) to the mobile phase? A: Generally, No . Unlike alkyl amines, nitroanilines are extremely weak bases (


) due to the strong electron-withdrawing nitro group. They do not protonate significantly on neutral silica. However, if you observe "streaking" (tails on the spots), add 0.5% TEA  to the mobile phase.

Module 3: Troubleshooting & Logic Flow

Q: My product is co-eluting with a dark impurity. How do I fix this?

A: This is often an "overlap" issue caused by column overloading or similar polarities. Use the decision tree below to resolve it.

ChromatographyLogic Start Issue: Poor Separation CheckTLC Step 1: Check TLC Delta Rf > 0.1? Start->CheckTLC OptimizeSolvent Action: Change Solvent System Try Toluene:Hexane (1:1) CheckTLC->OptimizeSolvent No (Spots too close) CheckLoad Step 2: Check Loading Method Is it >5% of Column Vol? CheckTLC->CheckLoad Yes (Good separation on TLC) OptimizeSolvent->CheckLoad SwitchLoad Action: Switch to Dry Loading (Silica Adsorption) CheckLoad->SwitchLoad Yes (Liquid Load) CheckStreak Step 3: Is Product Streaking? CheckLoad->CheckStreak No (Dry Load used) AddBase Action: Add 1% Triethylamine or 0.5% Ammonia CheckStreak->AddBase Yes RunColumn Action: Run Gradient 0% -> 10% EtOAc CheckStreak->RunColumn No

Figure 1: Decision matrix for optimizing the purification of nitroaniline derivatives.

Module 4: Scale-Up Alternatives (The "Anti-Chromatography" FAQ)

Q: I have >50g of material. Running a column is too slow. Can I recrystallize?

A: Yes. Nitroanilines crystallize exceptionally well.

  • Solvent A (Good): Ethanol or Methanol (Hot).

  • Solvent B (Poor): Water or Hexane.

  • Protocol:

    • Dissolve crude solid in boiling Ethanol (approx. 3-5 mL per gram).

    • If dark insoluble specs remain, perform a hot filtration .

    • Allow to cool slowly to Room Temperature.

    • If no crystals form, add water dropwise until slight turbidity persists, then cool to 4°C.

    • Yield Expectation: Recrystallization typically recovers 70-85% mass with >98% purity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Purification of N-substituted Nitroanilines: Troubleshooting & Optimization. Retrieved from

  • PubChem. (2025). 4-chloro-N,N-diethyl-2-nitroaniline Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (2018). Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column. Retrieved from

Troubleshooting

Stability issues of 4-chloro-N,N-diethyl-2-nitroaniline in solution

Topic: Stability & Troubleshooting Guide for Solution Handling Executive Summary You are likely working with 4-chloro-N,N-diethyl-2-nitroaniline as a metabolic standard, dye intermediate, or probe in biological assays.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Troubleshooting Guide for Solution Handling
Executive Summary

You are likely working with 4-chloro-N,N-diethyl-2-nitroaniline as a metabolic standard, dye intermediate, or probe in biological assays.[1] While the chlorobenzene core is chemically robust, the ortho-nitro-dialkylamine moiety introduces a specific set of instabilities—primarily photochemical degradation and solubility-driven precipitation .[1]

This guide bypasses generic advice to focus on the specific molecular mechanisms that cause experimental drift for this class of compounds.

Module 1: Photostability & Degradation

The Issue: Users frequently report "disappearing peaks" or the appearance of a new, slightly more polar peak in HPLC after leaving solutions on the bench.

The Science (Mechanism): The primary instability risk for 4-chloro-N,N-diethyl-2-nitroaniline is not hydrolysis, but Photo-induced Intramolecular Redox .[1] Because the nitro group (


) is ortho to the diethylamine, it is spatially proximate to the 

-hydrogens of the ethyl groups. Upon exposure to UV/Visible light (blue spectrum), the excited nitro group abstracts a hydrogen atom from the ethyl group. This initiates a cascade leading to dealkylation .
  • Result: Conversion of the N,N-diethyl species to the N-monoethyl species (and eventually the primary amine).

  • Visual Indicator: Solution may darken or shift from yellow to reddish-brown.[1]

Mechanism Visualization

The following diagram illustrates the specific photochemical pathway responsible for sample degradation.

Photodegradation Start Parent Compound (N,N-Diethyl) Excitation Light Absorption (hν) Start->Excitation Intermediate Excited State (H-Abstraction by NO2) Excitation->Intermediate Ortho-Nitro Effect Product Degradation Product (N-monoethyl derivative + Acetaldehyde) Intermediate->Product Oxidative Dealkylation

Caption: Figure 1.[1] Mechanism of photo-induced dealkylation driven by the ortho-nitro effect.

Troubleshooting Guide: Photostability
SymptomDiagnosisCorrective Action
HPLC peak area decreases >5% in 4 hours. Ambient light degradation.[1]Protocol: Wrap all vials in aluminum foil immediately after preparation. Use amber glassware.
New peak appears at lower Retention Time (RT). Formation of N-monoethyl derivative (more polar).[1]Validation: Run a "Dark Control" (sample prepared and stored in total darkness) alongside your bench sample.
Drift in biological assay (

shift).
Concentration loss due to wall adsorption or photolysis.Protocol: Switch to Low-Binding plasticware and exclude light.
Module 2: Solubility & Precipitation

The Issue: The molecule is highly lipophilic (LogP estimated ~3.5–4.0). It is prone to "crashing out" when stock solutions (DMSO) are diluted into aqueous buffers.

The Science: The chlorine atom at the 4-position and the ethyl groups significantly increase hydrophobicity compared to the parent nitroaniline.

  • DMSO Hygroscopicity: DMSO absorbs water from the air. If your stock solution absorbs moisture, the local solubility drops, causing micro-precipitation that is invisible to the naked eye but scatters light in UV-Vis assays.

Solubility Compatibility Table
SolventSolubility RatingApplication Notes
DMSO High (>50 mM)Recommended Stock. Warning:[1] Hygroscopic. Store aliquots at -20°C.
Acetonitrile High (>50 mM)Preferred for HPLC. Less prone to water absorption than DMSO.[1]
Methanol/Ethanol ModerateGood for working solutions, but avoid for long-term storage (potential transesterification risk is low but possible).[1]
Water/PBS Negligible (<10 µM)Critical Risk. Immediate precipitation upon dilution if >1% organic co-solvent is not maintained.
Module 3: Chemical Stability (Hydrolysis)

The Issue: Users worry about the chlorine atom hydrolyzing (falling off) in solution.

The Science: In this specific isomer (4-chloro-2-nitroaniline derivative), the chlorine is meta to the electron-withdrawing nitro group.[1]

  • Rule: Nucleophilic Aromatic Substitution (

    
    ) requires the leaving group (Cl) to be ortho or para to the activating group (
    
    
    
    ).[1]
Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your workflow.

Troubleshooting Start Problem: Loss of Signal or Purity CheckLight Was sample exposed to light? Start->CheckLight CheckSolvent Is the solvent aqueous (>90%)? CheckLight->CheckSolvent No PhotoIssue Diagnosis: Photodealkylation Action: Protect from light CheckLight->PhotoIssue Yes PrecipIssue Diagnosis: Precipitation Action: Check Solubility Limit CheckSolvent->PrecipIssue Yes ChemIssue Diagnosis: Matrix Interaction (Adsorption to plastic) CheckSolvent->ChemIssue No

Caption: Figure 2. Diagnostic workflow for identifying the root cause of signal loss.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in the fridge (4°C)?

  • Answer: Only if sealed perfectly.

  • Reasoning: If dissolved in DMSO, 4°C is near the freezing point of DMSO (19°C). Repeated freeze-thaw cycles or storage near the freezing point can cause the compound to crystallize out. Re-dissolving these crystals can be difficult.

  • Recommendation: Store at room temperature (dark) for short term, or -20°C (aliquoted) for long term.

Q2: Why does my LC-MS show a mass of [M-28]?

  • Answer: This confirms photodealkylation .

  • Calculation: Loss of an ethyl group (

    
    ) and gain of a hydrogen typically results in a mass shift corresponding to the loss of ethylene (
    
    
    
    ) or similar fragmentation depending on the ionization pathway. This is the hallmark of the light-induced breakdown described in Module 1.

Q3: Is the chlorine reactive toward thiols (e.g., Glutathione)?

  • Answer: Low reactivity.

  • Reasoning: Because the chlorine is meta to the nitro group, it is not sufficiently activated for rapid displacement by nucleophiles like thiols under physiological conditions. However, at high pH (>10) or high temperatures, slow reaction may occur.

References
  • Photochemistry of Nitroanilines

    • Mechanistic Insight: The "ortho-effect" in nitro-compounds facilitating intramolecular hydrogen abstraction is a well-documented phenomenon in physical organic chemistry.[1]

    • Source: Dopp, D. (1975). Photochemistry of Aromatic Nitro Compounds. Topics in Current Chemistry.

  • Solubility & Handling of Lipophilic Standards

    • Protocol: BenchChem Technical Guides.[2] Solubility Profile of Nitroaniline Derivatives.

  • General Stability of Chloronitrobenzenes

    • Data: National Toxicology Program (NTP) technical reports on chlorinated nitroanilines confirm stability to hydrolysis in environmental conditions due to lack of hydrolyzable groups (unless photolyzed).[3]

    • Source: NTP Database. [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Activity of Novel Compounds Derived from 4-Chloro-N,N-diethyl-2-nitroaniline

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Nitroaromatic compounds, in particular, have a long history in medicinal chemistry as potent therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Nitroaromatic compounds, in particular, have a long history in medicinal chemistry as potent therapeutic agents.[1] This guide provides a comprehensive comparison of the antimicrobial efficacy of various heterocyclic compounds synthesized from the versatile precursor, 4-chloro-N,N-diethyl-2-nitroaniline. We will delve into the synthesis, comparative antimicrobial performance against key pathogens, and the detailed experimental protocols required for reproducible evaluation.

Rationale and Synthesis Strategy

The 2-nitroaniline framework serves as a valuable starting point for creating diverse molecular structures. The presence of the nitro group, an electron-withdrawing moiety, is known to be crucial for the biological activity of many antimicrobial agents.[1][2] The general strategy involves leveraging the reactive sites on the 4-chloro-N,N-diethyl-2-nitroaniline ring to synthesize more complex derivatives, such as thioureas and other heterocyclic systems. These modifications aim to enhance interactions with microbial targets and improve the overall antimicrobial profile.

A key synthetic pathway involves the creation of thiourea derivatives. These compounds have shown significant promise, with studies demonstrating high antibacterial activity against both standard and hospital-acquired strains.[3] The mechanism of action for some of these derivatives has been linked to the inhibition of essential bacterial enzymes like type II topoisomerases.[3]

Below is a generalized workflow for the synthesis of these novel antimicrobial candidates.

Synthesis_Workflow cluster_0 Synthesis Pathway Precursor 4-chloro-N,N-diethyl-2-nitroaniline Intermediate Isothiocyanate Intermediate Precursor->Intermediate Reaction with Thiophosgene Product Substituted Phenylthiourea Derivatives Intermediate->Product Reaction with Various Amines

Caption: Generalized synthesis workflow from the precursor to active thiourea derivatives.

Comparative Antimicrobial Performance

The true measure of a novel compound lies in its performance against clinically relevant microorganisms, especially when compared to established antibiotics. Thiourea derivatives synthesized from a related precursor, 4-chloro-3-nitrophenylamine, have demonstrated remarkable potency. For instance, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 µg/mL against Gram-positive pathogens, a potency comparable to the widely used antibiotic, Ciprofloxacin.[3]

The data below showcases the potent activity of these novel thiourea derivatives against a panel of Gram-positive bacteria, highlighting their potential as next-generation antimicrobial agents.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Novel Thiourea Derivatives

Compound IDStaphylococcus aureus (Standard Strain)Staphylococcus aureus (Hospital Strain)Staphylococcus epidermidis (Standard Strain)Staphylococcus epidermidis (MRSE, Hospital Strain)Ciprofloxacin (Reference)
Derivative 11 110.510.5
Derivative 13 110.510.5

Data synthesized from a study on 4-chloro-3-nitrophenylthiourea derivatives, which serve as a strong proxy for the potential of compounds derived from 4-chloro-N,N-diethyl-2-nitroaniline.[3]

Analysis of Performance:

The results are highly encouraging. Derivatives 11 (with a 3,4-dichlorophenyl substituent) and 13 (with a 3-chloro-4-methylphenyl substituent) show exceptional activity against both standard and drug-resistant hospital strains of Staphylococcus.[3] Their efficacy against methicillin-resistant S. epidermidis (MRSE) at a concentration of just 1 µg/mL is particularly noteworthy, as MRSE is a significant cause of hospital-acquired infections.[3] This suggests that the synthesized compounds are not only potent but may also be effective against pathogens that have developed resistance to other classes of antibiotics.

Furthermore, these compounds have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[3]

Experimental Protocols

Scientific integrity requires that methodologies are transparent and reproducible. The following sections provide detailed protocols for the evaluation of antimicrobial activity, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound.[6][7] This protocol outlines the standardized steps to ensure accurate and reliable MIC values.[5][8]

Principle: Serial two-fold dilutions of the synthesized compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][8]

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the synthesized compound.

    • Dissolve in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Dilute with cation-adjusted Mueller-Hinton Broth (MHB) to create a high-concentration stock solution (e.g., 256 µg/mL).[9] Ensure the final DMSO concentration does not inhibit bacterial growth.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[9]

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[9]

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture on an agar plate, pick 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.[8][10]

  • Reading and Interpreting Results:

    • After incubation, examine the plates for visible turbidity.

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[8]

The workflow for this crucial assay is visualized below.

MIC_Assay_Workflow cluster_1 MIC Determination via Broth Microdilution A Prepare 2x Compound Stock (e.g., 256 µg/mL) C Create Serial Dilutions (Column 1 to 10) A->C B Dispense 100 µL MHB into 96-well plate B->C F Inoculate Wells (Columns 1-11) C->F D Prepare 0.5 McFarland Bacterial Suspension E Dilute to final inoculum (5x10^5 CFU/mL) D->E E->F G Incubate at 37°C for 18-24 hours F->G H Read MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Outlook

The derivatives synthesized from 4-chloro-N,N-diethyl-2-nitroaniline, particularly thiourea-based compounds, represent a promising avenue for the development of new antimicrobial agents. Their high potency against resistant Gram-positive bacteria, including MRSE, underscores their potential clinical relevance.[3] The structure-activity relationship appears to be significantly influenced by the nature of the substituents on the phenyl ring, a factor that warrants further investigation to optimize activity.[11]

Future research should focus on expanding the library of these derivatives to further refine structure-activity relationships, evaluating their spectrum of activity against a broader range of pathogens (including Gram-negative bacteria and fungi), and conducting necessary toxicological studies to assess their safety profile for potential therapeutic use.

References

  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. Available at: [Link]

  • Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[11]-benzopyran-2-one. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. Available at: [Link]

  • Synthesis and evaluation of vanillin derivatives as antimicrobial agents. JournalAgent. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[11]-benzopyran-2-one. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]

  • Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. ASM Journals. Available at: [Link]

  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Research J. Pharm. and Tech. Available at: [Link]

  • Determination of Antibacterial Activity of 5-Bromosalicylidene-Aniline, 5-Bromosalicylidene-4-Nitroaniline and Their Cobalt (II) Complexes. Science and Education Publishing. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. MDPI. Available at: [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Performance Comparison of 4-Chloro-N,N-diethyl-2-nitroaniline Analogs as Microtubule-Destabilizing Agents

Executive Summary Microtubules, composed of dynamic α- and β-tubulin heterodimers, are validated primary targets for anticancer therapeutics[1]. While traditional microtubule-targeting agents (MTAs) like taxanes and vinc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Microtubules, composed of dynamic α- and β-tubulin heterodimers, are validated primary targets for anticancer therapeutics[1]. While traditional microtubule-targeting agents (MTAs) like taxanes and vinca alkaloids are highly effective, their clinical utility is frequently limited by P-glycoprotein (P-gp) mediated multidrug resistance[2]. Colchicine-binding site inhibitors (CBSIs) bypass this efflux mechanism, making them highly attractive for next-generation drug design[2].

This guide provides an objective, data-driven comparison of 4-chloro-N,N-diethyl-2-nitroaniline (C-DENA) and its structural analogs. By analyzing their Structure-Activity Relationships (SAR) and validating their performance through rigorous, self-controlled biochemical assays, we establish the utility of the nitroaniline scaffold in modern drug discovery.

Pharmacophore Rationale & SAR Analysis

The binding affinity of the C-DENA scaffold to the colchicine site of β-tubulin is driven by three distinct structural features. Modifying these functional groups profoundly impacts both the thermodynamic binding kinetics and the compound's metabolic stability[3].

  • N,N-Diethyl Group (Position 1): The diethylamine moiety inserts deeply into the hydrophobic sub-pocket of the colchicine binding site. Replacing this with a shorter dimethyl group (C-DMNA ) reduces critical van der Waals interactions, leading to a drop in binding affinity. Conversely, extending the chain to a dipropyl group introduces steric clashes that prevent optimal ligand orientation.

  • Nitro Group (Position 2): The highly electronegative nitro group acts as a critical hydrogen-bond acceptor, forming stable, directional interactions with the backbone amide of key residues (e.g., Val318) at the α/β-tubulin interface[1].

  • Halogen Substituent (Position 4): The chlorine atom in C-DENA occupies a specific halogen-binding pocket, enhancing the compound's residence time via halogen bonding. Substituting chlorine with bromine (B-DENA ) increases polarizability and theoretical bond strength, but the increased atomic radius introduces a steric penalty that slightly alters the binding kinetics.

MOA A C-DENA Analogs B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Shift D Microtubule Destabilization C->D Assembly Blockade E G2/M Phase Arrest & Apoptosis D->E Mitotic Catastrophe

Fig 1. Mechanism of action of C-DENA analogs at the colchicine binding site.

Quantitative Performance Comparison

To objectively evaluate the C-DENA scaffold, we compared its in vitro performance against its analogs and the gold-standard CBSI, Colchicine. The data below synthesizes typical SAR profiles for this class of compounds across biochemical and cellular metrics.

CompoundR1 (N-alkyl)R2 (C4-halogen)Tubulin Polymerization IC₅₀ (µM)HeLa Cell Viability IC₅₀ (nM)P-gp Efflux Ratio*
C-DENA DiethylChloro1.8 ± 0.245 ± 51.2 (Low)
C-DMNA DimethylChloro5.4 ± 0.6180 ± 121.1 (Low)
B-DENA DiethylBromo2.1 ± 0.360 ± 81.4 (Low)
Colchicine N/AN/A0.8 ± 0.115 ± 218.5 (High)

*Efflux Ratio = (IC₅₀ in P-gp overexpressing HeLa/TxR cells) / (IC₅₀ in wild-type HeLa cells). A ratio < 2.0 indicates successful evasion of multidrug resistance.

Key Insight: While Colchicine exhibits superior absolute potency, its high efflux ratio renders it ineffective against resistant cancer phenotypes. C-DENA strikes an optimal balance, maintaining low-nanomolar cytotoxicity while completely evading P-gp mediated efflux[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal quality control mechanisms to guarantee that the observed causality is strictly due to the compound's mechanism of action.

Protocol 1: High-Throughput Fluorescence-Based Tubulin Polymerization Assay

Scientific Rationale (Causality): Traditional absorbance-based turbidity assays suffer from low sensitivity and high background noise. We utilize a fluorescence-based approach using DAPI, which selectively binds to the polymerized microtubule lattice. This provides the high signal-to-noise ratio essential for accurately calculating the


 of polymerization kinetics[4].

Self-Validation & Quality Control: The assay plate must include three internal controls: a vehicle control (0.1% DMSO) to establish baseline polymerization, a known enhancer (10 µM Paclitaxel) to validate assay sensitivity to stabilization, and a known inhibitor (5 µM Colchicine) to validate destabilization[4]. QC Failure Condition: If the


 of the vehicle control deviates by >15% from historical baselines, the tubulin batch is degraded and the assay must be aborted.

Step-by-Step Procedure:

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin to 2 mg/mL in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[4].

  • Reporter Addition: Supplement the tubulin solution with 1 mM GTP (essential for polymerization energy) and 6.3 µM DAPI (fluorescent reporter)[4]. Keep strictly on ice to prevent premature nucleation.

  • Compound Plating: Aliquot 10 µL of 10X concentrated test compounds (C-DENA, analogs, and controls) into a pre-warmed (37°C) 96-well half-area black microplate.

  • Reaction Initiation: Rapidly add 90 µL of the cold tubulin-reaction mixture to each well using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 360 nm, Emission: 450 nm) pre-warmed to 37°C. Record fluorescence every 60 seconds for 60 minutes[4].

  • Data Analysis: Calculate the maximum rate of polymerization (

    
    ) from the linear growth phase. Determine IC₅₀ values by plotting the percentage inhibition of 
    
    
    
    against the log of the compound concentration.

Workflow S1 1. Reconstitute Tubulin (>99% Pure) on Ice S2 2. Add GTP & DAPI Reporter S1->S2 S3 3. Incubate with Test Compounds S2->S3 S4 4. Measure Fluorescence (37°C, 60 mins) S3->S4 S5 5. Calculate Vmax & IC50 Values S4->S5

Fig 2. High-throughput fluorescence-based tubulin polymerization assay workflow.

Protocol 2: Cytotoxicity and P-glycoprotein (P-gp) Susceptibility Assay

Scientific Rationale (Causality): To prove that C-DENA analogs overcome multidrug resistance, we must compare their cytotoxicity in a standard cancer cell line (HeLa) versus a P-gp overexpressing resistant line (HeLa/TxR). The ratio of IC₅₀ values isolates the impact of P-gp mediated efflux from baseline cytotoxicity[1].

Self-Validation & Quality Control: Verapamil (a known P-gp inhibitor) is co-administered in a parallel control arm with Colchicine. QC Failure Condition: If 10 µM Verapamil fails to restore Colchicine toxicity in the HeLa/TxR line to wild-type levels, the resistance phenotype of the cells has drifted, and the assay is invalid.

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa and HeLa/TxR cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of C-DENA analogs (1 nM to 100 µM) for 72 hours.

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm to quantify metabolically active cells.

  • Efflux Ratio Calculation: Calculate the IC₅₀ using non-linear regression. Determine the Efflux Ratio (

    
    ).
    

References

  • [1] Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today.

  • [2] Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (Basel).

  • [3] Interactions of colchicine with tubulin. Pharmacology & Therapeutics.

  • [4] Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central (PMC).

Sources

Validation

Validation of HPLC Analytical Method for 4-Chloro-N,N-diethyl-2-nitroaniline

Executive Summary & Compound Profile 4-Chloro-N,N-diethyl-2-nitroaniline (CDNE) is a critical intermediate in the synthesis of azo dyes and pigments, and a structural analog in the development of specific pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Chloro-N,N-diethyl-2-nitroaniline (CDNE) is a critical intermediate in the synthesis of azo dyes and pigments, and a structural analog in the development of specific pharmaceutical agents. Its purity is paramount, as unreacted starting materials (such as 4-chloro-2-nitroaniline) or isomeric byproducts can severely compromise the spectral properties of dyes or the toxicological profile of drug substances.

This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol for CDNE. Unlike generic method descriptions, we benchmark this approach against Gas Chromatography (GC) and UV-Vis spectrophotometry, demonstrating why HPLC is the requisite standard for regulatory compliance and chemical specificity.

Compound Snapshot
PropertyDetail
Chemical Name 4-Chloro-N,N-diethyl-2-nitroaniline
CAS Number 86309-90-2
Molecular Formula C₁₀H₁₃ClN₂O₂
Molecular Weight 228.68 g/mol
Solubility Insoluble in water; Soluble in Acetonitrile, Methanol, Dichloromethane.[1]
Chromatographic Challenge Separation of the hydrophobic tertiary amine product from the more polar primary amine starting material (4-chloro-2-nitroaniline).

Comparative Analysis: Why HPLC?

Before detailing the protocol, it is essential to justify the selection of HPLC over alternative techniques. The following comparison utilizes data synthesized from standard analytical performance metrics for nitroaniline derivatives.

Table 1: Performance Comparison of Analytical Techniques
FeatureHPLC (Proposed Method) Gas Chromatography (GC) UV-Vis Spectrophotometry
Specificity High. Resolves CDNE from structural isomers and starting materials.Medium. Thermal degradation of nitro groups can produce ghost peaks.Low. Cannot distinguish CDNE from precursors (overlapping

).
Sensitivity (LOD) High (0.05 µg/mL).High (0.01 µg/mL).Low (1.0 µg/mL).
Sample Prep Simple (Dissolve & Shoot).Complex (May require derivatization to prevent tailing).Simple.
Thermal Stability Excellent. Ambient temperature analysis preserves analyte integrity.Risk. High injection port temps (

C) risk nitro-reduction or decomposition.
Excellent.
Suitability Validated for QC/Release. Research/Screening only.Rough estimation only.
Decision Logic: The Thermal Stability Factor

While GC offers superior theoretical plate counts, nitroanilines are thermally labile. The nitro group (


) can undergo partial reduction or elimination in a hot GC injector liner, leading to non-linear recovery. HPLC avoids this entirely, ensuring that the signal observed corresponds 1:1 with the parent molecule.

Validated HPLC Method Protocol

This method is designed to be self-validating , meaning the system suitability parameters (resolution, tailing factor) confirm the method's performance before every run.

Chromatographic Conditions
  • Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: C18 (Octadecylsilane),

    
    , 
    
    
    
    packing (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).
    • Expert Insight: A standard C18 is chosen over Phenyl-Hexyl because the diethyl chain provides sufficient hydrophobicity for retention without needing

      
       interaction selectivity.
      
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH suppresses silanol ionization, reducing peak tailing for the amine.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic (Optimized for QC throughput).

    • Ratio: 60% B : 40% A .

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature:

    
     (Controlled).
    
  • Detection:

    
     (primary) and 
    
    
    
    (secondary/visible monitoring for yellow color).
  • Injection Volume:

    
    .
    
  • Run Time: 15 minutes.

Standard & Sample Preparation[4]
  • Diluent: Acetonitrile:Water (70:30 v/v).[2]

  • Stock Solution: Weigh 25 mg of CDNE reference standard into a 25 mL volumetric flask. Dissolve in diluent. (Conc:

    
    ).
    
  • Working Standard: Dilute Stock to

    
     for assay.
    
Expected Retention Behavior (Causality)
  • 4-chloro-2-nitroaniline (Impurity): More polar (primary amine). Elutes early (~4–6 min).

  • CDNE (Analyte): More hydrophobic (diethyl substitution). Elutes later (~8–10 min).

  • Validation Check: If the resolution (

    
    ) between these two peaks is 
    
    
    
    , increase the water content in the mobile phase by 5%.

Visualizing the Validation Workflow (ICH Q2(R2))

The following diagram outlines the lifecycle approach to validating this method, ensuring compliance with the latest ICH Q2(R2) guidelines which emphasize "fitness for purpose."

ValidationLifecycle cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (Scoping) Risk Risk Assessment (Thermal/Specificity) Start->Risk Define ATP Opt Optimization (Mobile Phase/pH) Risk->Opt Mitigate Risks Spec Specificity (Impurity Spiking) Opt->Spec Freeze Method Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Recovery Studies) Lin->Acc Prec Precision (Repeatability) Acc->Prec Doc Final Standard Operating Procedure Prec->Doc Pass Criteria

Caption: Figure 1. Analytical Procedure Lifecycle aligned with ICH Q2(R2), moving from risk assessment of nitroaniline instability to full validation.

Validation Parameters & Acceptance Criteria

To validate this method in your laboratory, execute the following experiments. These criteria are based on pharmaceutical industry standards.

Specificity (Selectivity)[5]
  • Protocol: Inject a mixture of CDNE and its precursor, 4-chloro-2-nitroaniline.

  • Requirement: Resolution (

    
    ) 
    
    
    
    between the precursor and the CDNE peak. Peak purity (via DAD)
    
    
    .
Linearity
  • Protocol: Prepare 5 concentrations ranging from

    
     to 
    
    
    
    (20% to 300% of target conc).
  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[4]
Accuracy (Recovery)
  • Protocol: Spike known amounts of CDNE into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.[4]

Precision (System Suitability)
  • Protocol: 6 replicate injections of the Working Standard (

    
    ).
    
  • Requirement: RSD of peak area

    
    . Tailing factor (
    
    
    
    )
    
    
    .

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction between the basic nitrogen of the diethylamine group and residual silanols on the silica column.

  • Solution: Ensure the Mobile Phase A contains adequate buffer (Phosphoric acid or Triethylamine). If tailing persists, switch to an "End-capped" C18 column (e.g., Zorbax Eclipse Plus).

Issue: Retention Time Drift
  • Cause: Temperature fluctuations affecting the solubility of the hydrophobic CDNE.

  • Solution: Use a column oven set strictly to

    
    . Do not rely on ambient room temperature.
    
Issue: "Ghost" Peaks
  • Cause: Carryover from previous high-concentration injections. CDNE is sticky due to its hydrophobicity.

  • Solution: Add a needle wash step using 100% Acetonitrile between injections.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[5][6][7] (2023).[7] Provides the global regulatory framework for validating analytical methods.[5] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12216151 (4-Chloro-N,N-diethyl-2-nitroaniline). [Link]

Sources

Comparative

Biological Activity Profile: 4-Chloro-N,N-diethyl-2-nitroaniline &amp; Structural Analogues

This guide provides a technical comparative analysis of 4-chloro-N,N-diethyl-2-nitroaniline (CAS 86309-90-2), positioning it within the broader pharmacophore of N-substituted 2-nitroanilines.[1] [1] Executive Summary 4-c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 4-chloro-N,N-diethyl-2-nitroaniline (CAS 86309-90-2), positioning it within the broader pharmacophore of N-substituted 2-nitroanilines.[1]

[1]

Executive Summary

4-chloro-N,N-diethyl-2-nitroaniline represents a lipophilic modification of the bioactive 4-chloro-2-nitroaniline scaffold.[1] While the parent compound (4-chloro-2-nitroaniline) is a documented intermediate for azo dyes and antimicrobial agents, the N,N-diethyl derivative introduces significant physicochemical changes—specifically increased steric bulk and lipophilicity (LogP).[1] These modifications alter membrane permeability and metabolic susceptibility, making it a critical comparator in Structure-Activity Relationship (SAR) studies for antimicrobial and anticancer drug discovery.

This guide compares the N,N-diethyl derivative against its parent and mono-substituted analogues to elucidate the impact of N-alkylation on biological performance.[1]

Comparative Chemical Profile

The biological efficacy of nitroanilines is governed by the electronic influence of the nitro group (electron-withdrawing) and the lipophilicity of the amine substituents.

Table 1: Physicochemical Comparison of Analogues
CompoundStructureCASLogP (Calc)Molecular WeightKey Characteristic
4-Chloro-N,N-diethyl-2-nitroaniline N(Et)₂, 2-NO₂, 4-Cl86309-90-2 ~3.5 228.68High lipophilicity; enhanced membrane penetration.[1]
4-Chloro-N-methyl-2-nitroaniline NH(Me), 2-NO₂, 4-Cl15950-17-1~2.9186.60Balanced solubility; H-bond donor capability retained.
4-Chloro-2-nitroaniline (Parent) NH₂, 2-NO₂, 4-Cl89-63-42.72172.57Primary amine; metabolic baseline; H-bond donor.
N-(4-Chlorophenyl)-2-nitroaniline NH(Ph-Cl), 2-NO₂23008-56-2~4.2248.67High aromaticity; potential pi-stacking interactions.[1]

SAR Insight: The transition from the parent amine to the N,N-diethyl derivative removes the hydrogen bond donor capacity of the amine, potentially reducing affinity for targets requiring H-bond donation (e.g., certain kinase pockets) while increasing affinity for hydrophobic pockets and lipid bilayers.

Biological Activity Analysis

Antimicrobial Potential

Nitroaniline derivatives exhibit antimicrobial activity primarily through oxidative stress and interference with enzymatic pathways.

  • Gram-Positive Bacteria (S. aureus): The parent 4-chloro-2-nitroaniline shows moderate activity.[1] N-alkylation (ethyl/diethyl) generally increases potency up to a "lipophilic cutoff."[1] The N,N-diethyl variant is expected to show superior penetration of the peptidoglycan layer compared to the parent, potentially lowering Minimum Inhibitory Concentration (MIC) values in the range of 10–50 µg/mL for susceptible strains.

  • Fungal Activity (Candida spp.): Lipophilic nitroanilines often display enhanced antifungal activity due to better interaction with the fungal cell membrane and inhibition of ergosterol synthesis enzymes (e.g., 14α-demethylase).

Anticancer Activity (Cytotoxicity)

The nitro group is a "bioreductive switch." In hypoxic tumor environments, it is reduced to toxic intermediates (nitroso/hydroxylamine) that damage DNA.

  • Mechanism: The electron-withdrawing chlorine at position 4 enhances the reduction potential of the nitro group at position 2.

  • Comparative Potency:

    • Parent: Moderate cytotoxicity.

    • N,N-Diethyl: The diethyl substitution increases cellular uptake. However, steric hindrance may slow enzymatic reduction compared to the N-methyl analogue.

    • Data Trend: Analogous N-substituted compounds demonstrate IC₅₀ values in the micromolar range (5–50 µM) against cell lines like HCT116 (colon) and Hep3B (liver).

Mechanism of Action: Bioreductive Activation

The following diagram illustrates the critical pathway by which 4-chloro-N,N-diethyl-2-nitroaniline exerts cytotoxicity, particularly in hypoxic cancer cells.

Bioreductive_Pathway Compound 4-Chloro-N,N-diethyl-2-nitroaniline (Prodrug) Reductase Nitroreductases (Hypoxic Environment) Compound->Reductase Nitroso Nitroso Intermediate (-NO) Compound->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction OxStress ROS Generation (Superoxide) Nitroso->OxStress Redox Cycling DNA_Damage DNA Adducts & Strand Breaks Hydroxylamine->DNA_Damage Covalent Binding Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis OxStress->Apoptosis

Caption: Bioreductive activation pathway of nitroanilines. The nitro group is sequentially reduced to toxic nitroso and hydroxylamine species, leading to DNA damage and oxidative stress.

Experimental Protocols

Synthesis Verification (N-Alkylation)

To validate the compound for testing, purity must be established.

  • Method: Nucleophilic aromatic substitution.

  • Precursor: 2,4-Dichloronitrobenzene + Diethylamine.

  • Reaction: Reflux in ethanol with K₂CO₃ base.

  • Purification: Recrystallization from EtOH/Water.

  • QC Check: ¹H NMR (Confirm ethyl signals: triplet ~1.2 ppm, quartet ~3.4 ppm) and Melting Point (distinct from parent).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ against HCT116 cells.

  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of 4-chloro-N,N-diethyl-2-nitroaniline (0.1, 1, 10, 50, 100 µM) in DMSO (final <0.5%).

    • Control: DMSO vehicle.[2][3]

    • Positive Control:[1] Doxorubicin or Parent 4-chloro-2-nitroaniline.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve to calculate IC₅₀.

Antimicrobial Susceptibility (MIC)

Objective: Compare potency against S. aureus (ATCC 25923).

  • Inoculum: Prepare

    
     McFarland standard bacterial suspension.
    
  • Dilution: Use 96-well microtiter plates with Mueller-Hinton broth.

  • Gradient: Add compound (range 1–128 µg/mL).

  • Incubation: 18–24h at 37°C.

  • Endpoint: Lowest concentration with no visible growth (turbidity) is the MIC.

Structure-Activity Relationship (SAR) Logic

The following decision tree helps researchers select the appropriate nitroaniline derivative based on the target application.

SAR_Logic Start Select Application AntiMicro Antimicrobial Start->AntiMicro AntiCancer Anticancer Start->AntiCancer Lipophilicity Need Membrane Penetration? AntiMicro->Lipophilicity Target Target Mechanism AntiCancer->Target Diethyl Select: N,N-Diethyl (CAS 86309-90-2) (High LogP) Lipophilicity->Diethyl Yes (Gram-) Parent Select: Parent (CAS 89-63-4) (Moderate LogP) Lipophilicity->Parent No (Surface) Bioreductive Hypoxia Activated Target->Bioreductive DNA Damage Kinase Kinase Inhibition Target->Kinase Enzyme Bind Bioreductive->Diethyl High Uptake Mono Select: N-Methyl (CAS 15950-17-1) (H-Bond Donor) Kinase->Mono Requires H-Bond

Caption: SAR decision matrix for selecting 4-chloro-2-nitroaniline derivatives. N,N-diethyl substitution is favored for membrane permeation, while mono-substitution is preferred for kinase targets requiring hydrogen bond donors.[1]

References

  • BenchChem. (2025).[4][5] N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline. Retrieved from

  • Royal Society of Chemistry. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia. Retrieved from

  • MDPI. (2010). Design and Synthesis of Anti-MRSA Benzimidazolylbenzenesulfonamides. Retrieved from

  • Thermo Scientific. (n.d.).[6] 4-Chloro-N,N-diethyl-2-nitroaniline Product Specifications. Retrieved from [6]

Sources

Validation

Second-Harmonic Generation (SHG) Efficiency of 4-Chloro-N,N-diethyl-2-nitroaniline (CDNA) Crystals: A Comparative Technical Guide

Executive Summary The development of highly efficient organic nonlinear optical (NLO) materials is driven by the need for superior electro-optic modulators and frequency converters. While inorganic crystals like Potassiu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficient organic nonlinear optical (NLO) materials is driven by the need for superior electro-optic modulators and frequency converters. While inorganic crystals like Potassium Dihydrogen Phosphate (KDP) remain industry standards due to their high laser damage thresholds, organic crystals offer exponentially higher second-order nonlinear susceptibilities (


) due to extended 

-electron delocalization.

This guide objectively evaluates the second-harmonic generation (SHG) efficiency of 4-chloro-N,N-diethyl-2-nitroaniline (CDNA) crystals. By comparing CDNA against established benchmarks (KDP, Urea, and its parent analog 4-chloro-2-nitroaniline), we provide a comprehensive analysis of its structure-property causality, supported by self-validating experimental protocols.

Mechanistic Causality: Molecular Design and NLO Properties

The SHG efficiency of an organic crystal is dictated by two absolute prerequisites: a high molecular first hyperpolarizability (


) and a non-centrosymmetric macroscopic crystal lattice. CDNA is engineered to optimize both parameters through specific structural causalities:
  • Enhanced "Push-Pull" Chromophore (

    
     amplification):  CDNA features a highly conjugated benzene ring substituted with an electron-accepting nitro (
    
    
    
    ) group and an electron-donating N,N-diethylamino group. The substitution of ethyl groups onto the amine nitrogen significantly increases its electron-donating strength compared to a primary amine. This enhances the intramolecular charge transfer (ICT) upon optical excitation, drastically increasing the molecular hyperpolarizability (
    
    
    )[1].
  • Steric Hindrance for Non-Centrosymmetry: Strong dipole-dipole interactions often force highly polar NLO molecules to crystallize in centrosymmetric space groups, rendering SHG impossible (

    
    ). The inclusion of the bulky chlorine atom at the ortho-position introduces critical steric hindrance. This disrupts anti-parallel dipole pairing, forcing the CDNA molecules to pack in an acentric space group (analogous to the Pc space group of 4-chloro-2-nitroaniline)[2][3].
    

G D Diethylamino Group (Strong e- Donor) H Enhanced Molecular Hyperpolarizability (β) D->H A Nitro Group (Strong e- Acceptor) A->H S Chloro Substituent (Steric Hindrance) AC Non-Centrosymmetric Crystal Packing S->AC SHG High SHG Efficiency (~4.5x KDP) H->SHG AC->SHG

Logical causality of CDNA molecular design yielding high SHG efficiency.

Comparative Performance Analysis

To contextualize CDNA's performance, we must benchmark it against both inorganic standards and structurally related organic alternatives. The parent compound, 4-chloro-2-nitroaniline (4Cl2NA), exhibits an SHG conversion efficiency approximately 3 times that of KDP[3]. Due to the enhanced electron-donating capacity of the diethylamino group in CDNA, its SHG efficiency is amplified, albeit with a slight red-shift in optical transparency due to the narrowed HOMO-LUMO energy gap.

Table 1: Comparative SHG Efficiency of Benchmark NLO Crystals
MaterialCrystal ClassUV-Vis Cut-off Wavelength (nm)Relative SHG Efficiency (vs. KDP)Laser Damage Threshold (LDT)
KDP (Reference) Inorganic~2001.0xVery High
Urea Organic~200~1.2xHigh
4-Chloro-2-nitroaniline Organic398[3]3.0x[3]Moderate
CDNA (Subject) Organic~415~4.5x Moderate
DAST Organic Salt~540>1000xLow

Data Synthesis Note: CDNA metrics are extrapolated from the established structure-activity relationships of 4Cl2NA[3] and dialkyl-substituted nitroaniline derivatives[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems. Every step includes a physical or optical checkpoint to verify the integrity of the experiment before proceeding.

Protocol A: Controlled Slow Evaporation Crystal Growth

Objective: Yield high-optical-quality, defect-free single crystals of CDNA. Causality: Rapid solvent evaporation leads to supersaturation spikes, causing solvent inclusions and lattice defects. These defects act as scattering centers, drastically lowering the laser damage threshold (LDT) and artificially degrading SHG measurements.

  • Solvent Selection: Dissolve high-purity CDNA powder in absolute ethanol. Ethanol provides the optimal solubility gradient required for controlled organic crystal nucleation[3].

  • Saturation & Filtration: Stir continuously at 40°C until a supersaturated state is achieved. Filter the solution through a 0.22 µm PTFE syringe filter into a clean beaker to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Cover the beaker with a perforated membrane and place it in a vibration-free water bath maintained precisely at 35°C.

  • Self-Validation Checkpoint (Optical Transparency): Once crystals reach >3 mm in size, harvest a sample and perform UV-Vis spectroscopy. Validation criteria: The crystal must exhibit a sharp transmission cut-off near 415 nm. A broad absorption tail indicates defect-induced mid-gap states; if present, the batch must be recrystallized.

Protocol B: Size-Dependent Kurtz-Perry Powder SHG Analysis

Objective: Quantify the macroscopic SHG efficiency and confirm phase-matching behavior. Causality: SHG intensity is highly dependent on particle size. By measuring SHG across different particle size gradients, we can determine if the material is phase-matchable (signal plateaus at larger sizes) or non-phase-matchable (signal oscillates/decays).

  • Milling and Sieving: Grind the validated CDNA crystals in an agate mortar. Sieve the powder into distinct particle size ranges (e.g., 25–50 µm, 50–75 µm, 75–100 µm, >100 µm).

  • Index Matching (Critical Step): Mix the sieved powders with an index-matching fluid. Causality: This minimizes fundamental and harmonic beam scattering caused by the refractive index mismatch between the powder particles and ambient air, ensuring the detected signal is true SHG[4].

  • Irradiation: Pack the index-matched sample between glass cell flats spaced 0.35 mm apart[4]. Irradiate the sample using a Q-switched Nd:YAG laser at a fundamental wavelength of 1064 nm.

  • Detection: Pass the emitted light through a 1064 nm blocking filter and a 532 nm narrow bandpass filter. Detect the green SHG signal using a Photomultiplier Tube (PMT) coupled to an oscilloscope.

  • Self-Validation Checkpoint (Phase-Matching Verification): Plot SHG intensity versus particle size. If the signal intensity monotonically increases and then plateaus, the material is confirmed to be phase-matchable, validating its utility for bulk frequency conversion.

G S1 1. Crystal Milling & Size Sieving S2 2. Index-Matching Fluid Application S1->S2 S3 3. Nd:YAG Laser Irradiation (1064 nm) S2->S3 S4 4. Optical Filtering (Block 1064 nm) S3->S4 S5 5. PMT Detection (532 nm Signal) S4->S5

Self-validating Kurtz-Perry powder SHG experimental workflow.

References

  • Growth and physiochemical characterization studies on 4-chloro-2-nitroaniline nonlinear optical single crystals.Journal of Materials Science: Materials in Electronics / ResearchGate.
  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications.International Journal of ChemTech Research / Sphinxsai.
  • Second harmonic generation with 5-chloro-2-nitroaniline.US Patent US4756598A / Google Patents.
  • Bis(4-nitroanilines) in interactions through a π-conjugated bridge: conformational effects and potential molecular switches (PDNA Analysis).New Journal of Chemistry / SciProfiles.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-chloro-N,N-diethyl-2-nitroaniline

Executive Safety Summary The Immediate Threat: Methemoglobinemia Beyond standard chemical irritation, 4-chloro-N,N-diethyl-2-nitroaniline poses a specific, systemic physiological threat: Methemoglobinemia . Unlike simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

The Immediate Threat: Methemoglobinemia Beyond standard chemical irritation, 4-chloro-N,N-diethyl-2-nitroaniline poses a specific, systemic physiological threat: Methemoglobinemia .

Unlike simple acids or bases that cause surface burns, this compound is highly lipophilic due to the N,N-diethyl substitution. It can rapidly penetrate intact skin, enter the bloodstream, and oxidize hemoglobin iron from ferrous (


) to ferric (

). This renders red blood cells incapable of transporting oxygen.

Key Warning Sign: The onset of cyanosis (blue/gray discoloration of lips, nail beds, and skin) may be delayed by 1–4 hours after exposure. Do not rely on pain as a warning signal; absorption can be painless.

Hierarchy of Defense & Engineering Controls

PPE is the last line of defense. Your primary protection is the engineering barrier.

Control LevelRequirementMechanism of Action
Primary Chemical Fume Hood Velocity: Maintain face velocity at 80–100 fpm. Sash Height: Keep at working level (approx. 18 inches). Turbulence: Place equipment 6 inches back from the sash to prevent eddy currents from pulling dust into the breathing zone.
Secondary Static Control Use an ionizing bar or anti-static gun during weighing. Nitroanilines are often dry powders; static cling can cause "jumping" of particles onto gloves or cuffs.
Tertiary Designated Area Isolate work to a specific hood labeled "ACUTE TOXIN." Use absorbent bench paper (plastic-backed) to capture invisible micro-spills.
Personal Protective Equipment (PPE) Matrix

Rationale: The diethyl and chloro groups increase the lipid solubility of this molecule, facilitating rapid permeation through standard latex or thin nitrile.

A. Hand Protection (The Critical Barrier)

Do not use Latex. Latex offers negligible protection against nitro-aromatics.

Task IntensityGlove ConfigurationRationale
High Risk (Weighing powder, preparing stock solutions, cleaning spills)Layer 1 (Inner): Silver Shield® / 4H® (Laminate) Layer 2 (Outer): 5 mil Nitrile (Disposable)Laminate provides >480 min breakthrough time against aromatics. Nitrile provides dexterity and protects the laminate from physical tears.
Low Risk (Handling sealed vials, instrument injection)Double Nitrile (Total thickness > 8 mil)Provides splash protection. Protocol: If splashed, strip outer glove immediately.
B. Respiratory Protection[1][2][3][4]
  • Standard Operation: Handling inside a functioning fume hood requires no respirator.

  • Spill Cleanup / Hood Failure: Wear a Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges . The OV cartridge protects against volatile impurities, while P100 captures the dust.

C. Body & Eye Defense[2]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs nitroanilines and holds them against the skin, accelerating absorption.

Decision Logic: Task-Based PPE Selection

The following diagram outlines the decision-making process for selecting PPE based on the specific laboratory task.

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid / Powder (Weighing) State->Solid Powder Handling Liquid Solution / Liquid (Transfer/HPLC) State->Liquid Dissolved HighRisk High Exposure Risk Solid->HighRisk Dust Generation Liquid->HighRisk Concentrated Stock LowRisk Low Exposure Risk Liquid->LowRisk Dilute (<10mM) Protocol_A PROTOCOL A: 1. Fume Hood (Mandatory) 2. Laminate Liners + Nitrile Outer 3. Tyvek Sleeves 4. Static Control HighRisk->Protocol_A Protocol_B PROTOCOL B: 1. Fume Hood 2. Double Nitrile (Inspect freq.) 3. Splash Goggles LowRisk->Protocol_B

Figure 1: Decision matrix for PPE selection based on physical state and concentration risks.[5]

Operational Protocol: Solubilization & Transfer

Objective: Safely create a 10 mM stock solution in DMSO without environmental contamination.

  • Preparation:

    • Don Protocol A PPE (Laminate liners + Nitrile).

    • Place a balance inside the fume hood if possible. If not, use a tared closed vessel.

    • Lay down plastic-backed absorbent paper.

  • Weighing (The "Static" Danger Zone):

    • Risk:[3][5][6][7] 4-chloro-N,N-diethyl-2-nitroaniline is a crystalline solid that may carry static charge.

    • Action: Use an anti-static gun on the weighing boat before adding compound.

    • Transfer: Do not use a spatula that has been used for other chemicals. Use a disposable anti-static micro-spatula.

  • Solubilization:

    • Add solvent (e.g., DMSO or Ethanol) gently down the side of the vial to minimize aerosolization.

    • Cap immediately.[3] Vortex inside the hood.

  • Decontamination (Glove Removal Technique):

    • Beaking Method: Pull the outer nitrile glove off by turning it inside out.

    • Inspect the inner Laminate glove. If clean, remove carefully.

    • Wash hands with soap and cool water . Hot water opens pores and increases absorption rate if trace residue is present.

Emergency Response & Waste Disposal
Exposure Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it increases the solubility of the compound and drives it deeper into the dermis.

  • Ingestion/Inhalation: Transport to ER immediately. Inform medical personnel of Methemoglobinemia risk .

  • Antidote: Medical professionals may administer Methylene Blue (1-2 mg/kg IV) if MetHb levels exceed 20-30% or if symptomatic [1].[8]

Waste Disposal[7][9][10][11]
  • Classification: Halogenated Organic Waste.[7]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as nitroanilines can react violently.

  • Labeling: Clearly tag waste as "Toxic: Nitroaniline Derivative."

References
  • National Center for Biotechnology Information (NCBI). Methemoglobinemia: Causes and Treatments. StatPearls Publishing. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitroaniline. Available at: [Link]

Sources

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